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Foundational

4-Hydroxyphenyl Carvedilol D5: A Technical Guide for Researchers

This guide provides an in-depth technical overview of 4-Hydroxyphenyl Carvedilol D5, a critical tool in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-Hydroxyphenyl Carvedilol D5, a critical tool in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis considerations, and, most importantly, the practical application of this stable isotope-labeled internal standard in bioanalytical methodologies.

Introduction: The Role of Stable Isotope-Labeled Standards in Carvedilol Research

Carvedilol is a non-selective β-adrenergic receptor antagonist with α1-blocking activity, widely prescribed for the management of hypertension and heart failure.[1] Following administration, carvedilol is extensively metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation.[2] One of its major and pharmacologically active metabolites is 4'-hydroxyphenyl carvedilol, which exhibits approximately 13 times more potent β-blocking activity than the parent compound.[1][3]

Accurate quantification of carvedilol and its metabolites in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. The precision and reliability of LC-MS analysis are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). 4-Hydroxyphenyl Carvedilol D5 serves as an ideal SIL-IS for the quantification of 4'-hydroxyphenyl carvedilol and, in some applications, carvedilol itself. Its five deuterium atoms render it chemically identical to the analyte but with a distinct mass, allowing it to co-elute and experience similar matrix effects and ionization suppression, thereby providing a reliable means of normalization.

Chemical and Physical Properties

4-Hydroxyphenyl Carvedilol D5 is the deuterated analog of 4'-hydroxyphenyl carvedilol. The deuterium labels are typically located on the propyl chain.

PropertyValueSource(s)
Chemical Name 4-(2-((3-((9H-Carbazol-4-yl)oxy)-2-hydroxypropyl-1,1,2,3,3-d5)amino)ethoxy)-3-methoxyphenol[4][5]
CAS Number 1261395-96-3[6][7]
Molecular Formula C₂₄H₂₁D₅N₂O₅[4]
Molecular Weight 427.51 g/mol [4]
Appearance Solid (often off-white to pink)[8]
Storage Conditions -20°C for long-term storage[7][8]
pKa (non-deuterated) 9.94 ± 0.20[9]
logP (non-deuterated) 3.8[1]
Solubility (non-deuterated) Slightly soluble in acetonitrile and methanol. Practically insoluble in water.[2][10]

Note: Detailed experimental data for the pKa, logP, and specific solubility of the D5 isotopologue are not widely available in public literature. The values for the non-deuterated analog are provided for approximation.

Spectroscopic Characterization

Definitive structural confirmation and purity assessment of 4-Hydroxyphenyl Carvedilol D5 rely on spectroscopic analysis. While a comprehensive, publicly available dataset is scarce, the expected spectral characteristics are as follows:

  • Mass Spectrometry (MS): The key diagnostic feature is the molecular ion peak, which will be 5 mass units higher than the non-deuterated analog. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 428.5. Fragmentation patterns will be similar to the non-labeled compound, with some fragments retaining the deuterium labels, aiding in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will be similar to that of 4'-hydroxyphenyl carvedilol, but with the notable absence of signals corresponding to the five protons on the propyl chain that have been replaced by deuterium.

    • ¹³C NMR: The carbon NMR spectrum will be largely unaffected by the deuterium substitution, with the exception of the carbons directly bonded to deuterium, which may show slightly shifted resonances and splitting due to C-D coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum will be very similar to the non-deuterated analog. The most significant difference will be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹).

Note: Researchers should obtain a Certificate of Analysis from the supplier, which should include lot-specific spectroscopic data for verification.

Synthesis and Isotopic Labeling

The synthesis of 4-Hydroxyphenyl Carvedilol D5 involves a multi-step process where the deuterium atoms are incorporated into a key intermediate. While specific, proprietary synthesis routes are not publicly disclosed, a plausible conceptual pathway is illustrated below. This typically involves the reaction of 4-hydroxycarbazole with a deuterated epoxide intermediate, followed by reaction with the appropriate amine side chain.

G cluster_0 Synthesis of Deuterated Epoxide Intermediate cluster_1 Synthesis of Amine Side Chain cluster_2 Final Coupling and Deprotection Deuterated_Starting_Material Deuterated Starting Material (e.g., d6-epichlorohydrin) Epoxide_Intermediate d5-Epoxide Intermediate Deuterated_Starting_Material->Epoxide_Intermediate Multi-step synthesis Amine_Precursor 2-(2-methoxyphenoxy)ethanamine Coupling_Product Coupled Intermediate Amine_Precursor->Coupling_Product Reaction with epoxide ring opening 4_Hydroxycarbazole 4-Hydroxycarbazole 4_Hydroxycarbazole->Coupling_Product Reaction with d5-Epoxide Final_Product 4-Hydroxyphenyl Carvedilol D5 Coupling_Product->Final_Product Deprotection/Final step

Caption: Conceptual synthesis pathway for 4-Hydroxyphenyl Carvedilol D5.

Application in Bioanalytical Methods: A Validated LC-MS/MS Protocol

The primary application of 4-Hydroxyphenyl Carvedilol D5 is as an internal standard for the quantification of carvedilol and its metabolites in biological fluids, most commonly human plasma. Below is a detailed, step-by-step protocol synthesized from validated methods in the scientific literature.[11][12][13]

Experimental Workflow

G Sample_Collection Collect Plasma Sample Spiking Spike with 4-Hydroxyphenyl Carvedilol D5 (IS) Sample_Collection->Spiking Extraction Solid-Phase Extraction (SPE) Spiking->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC-MS/MS System Reconstitution->Injection Analysis Data Acquisition and Quantification Injection->Analysis

Caption: Workflow for plasma sample analysis using 4-Hydroxyphenyl Carvedilol D5.

Detailed Protocol

1. Preparation of Stock Solutions and Standards:

  • Prepare a stock solution of 4-Hydroxyphenyl Carvedilol D5 (e.g., 100 µg/mL) in methanol.

  • Prepare a working internal standard solution (e.g., 10 ng/mL) by diluting the stock solution with 50% methanol.

  • Prepare stock solutions of carvedilol and 4'-hydroxyphenyl carvedilol in methanol.

  • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate amounts of the analyte stock solutions.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 200 µL of 2% formic acid in water and vortex.

  • Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. UPLC-MS/MS Conditions:

  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[12]

  • Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with formic acid) in a gradient or isocratic elution (e.g., 78:22 v/v).[12]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

4. Mass Spectrometric Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carvedilol407.1100.1
4'-Hydroxyphenyl Carvedilol423.1222.0
4-Hydroxyphenyl Carvedilol D5 (IS) 428.1 227.0 (or similar fragment with D5)

Note: The exact product ion for the D5 internal standard may vary slightly depending on the instrument and fragmentation pattern. The precursor ion will be approximately 5 units higher than the analyte.[11]

5. Data Analysis:

  • Integrate the peak areas for the analytes and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the unknown samples from the calibration curve using the calculated peak area ratios.

Conclusion

4-Hydroxyphenyl Carvedilol D5 is an indispensable tool for the accurate and precise quantification of carvedilol and its primary active metabolite in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methodologies mitigates the variability inherent in sample preparation and analysis, ensuring the generation of high-quality, reliable data essential for modern drug development and clinical research. While detailed public information on its synthesis and some physicochemical properties is limited, its application and performance in bioanalytical assays are well-established, making it a cornerstone for pharmacokinetic and bioequivalence studies of carvedilol.

References

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. PMC. [Link]

  • SI030041: 4'-Hydroxy Phenyl Carvedilol-d5 | 1261395-96-3. Iduron. [Link]

  • 4-Hydroxyphenyl Carvedilol D5. PubChem. [Link]

  • Carvedilol. PubChem. [Link]

  • UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. PubMed. [Link]

  • A validated enantioselective LC–MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4′-hydroxyphenyl metabolite in human plasma: Application to a clinical pharmacokinetic study. R Discovery. [Link]

  • Carvedilol. Wikipedia. [Link]

  • High-Throughput Liquid Chromatography – Tandem Mass Spectrometric Method for Simultaneous Quantification of Carvedilol and its Metabolite 4-Hydroxyphenyl Carvedilol in Human Plasma. ResearchGate. [Link]

  • Quantitative determination of carvedilol in human plasma by high- performance liquid chromatography using fluorescence detection. Aghorekamini Prakash Institute of Post-Graduate Research. [Link]

  • 4-Hydroxyphenyl carvedilol D5. Pharmaffiliates. [Link]

  • 4'-Hydroxyphenyl Carvedilol-D5. Veeprho. [Link]

  • 4-(2-((3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl)amino)ethoxy)-3-methoxyphenol. PubChem. [Link]

  • A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia. [Link]

  • Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study. PubMed. [Link]

  • HPLC-Method for the Quantification of Carvedilol in Human Plasma. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Carvedilol forms, compositions, and methods of preparation thereof.
  • 4'-Hydroxyphenyl Carvedilol Hydrochloride. PubChem. [Link]

  • Solubility carvedilol in various solvents. ResearchGate. [Link]

  • (carvedilol) Tablets. accessdata.fda.gov. [Link]

  • A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica. [Link]

  • New high-throughput liquid chromatographic tandem mass spectrometry assay for therapeutic drug monitoring of carvedilol in children with congestive heart failure. ResearchGate. [https://www.researchgate.net/publication/329185189_New_high-throughput_liquid_chromatographic_tandem_mass_spectrometry_assay_for_therapeutic_drug_monitoring_of_carvedilol_in_children_with_congestive_heart_failure]([Link]_ spectrometry_assay_for_therapeutic_drug_monitoring_of_carvedilol_in_children_with_congestive_heart_failure)

  • PROCESS FOR PREPARATION OF CARVEDILOL. WIPO. [Link]

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research. [Link]

  • UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to 4-Hydroxyphenyl Carvedilol D5: Application in Advanced Bioanalytical Methods

This guide provides an in-depth technical overview of 4-Hydroxyphenyl Carvedilol D5 (CAS Number: 1261395-96-3), a deuterated internal standard critical for the accurate quantification of 4-hydroxyphenyl carvedilol, the p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-Hydroxyphenyl Carvedilol D5 (CAS Number: 1261395-96-3), a deuterated internal standard critical for the accurate quantification of 4-hydroxyphenyl carvedilol, the primary active metabolite of the cardiovascular drug, Carvedilol. Intended for researchers, scientists, and drug development professionals, this document will delve into the core principles of its application, detailed analytical methodologies, and the rationale behind its use in modern bioanalysis.

Introduction: The Imperative for Precision in Pharmacokinetic Analysis

The clinical efficacy and safety of Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic receptor antagonist properties, are intrinsically linked to its pharmacokinetic profile.[1] Carvedilol undergoes extensive hepatic metabolism, primarily through oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[1] Aromatic ring oxidation of carvedilol results in the formation of hydroxylated active metabolites, most notably 4-hydroxyphenyl carvedilol.[2] This metabolite is of significant interest as it exhibits more potent β-adrenoceptor blocking activity than the parent drug.[3]

Accurate measurement of both Carvedilol and its metabolites in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[3] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample loss during extraction, matrix effects, and variations in instrument response.[4] To mitigate these variabilities, the use of a stable isotope-labeled internal standard is indispensable.[5] 4-Hydroxyphenyl Carvedilol D5 serves as the ideal internal standard for its non-labeled counterpart, ensuring the highest level of analytical accuracy and precision through the principle of isotope dilution mass spectrometry.[6][7]

Physicochemical Properties and Rationale for Deuteration

A thorough understanding of the physicochemical properties of both the analyte and its deuterated internal standard is fundamental to method development.

Property4-Hydroxyphenyl Carvedilol4-Hydroxyphenyl Carvedilol D5
CAS Number 142227-49-4[8]1261395-96-3[9]
Molecular Formula C₂₄H₂₆N₂O₅[8]C₂₄H₂₁D₅N₂O₅[10]
Molecular Weight 422.47 g/mol [8]427.52 g/mol [10]
Appearance White to Light Brown Solid[11]Light Brown Solid[12]
Solubility Slightly soluble in Acetonitrile, DMSO, and Methanol.[11]Slightly soluble in Acetonitrile, DMSO, and Methanol.[12]
Storage -20°C[8]-20°C[9][12]

The five deuterium atoms in 4-Hydroxyphenyl Carvedilol D5 provide a sufficient mass shift to distinguish it from the native analyte in a mass spectrometer, while its chemical and physical properties remain nearly identical.[4] This near-identical behavior is the cornerstone of its effectiveness as an internal standard, as it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency as the analyte.[4] The deuterium atoms are strategically placed on the molecule to be stable and not susceptible to back-exchange with hydrogen atoms from the solvent or matrix under typical analytical conditions.[13]

The Metabolic Genesis of 4-Hydroxyphenyl Carvedilol

Carvedilol's journey through the body involves a series of metabolic transformations, primarily occurring in the liver. The formation of 4-hydroxyphenyl carvedilol is a critical step in this pathway, significantly influencing the drug's overall pharmacological effect.

Carvedilol_Metabolism Carvedilol Carvedilol Metabolite_4OH 4'-Hydroxyphenyl Carvedilol (Active Metabolite) Carvedilol->Metabolite_4OH CYP2D6 (major) Aromatic Ring Oxidation Metabolite_5OH 5'-Hydroxyphenyl Carvedilol (Active Metabolite) Carvedilol->Metabolite_5OH CYP2D6 Aromatic Ring Oxidation Metabolite_ODM O-desmethylcarvedilol (Active Metabolite) Carvedilol->Metabolite_ODM CYP2C9 Demethylation Glucuronidation Glucuronidation (Phase II Metabolism) Metabolite_4OH->Glucuronidation Metabolite_5OH->Glucuronidation Metabolite_ODM->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Caption: Metabolic pathway of Carvedilol leading to the formation of 4-hydroxyphenyl carvedilol.

As depicted, the cytochrome P450 enzyme CYP2D6 is the primary catalyst for the aromatic ring oxidation of Carvedilol to produce 4-hydroxyphenyl carvedilol.[2] This metabolic conversion is a key determinant of the inter-individual variability observed in Carvedilol's clinical response.

Bioanalytical Workflow: A Step-by-Step Protocol

The following protocol outlines a validated UPLC-MS/MS method for the simultaneous quantification of Carvedilol and 4-hydroxyphenyl carvedilol in human plasma, employing their respective deuterated internal standards. This protocol is a synthesis of established methodologies and best practices in the field.[14][15]

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of SPE is predicated on its ability to provide a cleaner extract compared to liquid-liquid extraction, which is crucial for minimizing matrix effects and enhancing the longevity of the analytical column and mass spectrometer.

  • Aliquoting: To 100 µL of human plasma in a polypropylene tube, add 10 µL of the internal standard working solution containing 4-Hydroxyphenyl Carvedilol D5 and Carvedilol D5.

  • Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity.

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes and internal standards with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

SPE_Workflow Start Plasma Sample (100 µL) + Internal Standard (10 µL) Vortex Vortex Mix Start->Vortex SPE_Load Load Sample onto SPE Cartridge Vortex->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol, then Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (5% Methanol in Water) SPE_Load->SPE_Wash SPE_Elute Elute Analytes (Methanol) SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute End Analysis by UPLC-MS/MS Reconstitute->End

Caption: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.

UPLC-MS/MS Conditions

The use of UPLC provides rapid and high-resolution separation, which is essential for high-throughput bioanalysis.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm[14]
Mobile Phase Acetonitrile:4.0 mM Ammonium Formate (pH 3.0 with 0.1% Formic Acid) (78:22, v/v)[14]
Flow Rate 0.4 mL/min[16]
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or equivalent)
Ionization Mode Positive Electrospray Ionization (ESI+)[15]
MRM Transitions Carvedilol: m/z 407.1 → 223.64-Hydroxyphenyl Carvedilol: m/z 423.2 → 223.6Carvedilol D5: m/z 412.2 → 223.64-Hydroxyphenyl Carvedilol D5: m/z 428.2 → 223.6 (Note: Specific transitions can vary slightly by instrument and may require optimization. The provided transition for the D5 standard is a hypothetical example based on common fragmentation patterns). A validated method reports the transition for 4'-hydroxyphenyl carvedilol D5 as m/z 423.1→99.9.[15]

Stability and Storage: Ensuring the Integrity of the Standard

The stability of deuterated standards is a critical consideration for generating reliable data.[17] 4-Hydroxyphenyl Carvedilol D5 should be stored at -20°C for long-term stability.[9][12] Working solutions prepared in an aprotic organic solvent like acetonitrile can be stored at 2-8°C for short to medium-term use, protected from light.[17] It is crucial to avoid aqueous or protic solvents for long-term storage to minimize the risk of hydrogen-deuterium exchange.[17]

Conclusion: The Gold Standard in Bioanalytical Quantification

4-Hydroxyphenyl Carvedilol D5 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard, grounded in the robust principle of isotope dilution mass spectrometry, allows for the highly accurate and precise quantification of the active metabolite of Carvedilol.[7] The detailed analytical workflow provided in this guide, from sample preparation to UPLC-MS/MS analysis, offers a validated framework for its application. By understanding the rationale behind the experimental choices and adhering to proper storage and handling procedures, researchers can ensure the integrity of their analytical data and contribute to a deeper understanding of Carvedilol's clinical pharmacology.

References

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2021). Carvedilol Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • ClinPGx. (n.d.). carvedilol. Retrieved from [Link]

  • Patel, D. P., Sharma, P., Sanyal, M., Shrivastav, P. S., & Guttikar, S. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical chromatography : BMC, 27(8), 974–986. [Link]

  • ResearchGate. (n.d.). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyphenyl Carvedilol D5. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). A New ValidatedUPLC-MS/MS Method for the Determination of Carvedilol and 4'-hydroxyphenyl carvedilol in Rat Plasma: Pharmacokinetic and Bioequivalence Application. Retrieved from [Link]

  • Sizar, O., & Gupta, M. (2024). Carvedilol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Garcia Alonso, J. I., & Rodriguez-Gonzalez, P. (2013). Isotope Dilution Mass Spectrometry. Royal Society of Chemistry.
  • Bąchor, R., & Szewczuk, Z. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2955. [Link]

  • P, S. (2019, April 8). Biomedical Applications of Isotope-Dilution Liquid Chromatography. News-Medical.net. Retrieved from [Link]

  • Fiveable. (2025, August 15). Principles of mass spectrometry. Retrieved from [Link]

  • Leis, H. J., Malle, E., & Fauler, G. (1996). Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry. Journal of mass spectrometry : JMS, 31(7), 727–734. [Link]

  • Eiamart, W., Prompila, N., Jumroen, Y., Sayankuldilok, N., Chariyavilaskul, P., & Wittayalertpanya, S. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Research in pharmaceutical sciences, 17(2), 193–203. [Link]

Sources

Foundational

Technical Guide: Synthesis and Characterization of 4'-Hydroxyphenyl Carvedilol-d5

Topic: Synthesis and Characterization of 4'-Hydroxyphenyl Carvedilol-d5 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Rationale...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 4'-Hydroxyphenyl Carvedilol-d5 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

4'-Hydroxyphenyl Carvedilol (often abbreviated as 4'-OH Carvedilol) is a pharmacologically active metabolite of the non-selective


-blocker Carvedilol. It exhibits potent antioxidant activity and contributes significantly to the drug's therapeutic profile in heart failure management.[1][2]

For precise bioanalytical quantification (LC-MS/MS) in plasma matrices, a stable isotope-labeled internal standard (SIL-IS) is strictly required to compensate for matrix effects and ionization suppression. 4'-Hydroxyphenyl Carvedilol-d5 is the gold standard for this application.

This guide outlines a robust, convergent synthetic strategy for 4'-Hydroxyphenyl Carvedilol-d5. To ensure metabolic stability and prevent deuterium loss during ionization or storage, the Isotope Incorporation Strategy selected for this protocol places the deuterium label on the carbazole ring (Carbazole-d5). This ring remains chemically inert relative to the metabolic hydroxylation occurring on the phenoxy ring.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed as a convergent coupling of two key fragments:

  • Fragment A (Electrophile): Deuterated Carbazole Epoxide.

  • Fragment B (Nucleophile): Protected Hydroxylated Phenoxyamine.

Visualization: Synthetic Logic Flow

Synthesispathway Target TARGET: 4'-Hydroxyphenyl Carvedilol-d5 Coupling Step 3: Epoxide Ring Opening (Nucleophilic Attack) Coupling->Target Deprotection (H2, Pd/C) FragA FRAGMENT A (d5): 4-(Oxiran-2-ylmethoxy)-9H-carbazole-d5 FragA->Coupling FragB FRAGMENT B: 2-(2-Methoxy-4-(benzyloxy)phenoxy)ethylamine FragB->Coupling StartA Precursor A: 4-Hydroxycarbazole-d5 StartA->FragA Epichlorohydrin NaOH, DMSO StartB Precursor B: 2-Methoxy-1,4-hydroquinone StartB->FragB 1. BnBr (Protection) 2. N-(2-bromoethyl)phthalimide 3. Hydrazine

Caption: Convergent retrosynthetic pathway separating the deuterium label (Fragment A) from the metabolic hydroxylation site (Fragment B).

Detailed Synthetic Protocol

Phase 1: Synthesis of Fragment A (The Isotope Carrier)

Target: 4-(Oxiran-2-ylmethoxy)-9H-carbazole-d5

Rationale: The d5 label is introduced early via the commercially available 4-hydroxycarbazole-d5. This ensures the label is integral to the core scaffold.

  • Reagents: 4-Hydroxycarbazole-d5 (1.0 eq), Epichlorohydrin (1.5 eq), NaOH (1.1 eq), DMSO/Water.

  • Protocol:

    • Dissolve 4-Hydroxycarbazole-d5 in DMSO.

    • Add aqueous NaOH dropwise at 10–15°C to form the phenoxide anion.

    • Slowly add Epichlorohydrin over 1 hour.[1][2] The slow addition minimizes polymerization of the epichlorohydrin.

    • Raise temperature to 45°C and stir for 6 hours.

    • Workup: Quench with water, extract into ethyl acetate, wash with brine, and dry over

      
      .
      
    • Purification: Recrystallize from isopropanol to remove excess epichlorohydrin.

Phase 2: Synthesis of Fragment B (The Metabolite Mimic)

Target: 2-(2-Methoxy-4-(benzyloxy)phenoxy)ethylamine

Rationale: Direct synthesis of the amine with a free phenol is risky due to potential oxidation. We use a benzyl (Bn) protecting group for the 4-hydroxyl position, which will be removed in the final step.

  • Precursor: 4-Benzyloxy-2-methoxyphenol (derived from monobenzylation of 2-methoxy-1,4-hydroquinone).

  • Alkylation:

    • React the precursor with N-(2-bromoethyl)phthalimide in DMF using

      
       as a base (80°C, 12h).
      
    • This installs the ethylamine chain with the nitrogen protected as a phthalimide.

  • Hydrazinolysis (Amine Release):

    • Treat the phthalimide intermediate with hydrazine hydrate in ethanol (Reflux, 4h).

    • Cool, filter off the phthalhydrazide byproduct.

    • Concentrate the filtrate to obtain the primary amine: 2-(2-Methoxy-4-(benzyloxy)phenoxy)ethylamine .

Phase 3: Coupling and Deprotection

Target: 4'-Hydroxyphenyl Carvedilol-d5

  • Coupling Reaction:

    • Dissolve Fragment A (Epoxide-d5) and Fragment B (Amine) in monoglyme (dimethoxyethane) or isopropanol.

    • Reflux for 12–18 hours. The epoxide ring opens via nucleophilic attack by the primary amine.

    • Note: A slight excess of the amine (1.2 eq) can prevent bis-alkylation (formation of the tertiary amine impurity).

  • Global Deprotection:

    • Dissolve the coupled benzyl-protected intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 4–6 hours.
      
    • Filter through Celite to remove the catalyst.

    • Evaporate solvent to yield the crude 4'-Hydroxyphenyl Carvedilol-d5 .

  • Final Purification:

    • Purify via preparative HPLC (C18 column) using an Ammonium Formate/Acetonitrile gradient to ensure >98% chemical and isotopic purity.

Analytical Characterization

To validate the standard, the following criteria must be met.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • Carbazole Region: Signals for the carbazole ring protons (normally 7.0–8.2 ppm) will be absent or significantly reduced (integrating to <5% residual H) due to deuterium substitution.

    • Phenoxy Region: Look for the characteristic pattern of the 1,2,4-substituted benzene ring (the metabolite side):

      • 
         ~6.3–6.7 ppm (m, 3H, aromatic protons of the hydroxyphenyl ring).
        
    • Aliphatic Chain: Multiplets at

      
       2.9–3.1 ppm (
      
      
      
      ) and
      
      
      4.0–4.2 ppm (
      
      
      ).
Mass Spectrometry (HRMS)
  • Instrument: Q-TOF or Orbitrap.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Theoretical Mass: Calculate based on

    
    .
    
    • Unlabeled 4'-OH Carvedilol:

      
       423.19.
      
    • Target D5:

      
       428.22 (approx).
      
  • Isotopic Purity: The contribution of the

    
     (unlabeled) isotopologue must be <0.5% to prevent interference with the analyte.
    

Bioanalytical Application (LC-MS/MS)

This protocol describes the validated method for using the synthesized D5 standard in plasma analysis.

Workflow Diagram

LCMSWorkflow Sample Plasma Sample (50 µL) IS_Add Add IS (4'-OH Carv-d5) Sample->IS_Add Extract Extraction (LLE or SPE) IS_Add->Extract LC UPLC Separation (C18 Column) Extract->LC MS MS/MS Detection (ESI+ MRM) LC->MS

Caption: Standardized bioanalytical workflow for Carvedilol metabolite quantification.

Chromatographic Conditions
ParameterSetting
Column C18 (e.g., Acquity UPLC BEH, 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 20% B to 90% B over 3.0 min
Flow Rate 0.4 mL/min
Mass Spectrometry Parameters (MRM)
  • Source: ESI Positive.[3]

  • Transitions:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Carvedilol 407.2100.125
4'-OH Carvedilol 423.2222.128
4'-OH Carvedilol-d5 (IS) 428.2 227.1 28

Note: The product ion 222.1 corresponds to the fragment containing the hydroxylated phenoxy moiety. For the D5 IS (labeled on carbazole), the fragment might differ depending on where the molecule cleaves. If the label is on the carbazole, the carbazole fragment would be shifted. If monitoring the phenoxy fragment (222.1), the D5 label (on carbazole) would be lost, and the transition would be 428 -> 222. Crucial Validation Step: Determine if the fragment ion retains the label. If monitoring the carbazole fragment, use the shifted mass.

References

  • Kumar, B. A., et al. (2017). "Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide." Journal of Chemical and Pharmaceutical Research, 9(11), 27-30.[4] Link

  • Hefnawy, M. M., et al. (2013). "UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma." Biomedical Chromatography, 27(8), 974-986. Link

  • PubChem Compound Summary. (2021). "4-Hydroxyphenyl Carvedilol D5."[5][6][7][8] National Center for Biotechnology Information. Link

  • Suneel Kumar, K., et al. (2011).[1] "Synthesis and characterization of potential impurities in key intermediates of Carvedilol." Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.[1] Link

  • Santa Cruz Biotechnology. "4'-Hydroxyphenyl Carvedilol Product Data." Link

Sources

Exploratory

An In-Depth Technical Guide to 4-Hydroxyphenyl Carvedilol D5: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quintessential Internal Standard in Carvedilol Bioanalysis In the landscape of pharmacokinetic and metabolic studies, the precision of qua...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Internal Standard in Carvedilol Bioanalysis

In the landscape of pharmacokinetic and metabolic studies, the precision of quantitative analysis is paramount. For the widely prescribed beta-blocker Carvedilol, understanding its biotransformation is crucial for optimizing therapeutic outcomes. This necessitates the use of highly reliable internal standards in bioanalytical methods. 4-Hydroxyphenyl Carvedilol D5, a deuterated analog of a primary Carvedilol metabolite, has emerged as a gold-standard internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.

This technical guide provides a comprehensive overview of 4-Hydroxyphenyl Carvedilol D5, delving into its molecular characteristics, a plausible synthetic route, and its critical role in enhancing the accuracy and robustness of bioanalytical assays. We will explore the scientific rationale behind its use, potential isotopic effects, and a detailed protocol for its application in a real-world research setting.

Physicochemical Properties of 4-Hydroxyphenyl Carvedilol D5

The foundational characteristics of 4-Hydroxyphenyl Carvedilol D5 are summarized below. The incorporation of five deuterium atoms results in a distinct mass shift from its non-labeled counterpart, which is the cornerstone of its utility in mass spectrometry.

PropertyValueSource(s)
Molecular Formula C₂₄H₂₁D₅N₂O₅[1][2]
Molecular Weight 427.51 g/mol [1]
Monoisotopic Mass 427.21555566 Da[3]
Unlabeled CAS Number 142227-49-4[2][4]
Deuterated CAS Number 1261395-96-3[1]
Appearance Off-white to pink solid[2]

The IUPAC name, 4-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol, reveals the specific location of the five deuterium atoms on the propan-2-ol side chain, a critical detail for understanding its synthesis and mass spectrometric behavior.[3]

Synthesis of 4-Hydroxyphenyl Carvedilol D5: A Conceptual Workflow

A likely approach involves the synthesis of a deuterated epoxide intermediate, which is then reacted with the appropriate amine.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 4-(Oxiran-2-ylmethoxy)-9H-carbazole C Deuterated Epoxide Intermediate (D5-epoxy-carvedilol precursor) A->C Deuteration of epoxide precursor B Deuterated Reagent (e.g., LiAlD₄) E 4-Hydroxyphenyl Carvedilol D5 C->E Epoxide Ring Opening D 4-(2-Aminoethoxy)-3-methoxyphenol D->E

Caption: Conceptual synthesis workflow for 4-Hydroxyphenyl Carvedilol D5.

Causality in Synthesis: The choice of a deuterated reducing agent like Lithium Aluminum Deuteride (LiAlD₄) would be a common strategy to introduce deuterium atoms into a precursor molecule containing a suitable functional group that can be reduced to form the desired deuterated fragment. The subsequent epoxide ring-opening reaction with the protected aminophenol derivative is a standard method for constructing the final carvedilol analog structure.

The Role of Deuterated Internal Standards in Bioanalysis: Ensuring Trustworthiness

The fundamental principle behind using a stable isotope-labeled (SIL) internal standard like 4-Hydroxyphenyl Carvedilol D5 is to provide a compound that behaves nearly identically to the analyte of interest (4-Hydroxyphenyl Carvedilol) throughout the analytical process.[5] This includes extraction, chromatography, and ionization in the mass spectrometer.

Self-Validating System: By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any variations in sample preparation or instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratiometric approach corrects for potential errors, leading to a more accurate and precise measurement.

Isotopic Effects: A Critical Consideration: While SIL internal standards are highly effective, it is crucial to be aware of potential isotopic effects. The substitution of hydrogen with the heavier deuterium can sometimes lead to slight differences in physicochemical properties. This may manifest as a small shift in chromatographic retention time between the analyte and the deuterated standard.[6] If this separation occurs in a region of significant matrix effects (ion suppression or enhancement), it can lead to differential ionization and compromise the accuracy of the quantification. Therefore, chromatographic conditions should be optimized to ensure co-elution of the analyte and the internal standard as closely as possible.

In-Practice: A Bioanalytical Protocol for Carvedilol and its Metabolite in Human Plasma

The following protocol outlines a representative method for the simultaneous quantification of carvedilol and 4-hydroxyphenyl carvedilol in human plasma using 4-Hydroxyphenyl Carvedilol D5 as an internal standard, adapted from published methodologies.[7][8]

Experimental Protocol: Solid-Phase Extraction (SPE) and UPLC-MS/MS Analysis

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of a working solution of 4-Hydroxyphenyl Carvedilol D5 (internal standard).

    • Vortex mix for 30 seconds.

    • Add 200 µL of 0.1% formic acid in water and vortex again.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.

    • Load the entire pre-treated plasma sample onto the SPE plate.

    • Wash the plate with 200 µL of 5% methanol in water.

    • Elute the analytes with 2 x 25 µL of methanol.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient elution at a flow rate of 0.4 mL/min.

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Carvedilol: m/z 407.2 → 100.1

        • 4-Hydroxyphenyl Carvedilol: m/z 423.2 → 222.1

        • 4-Hydroxyphenyl Carvedilol D5 (IS): m/z 428.2 → 227.1

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis UPLC-MS/MS Analysis A Plasma Sample (100 µL) B Add Internal Standard (4-Hydroxyphenyl Carvedilol D5) A->B C Vortex & Acidify B->C E Load Sample C->E D Condition SPE Plate D->E F Wash E->F G Elute F->G H Inject Eluate G->H I Chromatographic Separation H->I J Mass Spectrometric Detection I->J K Data Quantification J->K

Caption: A typical bioanalytical workflow for the quantification of Carvedilol and its metabolites.

Rationale for Experimental Choices:

  • Solid-Phase Extraction: SPE is a robust and selective sample clean-up technique that effectively removes plasma proteins and other interfering substances, leading to a cleaner extract and reduced matrix effects in the MS analysis.

  • UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry provides high chromatographic resolution, sensitivity, and selectivity, allowing for the accurate quantification of low-concentration analytes in complex biological matrices. The use of MRM enhances specificity by monitoring a specific precursor-to-product ion transition for each compound.

Conclusion

4-Hydroxyphenyl Carvedilol D5 is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its well-defined molecular properties, coupled with its role as a stable isotope-labeled internal standard, provide the foundation for highly accurate and reliable bioanalytical methods. By understanding the principles of its synthesis, the rationale for its use, and the practical considerations of its application, researchers can ensure the integrity and trustworthiness of their quantitative data in the study of Carvedilol's pharmacokinetics and metabolism.

References

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. (2022). National Institutes of Health. [Link]

  • UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. (2014). PubMed. [Link]

  • 4′-Hydroxyphenyl Carvedilol-D5. Veeprho. [Link]

  • Carvedilol. Wikipedia. [Link]

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. (2022). National Institutes of Health. [Link]

  • 4-Hydroxyphenyl Carvedilol D5. PubChem. [Link]

  • UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. ResearchGate. [Link]

  • Pharmacokinetic parameters of carvedilol and 4/-hydroxyphenyl... ResearchGate. [Link]

  • UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. PubMed. [Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. PubMed. [Link]

Sources

Foundational

The Indispensable Role of Deuterium-Labeled 4-Hydroxyphenyl Carvedilol in Modern Bioanalysis: A Technical Guide

This guide provides an in-depth technical exploration of deuterium-labeled 4-Hydroxyphenyl Carvedilol, a critical tool in the quantitative bioanalysis of Carvedilol and its metabolites. Designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of deuterium-labeled 4-Hydroxyphenyl Carvedilol, a critical tool in the quantitative bioanalysis of Carvedilol and its metabolites. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific rationale, practical application, and regulatory standing of this stable isotope-labeled internal standard.

Introduction: Carvedilol and the Significance of its 4-Hydroxyphenyl Metabolite

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist widely prescribed for the management of hypertension and congestive heart failure.[1][2][3][4][5] Following administration, Carvedilol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6.[2][6][7][8] This biotransformation results in several metabolites, among which 4-Hydroxyphenyl Carvedilol is of particular interest.[9][10] Notably, this metabolite exhibits significantly more potent beta-blocking activity than the parent drug, Carvedilol, making its accurate quantification crucial for comprehensive pharmacokinetic and pharmacodynamic assessments.[1][6]

The following diagram illustrates the metabolic pathway of Carvedilol to its major metabolites, highlighting the formation of 4-Hydroxyphenyl Carvedilol.

Carvedilol_Metabolism Carvedilol Carvedilol Metabolite_4OH 4'-Hydroxyphenyl Carvedilol Carvedilol->Metabolite_4OH CYP2D6, CYP3A4 Metabolite_5OH 5'-Hydroxyphenyl Carvedilol Carvedilol->Metabolite_5OH CYP2D6, CYP2E1 Metabolite_ODesmethyl O-Desmethyl Carvedilol Carvedilol->Metabolite_ODesmethyl CYP1A2, CYP2D6, CYP2E1, CYP2C9

Caption: Metabolic conversion of Carvedilol to its primary active metabolite, 4-Hydroxyphenyl Carvedilol, and other metabolites.

The "Gold Standard" Internal Standard: Rationale for Deuterium Labeling

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for achieving accurate and precise results.[11] The internal standard is a compound of known concentration added to all samples, calibrators, and quality controls, which helps to correct for variability during sample preparation and analysis.[12][13]

While a structural analog can be used as an internal standard, a stable isotope-labeled (SIL) version of the analyte is widely recognized as the "gold standard".[14][15][16] Deuterium-labeled 4-Hydroxyphenyl Carvedilol serves this purpose for the quantification of its non-labeled counterpart. The key advantages of using a deuterated internal standard are:

  • Near-Identical Physicochemical Properties: Deuterium substitution results in a molecule that is chemically and physically almost identical to the analyte.[17] This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization, leading to more effective compensation for any losses or variations.[15]

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[14] Since the deuterated internal standard co-elutes with the analyte and has the same ionization properties, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[17]

  • Improved Precision and Accuracy: By effectively correcting for procedural variability and matrix effects, deuterated internal standards significantly enhance the precision and accuracy of the bioanalytical method.[15][16]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of SIL internal standards in bioanalytical methods submitted for regulatory review.[1][11][18][19]

The following diagram illustrates the principle of how a deuterated internal standard corrects for variability.

Internal_Standard_Principle cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Analyte_Initial Analyte Extraction Extraction & Processing (Potential for Loss) Analyte_Initial->Extraction IS_Initial Deuterated IS (Known Amount) IS_Initial->Extraction Analyte_Final Analyte Signal Extraction->Analyte_Final Variable Recovery IS_Final Deuterated IS Signal Extraction->IS_Final Same Variable Recovery Ratio Ratio (Analyte/IS) Remains Constant Analyte_Final->Ratio IS_Final->Ratio

Caption: A deuterated internal standard experiences the same procedural variations as the analyte, ensuring a constant analyte-to-internal standard ratio.

Core Application: Isotope Dilution Mass Spectrometry

The use of deuterium-labeled 4-Hydroxyphenyl Carvedilol is a practical application of the isotope dilution mass spectrometry (IDMS) principle. IDMS is a highly accurate and precise analytical technique for quantifying a compound in a sample.[20][21] The fundamental steps of IDMS are:

  • A known amount of the isotopically labeled standard (the "spike") is added to the sample containing an unknown amount of the non-labeled analyte.

  • The labeled and non-labeled compounds are thoroughly mixed and processed together.

  • The ratio of the non-labeled analyte to the labeled standard is measured using a mass spectrometer.

  • The initial concentration of the analyte is calculated based on this measured ratio and the known amount of the added standard.

This method effectively transforms the measurement from an absolute quantification, which is susceptible to errors, to a ratiometric measurement, which is inherently more robust.

Experimental Protocol: Bioanalytical Method for 4-Hydroxyphenyl Carvedilol in Human Plasma

The following is a generalized, step-by-step protocol for the quantification of 4-Hydroxyphenyl Carvedilol in human plasma using its deuterium-labeled internal standard with LC-MS/MS.

4.1. Materials and Reagents

  • 4-Hydroxyphenyl Carvedilol reference standard

  • Deuterium-labeled 4-Hydroxyphenyl Carvedilol (e.g., 4-Hydroxyphenyl Carvedilol-d3, -d4, or -d5)[6]

  • Human plasma (with anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

4.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve the 4-Hydroxyphenyl Carvedilol reference standard and the deuterium-labeled internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 4-Hydroxyphenyl Carvedilol stock solution with a methanol/water mixture.

  • Internal Standard Working Solution: Dilute the deuterium-labeled 4-Hydroxyphenyl Carvedilol stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

4.3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube (except for blank samples).

  • Vortex briefly to mix.

  • Add 300 µL of the protein precipitation solvent.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.4. LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters. These should be optimized during method development.

ParameterRecommended Setting
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) To be determined experimentally
MRM Transition (IS) To be determined experimentally

4.5. Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA).[1][18][21] Key validation parameters include:

  • Selectivity and Specificity

  • Calibration Curve Linearity

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

The following diagram outlines the workflow for bioanalytical method validation.

Bioanalytical_Validation_Workflow cluster_Validation_Parameters Validation Parameters Method_Dev Method Development Full_Validation Full Validation Method_Dev->Full_Validation Sample_Analysis Study Sample Analysis Full_Validation->Sample_Analysis Selectivity Selectivity Full_Validation->Selectivity Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Matrix_Effect Matrix Effect Full_Validation->Matrix_Effect Recovery Recovery Full_Validation->Recovery Stability Stability Full_Validation->Stability

Caption: Workflow for the validation of a bioanalytical method.

Synthesis of Deuterium-Labeled 4-Hydroxyphenyl Carvedilol

While the direct synthesis of deuterium-labeled 4-Hydroxyphenyl Carvedilol is a complex process typically undertaken by specialized chemical synthesis companies, a general understanding of the approaches is valuable. The synthesis would likely involve introducing deuterium atoms at a late stage to a precursor molecule or using deuterated starting materials. For example, a key intermediate in the synthesis of Carvedilol, such as 4-(2,3-epoxypropoxy)carbazole, could be synthesized using deuterated epichlorohydrin. Alternatively, H/D exchange reactions on a suitable precursor could be employed. The position and number of deuterium labels are critical to ensure the stability of the label and to provide a sufficient mass shift for MS/MS detection without significantly altering the chromatographic retention time.

Conclusion

Deuterium-labeled 4-Hydroxyphenyl Carvedilol is an indispensable tool for the accurate and precise quantification of this pharmacologically important metabolite. Its use as an internal standard in LC-MS/MS-based bioanalytical methods, grounded in the principle of isotope dilution, is strongly endorsed by regulatory agencies and represents the state-of-the-art in pharmaceutical research and development. By effectively compensating for analytical variability and matrix effects, it ensures the generation of high-quality pharmacokinetic data, which is fundamental to the safe and effective development of new medicines.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). Food and Drug Administration. Retrieved February 15, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved February 15, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). Food and Drug Administration. Retrieved February 15, 2026, from [Link]

  • Bioanalytical method validation. (2015). European Medicines Agency. Retrieved February 15, 2026, from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2012). PMC. Retrieved February 15, 2026, from [Link]

  • Isotope dilution. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (2013). PMDA. Retrieved February 15, 2026, from [Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. (2007). PubMed. Retrieved February 15, 2026, from [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019). ECA Academy. Retrieved February 15, 2026, from [Link]

  • UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2007). SciSpace. Retrieved February 15, 2026, from [Link]

  • HPLC-Method for the Quantification of Carvedilol in Human Plasma. (2012). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal. (2011). PMC. Retrieved February 15, 2026, from [Link]

  • Carvedilol Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. (2011). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Applications and Synthesis of Deuterium-Labeled Compounds. (2014). Macmillan Group. Retrieved February 15, 2026, from [Link]

  • Novel design and synthesis of modified structure of carvedilol. (2011). PubMed. Retrieved February 15, 2026, from [Link]

  • Carvedilol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Carvedilol Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved February 15, 2026, from [Link]

  • Carvedilol. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). SlidePlayer. Retrieved February 15, 2026, from [Link]

  • Carvedilol Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved February 15, 2026, from [Link]

  • Carvedilol Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved February 15, 2026, from [Link]

  • PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets). (2012). Sivem Pharmaceuticals. Retrieved February 15, 2026, from [Link]

  • What Is Carvedilol Used For? 7 Common FAQs. (2024). GoodRx. Retrieved February 15, 2026, from [Link]

  • Carvedilol: Side effects, dosage, uses, and more. (2021). Medical News Today. Retrieved February 15, 2026, from [Link]

  • Carvedilol (Coreg, Coreg CR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. Retrieved February 15, 2026, from [Link]

  • Carvedilol. (n.d.). DrugBank. Retrieved February 15, 2026, from [Link]

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Exploratory

Role of CYP2D6 in 4-hydroxyphenyl carvedilol formation.

Technical Guide for Drug Development Scientists Executive Summary This guide details the mechanistic role of Cytochrome P450 2D6 (CYP2D6) in the metabolism of carvedilol, specifically focusing on the formation of its act...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Scientists

Executive Summary

This guide details the mechanistic role of Cytochrome P450 2D6 (CYP2D6) in the metabolism of carvedilol, specifically focusing on the formation of its active metabolite, 4'-hydroxyphenyl carvedilol (4'-OH-CAR).[1][2] Unlike the parent drug, which is a racemic mixture of R(+) and S(-) enantiomers, the formation of 4'-OH-CAR is highly stereoselective.[3] CYP2D6 preferentially metabolizes the R(+)-enantiomer , leading to distinct pharmacokinetic profiles in Poor Metabolizers (PM) versus Extensive Metabolizers (EM). Understanding this pathway is critical for interpreting exposure-response relationships, as 4'-OH-CAR possesses


-blocking potency approximately 13-fold higher than the parent drug.

Mechanistic Enzymology

The Metabolic Pathway

Carvedilol contains two primary pharmacophores: a carbazole ring and a phenoxypropanolamine tail. CYP2D6-mediated oxidation occurs primarily on the phenyl ring of the phenoxy moiety.

  • Primary Reaction: Aromatic hydroxylation at the 4'-position.

  • Enzyme Specificity: While CYP2C9, CYP1A2, and CYP3A4 contribute to other pathways (e.g., O-desmethylation, side-chain oxidation), CYP2D6 is the obligate catalyst for the formation of 4'-OH-CAR.

  • Stereoselectivity: CYP2D6 exhibits a high affinity for R(+)-carvedilol .[3] In human liver microsomes (HLM), the intrinsic clearance (

    
    ) of R-carvedilol via CYP2D6 is significantly higher than that of S-carvedilol.
    
Pathway Visualization

The following diagram illustrates the stereoselective metabolism and the dominant role of CYP2D6 in generating the 4'-hydroxylated metabolite compared to competing pathways.

Carvedilol_Metabolism Carvedilol_R R(+)-Carvedilol (alpha-blocker) CYP2D6 CYP2D6 (Major Pathway) Carvedilol_R->CYP2D6 High Affinity Carvedilol_S S(-)-Carvedilol (beta-blocker) Carvedilol_S->CYP2D6 Lower Affinity CYP2C9 CYP2C9/1A2 (Competing Pathways) Carvedilol_S->CYP2C9 Met_4OH 4'-Hydroxyphenyl Carvedilol (High Beta-Blockade Potency) CYP2D6->Met_4OH Met_5OH 5'-Hydroxyphenyl Carvedilol CYP2D6->Met_5OH Met_Desmethyl O-Desmethyl Carvedilol CYP2C9->Met_Desmethyl

Figure 1: Stereoselective metabolic pathway of carvedilol showing CYP2D6 dominance in 4'-hydroxylation.

Genetic Polymorphism & Pharmacokinetics

The clinical relevance of this pathway is dictated by the highly polymorphic nature of the CYP2D6 gene.[4][5] The impact is non-uniform across enantiomers due to the enzyme's stereoselectivity.

Impact on Metabolite Formation
PhenotypeGenotype ExamplesImpact on R(+)-CarvedilolImpact on 4'-OH-CAR FormationClinical Consequence
Extensive Metabolizer (EM) 1/1, 1/2Normal ClearanceBaseline ReferenceBalanced

blockade.
Poor Metabolizer (PM) 3/4, 4/4, 5/5Decreased Clearance (~2-3 fold higher AUC) Negligible Formation Increased

-blockade (dizziness) due to high R(+) levels; reduced active metabolite.
Intermediate Metabolizer (IM) 10/10 (Asian), 17/17 (African)Reduced ClearanceReduced FormationModerate elevation in parent drug; lower

for hydroxylation.
The "R-Enantiomer Trap"

In PMs, the specific blockade of the 4-hydroxylation pathway leads to a disproportionate accumulation of R(+)-carvedilol . Since R(+) is primarily an


-blocker (vasodilator) and lacks significant 

-blocking activity, PMs may experience enhanced vasodilation-related side effects (hypotension, dizziness) without a proportional increase in

-blockade efficacy. Conversely, S(-)-carvedilol clearance is maintained by CYP1A2 and CYP2C9, buffering the impact on

-blockade.

Experimental Methodologies

To validate the role of CYP2D6 in this pathway, researchers must utilize a robust in vitro system.[6] The following protocol outlines the isolation and incubation of Human Liver Microsomes (HLM) for kinetic profiling.

Experimental Workflow (Graphviz)

Protocol_Workflow Step1 1. Preparation Thaw HLM (20 mg/mL) on ice. Prepare 100 mM Phosphate Buffer (pH 7.4). Step2 2. Pre-Incubation Mix HLM (0.5 mg/mL final) + Carvedilol (0.5 - 50 µM). Equilibrate at 37°C for 5 min. Step1->Step2 Step3 3. Initiation Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH). Step2->Step3 Step4 4. Reaction Incubate at 37°C for 15-30 min. (Linear range for 4'-OH formation). Step3->Step4 Step5 5. Termination Add ice-cold Acetonitrile (ACN) containing IS. Vortex and Centrifuge (3000g, 10 min). Step4->Step5 Step6 6. Analysis Inject supernatant into UPLC-MS/MS. Monitor MRM transitions for 4'-OH-CAR. Step5->Step6

Figure 2: Step-by-step protocol for assessing CYP2D6-mediated carvedilol hydroxylation in HLM.

Detailed Protocol Specifications

Objective: Determine


 and 

for 4'-hydroxyphenyl carvedilol formation.
  • System Components:

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant CYP2D6 (rCYP2D6) for specificity checks.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

      
      .
      
    • Substrate: Racemic Carvedilol (range 0.5 – 50 µM). Note: To study stereoselectivity, use chiral Carvedilol or a chiral column for analysis.

  • Incubation:

    • Volume: 200 µL.

    • Protein Concentration: 0.2 – 0.5 mg/mL (ensure linear conditions).

    • Time: 20 minutes (initial rate conditions).

  • Chemical Inhibition (Validation Step):

    • To confirm CYP2D6 dependence, run a parallel arm with Quinidine (1 µM), a potent and specific CYP2D6 inhibitor.

    • Acceptance Criteria: >80% reduction in 4'-OH-CAR formation in the presence of Quinidine confirms CYP2D6 exclusivity.

  • Detection (UPLC-MS/MS):

    • Column: C18 (achiral) for total metabolite; Chiralcel OD-R for enantiomer separation.

    • MS Mode: Positive electrospray ionization (ESI+).

    • Transitions:

      • Carvedilol: m/z 407.2

        
         100.1
        
      • 4'-OH Carvedilol: m/z 423.2

        
         116.1
        

Drug-Drug Interactions (DDI)

Because CYP2D6 is the bottleneck for 4'-OH-CAR formation, this pathway is highly susceptible to DDIs.

  • Inhibition (Perpetrators): Strong CYP2D6 inhibitors (e.g., Fluoxetine, Paroxetine, Quinidine) will phenocopy the PM genotype. This results in a spike in R-carvedilol and a complete blockade of 4'-OH-CAR formation.

  • Induction: CYP2D6 is generally considered non-inducible. Therefore, DDIs are almost exclusively inhibition-based.

  • Substrate Competition: Co-administration with other high-affinity CYP2D6 substrates (e.g., Metoprolol, Dextromethorphan) may competitively inhibit 4'-hydroxylation, altering the effective

    
    -blocking dose required.
    

References

  • Stereoselective disposition of carvedilol is determined by CYP2D6. Source: National Institutes of Health (PubMed) [Link]

  • Carvedilol Therapy and CYP2D6 Genotype. Source: Medical Genetics Summaries (NCBI Bookshelf) [Link]

  • Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro. Source: Drug Design, Development and Therapy (Dove Press) [Link]

  • Population Pharmacokinetic−Pharmacodynamic Modeling of Carvedilol to Evaluate the Effect of Cytochrome P450 2D6 Genotype. Source: Journal of Korean Medical Science (PMC) [Link]

  • Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Source: Expert Review of Clinical Pharmacology (Taylor & Francis) [Link]

Sources

Foundational

Pharmacological Activity of Carvedilol Metabolites: A Technical Guide

This guide details the pharmacological activity of carvedilol metabolites, specifically distinguishing between their receptor-blocking potencies and antioxidant capacities.[1] It is designed for researchers investigating...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological activity of carvedilol metabolites, specifically distinguishing between their receptor-blocking potencies and antioxidant capacities.[1] It is designed for researchers investigating the pleiotropic mechanisms of third-generation beta-blockers.[2][3][4]

Executive Summary

Carvedilol is a racemic lipophilic aryloxypropanolamine that functions as a non-selective


-adrenergic and 

-adrenergic receptor antagonist.[2][3][4] While the parent drug exhibits significant clinical efficacy in heart failure (HF), its pharmacodynamic profile is heavily influenced by extensive stereoselective first-pass metabolism.[2][3][5]

Research indicates that carvedilol's "active" metabolites contribute disproportionately to its therapeutic envelope. Specifically, hydroxylation on the phenoxy ring yields metabolites with enhanced


-blocking potency , while hydroxylation on the carbazole moiety yields metabolites with negligible receptor affinity but vastly superior antioxidant capacity . This guide dissects these structure-activity relationships (SAR) and provides validated protocols for their assessment.

Metabolic Pathways & Structural Identification

Carvedilol undergoes extensive hepatic metabolism, primarily via CYP2D6 and CYP2C9 , followed by glucuronidation. The metabolic modifications occur in two distinct structural domains: the carbazole moiety (governing antioxidant status) and the phenoxy ring (governing receptor affinity).

Key Metabolites
Metabolite IDChemical NameEnzymatic PathwayPrimary Activity
4'-OH 4'-hydroxyphenyl carvedilolCYP2D6Potent

-blockade
5'-OH 5'-hydroxyphenyl carvedilolCYP2D6

-blockade
O-DMC O-desmethyl carvedilolCYP2C9

-blockade
SB 211475 3-hydroxycarvedilolCYP2D6 (minor)Potent Antioxidant
Visualization: Metabolic & Pharmacological Divergence

The following diagram illustrates the divergence between receptor-active and antioxidant-active pathways.[2][3][4]

CarvedilolMetabolism cluster_beta Phenoxy Ring Hydroxylation (Enhanced Beta-Blockade) cluster_anti Carbazole Ring Hydroxylation (Enhanced Antioxidant Activity) Parent Carvedilol (Parent) (Racemic Mixture) CYP2D6 CYP2D6 Parent->CYP2D6 CYP2C9 CYP2C9 Parent->CYP2C9 OH4 4'-Hydroxyphenyl Carvedilol (13x Potency) CYP2D6->OH4 Major Pathway OH5 5'-Hydroxyphenyl Carvedilol CYP2D6->OH5 SB211475 3-Hydroxycarvedilol (SB 211475) (> Vitamin E Potency) CYP2D6->SB211475 Carbazole Oxidation ODMC O-Desmethyl Carvedilol (2.5x Potency) CYP2C9->ODMC Demethylation BetaBlock Beta-Adrenergic Receptor Blockade OH4->BetaBlock High Affinity ROS ROS Scavenging (Lipid Peroxidation Inhibition) SB211475->ROS Radical Scavenging

Caption: Divergent metabolic pathways of carvedilol. Phenoxy-ring modification retains/enhances receptor blockade, while carbazole modification maximizes antioxidant potential.[2][3][4]

Pharmacological Profiles[3][5][6][9]

Receptor Binding Activity

The


-blocking activity of carvedilol resides primarily in the S(-)-enantiomer .[2][3][4][5] Metabolic hydroxylation on the phenoxy ring significantly increases affinity for 

- and

-adrenoceptors.[2][3][4]
  • 4'-Hydroxyphenyl Carvedilol: Exhibits approximately 13-fold higher potency for

    
    -blockade compared to the parent drug.[2][3][4]
    
  • O-Desmethyl Carvedilol: Exhibits approximately 2-3 fold higher potency .[2][3][4]

  • 3-Hydroxycarvedilol (SB 211475): Possesses virtually no

    
    -blocking activity .[2][3][4] This loss of affinity is attributed to the modification of the carbazole head group, which is critical for hydrophobic pocket alignment in the receptor.
    
Antioxidant Activity

Carvedilol's antioxidant mechanism is distinct from its receptor blockade.[1][3] It functions as a chemical scavenger of reactive oxygen species (ROS) and an inhibitor of lipid peroxidation. This activity is localized to the carbazole moiety .[6]

  • Mechanism: Electron donation from the carbazole nitrogen or hydroxyl groups stabilizes free radicals (e.g., DPPH, hydroxyl radicals).

  • Potency Hierarchy:

    
    
    
  • Clinical Relevance: 3-hydroxycarvedilol (SB 211475) is up to 1000-fold more potent than Vitamin E and significantly more potent than the parent drug in preventing stress-induced endothelial injury.[2][3][4]

Quantitative Comparison Table
Compound

-Blockade Potency (Relative to Parent)
Antioxidant IC50 (Lipid Peroxidation)Key Structural Feature
Carvedilol 1.0 (Reference)~8.1

M
Intact Carbazole + Phenoxy
4'-OH Carvedilol ~13.0x ModeratePhenoxy-ring -OH (Para)
O-Desmethyl ~2.5xModeratePhenoxy-ring -OH (Ortho)
3-OH Carvedilol < 0.01x (Negligible)~0.28

M
Carbazole-ring -OH

Experimental Methodologies

Protocol A: Radioligand Binding Assay ( -Adrenoceptor Affinity)

Validation: This protocol quantifies the affinity (


) of metabolites using [

I]-Iodocyanopindolol (ICYP), a high-affinity non-selective

-antagonist.[2][3][4]

Materials:

  • Source Tissue: Rat Harderian gland (rich in

    
    ) or human heart membrane preparations.[2][3]
    
  • Radioligand: (-)-[

    
    I]Iodocyanopindolol (2000 Ci/mmol).[2][3][4]
    
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , pH 7.4.
    

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold lysis buffer.[2][3] Centrifuge at 500

    
     (10 min) to remove nuclei. Supernatant is centrifuged at 40,000 
    
    
    
    (20 min).[2][3] Resuspend pellet in assay buffer.
  • Incubation: In 12 x 75 mm polypropylene tubes, combine:

    • 100

      
      L Membrane suspension (20-50 
      
      
      
      g protein).[2][3][4]
    • 50

      
      L [
      
      
      
      I]ICYP (Final conc. ~20-50 pM).
    • 50

      
      L Competitor (Carvedilol metabolite) at varying concentrations (
      
      
      
      to
      
      
      M).[2][3][4]
  • Equilibrium: Incubate at 30°C for 30-60 minutes . (Note: 30°C is preferred over 37°C to reduce ligand degradation).[2][3]

  • Termination: Rapidly filter through Whatman GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a vacuum manifold.

  • Wash: Wash filters 3x with 4 mL ice-cold buffer.

  • Quantification: Count radioactivity in a gamma counter. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.[2][3]
    
Protocol B: DPPH Radical Scavenging Assay (Antioxidant Capacity)

Validation: A cell-free chemical assay to measure the hydrogen atom transfer (HAT) or single electron transfer (SET) capacity of the carbazole metabolites.[2][3]

Materials:

  • DPPH Reagent: 2,2-diphenyl-1-picrylhydrazyl (stable free radical).[2][3][4]

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade).[2][3]

  • Control: Vitamin E (

    
    -tocopherol) or BHT.[2][3][4]
    

Step-by-Step Workflow:

  • Preparation: Prepare a 100

    
    M stock solution of DPPH in ethanol. Solution should be deep purple (Absorbance at 517 nm 
    
    
    
    1.0).[2][3] Protect from light.
  • Sample Setup: Prepare serial dilutions of carvedilol and metabolites (e.g., 3-OH, 4'-OH) in ethanol (Range: 0.1

    
    M to 100 
    
    
    
    M).
  • Reaction:

    • Add 1 mL of metabolite solution to 1 mL of DPPH stock.

    • Blank: 1 mL Ethanol + 1 mL DPPH.

    • Control: 1 mL Vitamin E + 1 mL DPPH.

  • Incubation: Vortex vigorously and incubate in the dark at room temperature (25°C) for 30 minutes .

  • Measurement: Measure absorbance (

    
    ) at 517 nm  using a spectrophotometer.
    
  • Calculation:

    
    
    Interpretation: A lower IC50 indicates higher antioxidant potency.[3] Expect 3-OH carvedilol to show rapid decolorization (high inhibition) compared to parent.[2][3][4]
    

Mechanism of Action Visualization

The following diagram maps the dual-mechanism pathway where specific metabolites diverge to treat distinct pathological components of heart failure (Sympathetic overdrive vs. Oxidative stress).

MechanismAction Drug Carvedilol Administration Met_Beta 4'-OH & O-DMC (Phenoxy Metabolites) Drug->Met_Beta CYP2D6/2C9 Met_Anti 3-OH Carvedilol (Carbazole Metabolite) Drug->Met_Anti CYP2D6 (Ring Oxidation) BetaRec Beta-1 Adrenergic Receptor Met_Beta->BetaRec High Affinity Binding ROS Reactive Oxygen Species (Superoxide/Hydroxyl) Met_Anti->ROS Direct Scavenging Effect_HR Reduced Heart Rate & Contractility BetaRec->Effect_HR Signal Inhibition Effect_Protect Endothelial Protection & Anti-apoptosis ROS->Effect_Protect Oxidative Stress Reduction

Caption: Dual-track pharmacological mechanism.[2][3][4] Phenoxy metabolites drive hemodynamic stability, while carbazole metabolites drive cytoprotection.

References

  • Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. Source: MedChemComm (RSC), 2017.[3] URL:[Link]

  • Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties. Source:[2][3] Medscape / American Journal of Health-System Pharmacy, 2002.[3] URL:[Link][2][3][4]

  • Effects of a hydroxylated metabolite of the β-adrenoreceptor antagonist, carvedilol, on post-ischaemic splanchnic tissue injury. Source: British Journal of Pharmacology, 2000. URL:[Link]

  • Pharmacokinetics and Pharmacodynamics of Carvedilol and Its Metabolites. Source: FDA Clinical Pharmacology Review / AccessData.[3] URL:[Link][2][3][4]

  • Binding of [125I]iodocyanopindolol by rat Harderian gland crude membranes. Source: Journal of Pineal Research (via SciSpace/PubMed).[3] URL:[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Certificate of Analysis for 4-Hydroxyphenyl Carvedilol D5: Ensuring Data Integrity in Bioanalysis

Introduction: The Lynchpin of Quantitative Bioanalysis In the landscape of drug discovery and development, the precision and reliability of analytical data are paramount. For pharmacokinetic (PK) and drug metabolism (DMP...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Lynchpin of Quantitative Bioanalysis

In the landscape of drug discovery and development, the precision and reliability of analytical data are paramount. For pharmacokinetic (PK) and drug metabolism (DMPK) studies, where regulatory submission and clinical decisions hang in the balance, the integrity of every measurement is non-negotiable. This is where stable isotope-labeled internal standards become indispensable tools. 4-Hydroxyphenyl Carvedilol D5, the deuterated analogue of a primary Carvedilol metabolite, serves as a critical internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2] Its role is to normalize for variations during sample processing and analysis, thereby ensuring the accuracy of quantification.[3][4]

However, the efficacy of an internal standard is entirely dependent on its own quality—its identity, purity, and isotopic enrichment must be unequivocally verified. The document that attests to this quality is the Certificate of Analysis (CoA). This guide provides an in-depth technical examination of the CoA for 4-Hydroxyphenyl Carvedilol D5, moving beyond a simple checklist to explain the causality behind the analytical tests and how they form a self-validating system for ensuring the standard's integrity.

Deconstructing the Certificate of Analysis: A Symphony of Analytical Verification

A CoA is more than a specification sheet; it is a narrative of analytical rigor. For a deuterated standard like 4-Hydroxyphenyl Carvedilol D5, the CoA must definitively answer three questions: What is it? How pure is it chemically? And how pure is it isotopically?

Part 1: Absolute Identification

The first section of the CoA establishes the unequivocal identity of the material. This is foundational, as any ambiguity here invalidates all subsequent data.

ParameterExample DataSignificance
Compound Name 4-(2-((3-((9H-carbazol-4-yl)oxy)-2-hydroxypropyl-1,1,2,3,3-d5)amino)ethoxy)-3-methoxyphenolThe unambiguous IUPAC name.
CAS Number 1261395-96-3A unique numerical identifier assigned by the Chemical Abstracts Service.[1]
Molecular Formula C₂₄H₂₁D₅N₂O₅Describes the elemental composition, specifying the five deuterium atoms.[1]
Molecular Weight 427.51 g/mol The calculated molecular mass based on the formula, accounting for the heavier deuterium isotope.[1]

This information is confirmed through techniques like Mass Spectrometry, which directly measures the mass-to-charge ratio of the ionized molecule.

Part 2: The Pursuit of Purity - Chemical Purity Assessment

Chemical purity ensures that the analytical signal originates from the compound of interest and not from synthetic precursors, byproducts, or degradants. The gold standard for assessing the purity of non-volatile organic molecules is High-Performance Liquid Chromatography (HPLC).[5][6]

The Causality of HPLC: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[7] For purity analysis, the goal is to develop a method that can resolve the main compound from all potential impurities. The area under the peak corresponding to the main compound, relative to the total area of all peaks, gives the percentage purity.

Protocol 1: Representative RP-HPLC Method for Purity Determination of 4-Hydroxyphenyl Carvedilol D5

This protocol is a representative method based on established procedures for Carvedilol and its metabolites.[8][9]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.1% formic acid in water). A typical gradient might start at 30% Acetonitrile and increase to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 242 nm, a common UV absorbance maximum for Carvedilol and its derivatives.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the standard in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks detected. The purity is calculated as:

    • % Purity = (Area of Principal Peak / Total Area of All Peaks) * 100

Data Presentation: Purity and Identity Confirmation

AnalysisTechniqueTypical SpecificationPurpose
Chemical Purity HPLC≥98%Quantifies the percentage of the desired compound relative to organic impurities.
Identity Mass Spectrometry (MS)[M+H]⁺ = 428.5Confirms the molecular weight of the deuterated compound.
Identity ¹H-NMRConforms to structureConfirms the chemical structure and provides information on the location of remaining protons.
Part 3: Isotopic Integrity - The Core of a Deuterated Standard

For a deuterated internal standard, confirming the extent and location of deuterium incorporation is as critical as chemical purity. This is known as isotopic enrichment.

The Role of NMR Spectroscopy: While mass spectrometry can confirm the overall mass increase due to deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the percentage of isotopic enrichment at specific atomic sites.[10][11] Deuterium (²H) is NMR-inactive under standard proton (¹H) NMR conditions. Therefore, the degree of deuteration at a specific position can be quantified by the reduction in the signal intensity of the corresponding proton in the ¹H-NMR spectrum compared to the spectrum of the non-deuterated analogue.[12][13]

Interpreting the Data: The CoA will report the isotopic enrichment, typically as a percentage. A value of >98% isotopic enrichment means that in over 98% of the molecules, the intended hydrogen atoms have been replaced by deuterium. This high level of enrichment is crucial to prevent signal overlap and cross-talk with the non-deuterated analyte being quantified in an LC-MS/MS assay.

The Logic of Self-Validation: An Interconnected Analytical Workflow

The strength of a CoA lies not in the individual tests, but in how they corroborate one another. This creates a self-validating system that provides a high degree of confidence in the standard's quality.

cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Isotopic Verification MS Mass Spectrometry (Confirms Molecular Weight, C24H21D5N2O5) HPLC HPLC-UV (Determines Chemical Purity >98%) MS->HPLC Confirms peak identity MS_Isotope Mass Spectrometry (Shows Mass Shift of +5 amu) MS->MS_Isotope Cross-validates mass NMR NMR Spectroscopy (Confirms Structural Skeleton) NMR->HPLC Confirms peak identity NMR_Isotope NMR Spectroscopy (Quantifies Isotopic Enrichment >98%) NMR->NMR_Isotope Cross-validates structure Final_Cert Certified Standard: 4-Hydroxyphenyl Carvedilol D5 HPLC->Final_Cert Purity established MS_Isotope->Final_Cert Deuteration confirmed NMR_Isotope->Final_Cert Enrichment quantified

Caption: Interlocking workflow for CoA generation.

Practical Application: A Validated Bioanalytical LC-MS/MS Workflow

Understanding the CoA culminates in the confident application of the internal standard. Below is a representative workflow for the quantification of 4-Hydroxyphenyl Carvedilol in human plasma.

Plasma 1. Plasma Sample (Containing Analyte) Spike 2. Spike with IS (4-Hydroxyphenyl Carvedilol D5) Plasma->Spike Extract 3. Protein Precipitation & Sample Extraction Spike->Extract Analyze 4. LC-MS/MS Analysis Extract->Analyze Quantify 5. Quantification (Ratio of Analyte/IS) Analyze->Quantify

Caption: Bioanalytical workflow using the internal standard.

Protocol 2: Representative LC-MS/MS Method for Quantification in Plasma

This protocol is a composite based on published methods for Carvedilol and its metabolites.[14][15]

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of 4-Hydroxyphenyl Carvedilol D5 internal standard working solution (e.g., at 50 ng/mL).

    • Vortex briefly to mix.

    • Add 300 µL of Acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Liquid Chromatography (as per Protocol 1 or similar).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • 4-Hydroxyphenyl Carvedilol (Analyte): Q1: 423.2 -> Q3: 100.1

      • 4-Hydroxyphenyl Carvedilol D5 (IS): Q1: 428.2 -> Q3: 105.1

    • Rationale: The precursor ion (Q1) is the protonated molecule [M+H]⁺. The product ion (Q3) is a stable fragment generated by collision-induced dissociation. The +5 mass unit shift is maintained in both the precursor and a fragment containing the deuterium labels, ensuring specificity.

  • Quantification:

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in spiked calibration standards.

    • The concentration of the analyte in unknown samples is then determined from this curve. The use of the deuterated internal standard corrects for any analyte loss during extraction and for variations in instrument response (ion suppression or enhancement).[4]

Conclusion

References

  • Veeprho. 4'-Hydroxyphenyl Carvedilol-D5 | CAS 1261395-96-3. Available from: [Link]

  • ResearchGate. (PDF) Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. Available from: [Link]

  • JETIR. ASSAY METHOD AND VALIDATION FOR THE CARVEDIDOL TABLET FORMULATION BY USING RP-HPLC. Available from: [Link]

  • MDPI. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. Available from: [Link]

  • Scholars Research Library. Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms. Available from: [Link]

  • ResearchGate. (PDF) Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review. Available from: [Link]

  • Impactfactor.org. Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review. Available from: [Link]

  • Immunomart. 4-Hydroxyphenyl Carvedilol-d5. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • WJGPs. Analytical method development & validation of carvedilol by HPLC in bulk and dosage form. Available from: [Link]

  • IP-Online. HPLC-Method for the Quantification of Carvedilol in Human Plasma. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • NIH. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Available from: [Link]

  • South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]

  • Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards. Available from: [Link]

  • NIH. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Available from: [Link]

  • Unicam.it. Protein isotopic enrichment for NMR studies. Available from: [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • Wikipedia. Isotopic analysis by nuclear magnetic resonance. Available from: [Link]

  • Reddit. Understanding Internal standards and how to choose them : r/massspectrometry. Available from: [Link]

  • Royal Society of Chemistry. Isotopically Enriched Systems | Modern Methods in Solid-state NMR: A Practitioner's Guide. Available from: [Link]

  • NIH. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Available from: [Link]

Sources

Foundational

Technical Guide: Stability and Storage of 4-Hydroxyphenyl Carvedilol D5

Executive Summary 4-Hydroxyphenyl Carvedilol D5 (also known as 4-Hydroxycarvedilol-d5) is a stable isotope-labeled metabolite of the non-selective beta-blocker Carvedilol.[1] It serves as a critical Internal Standard (IS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxyphenyl Carvedilol D5 (also known as 4-Hydroxycarvedilol-d5) is a stable isotope-labeled metabolite of the non-selective beta-blocker Carvedilol.[1] It serves as a critical Internal Standard (IS) in LC-MS/MS bioanalysis, enabling the precise quantification of Carvedilol metabolites in biological matrices (plasma, urine).

The reliability of quantitative data hinges entirely on the integrity of this reference standard. Due to the presence of a phenolic hydroxyl group and a carbazole moiety , this compound is susceptible to oxidative degradation and photolysis. Furthermore, improper handling can lead to isotopic scrambling or precipitation, compromising assay linearity. This guide provides a scientifically grounded protocol for the storage, handling, and stability verification of 4-Hydroxyphenyl Carvedilol D5.

Physicochemical Profile & Stability Risks[2][3][4]

Chemical Structure & Isotopic Labeling
  • Chemical Name: 4-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl-1,1,2,3,3-d5]amino]ethoxy]-3-methoxyphenol.[1][2]

  • Molecular Formula: C₂₄H₂₁D₅N₂O₅[2]

  • Molecular Weight: ~427.50 g/mol [2]

  • Labeling Site: The deuterium atoms are typically located on the propyl linker chain connecting the carbazole and the phenoxyethylamine groups.

    • Significance: C-D bonds on the alkyl chain are chemically inert under standard LC-MS conditions, minimizing the risk of deuterium-hydrogen (D/H) exchange compared to labile protons (OH/NH).

Critical Degradation Pathways

Understanding the "why" behind storage conditions requires analyzing the molecule's reactive centers:

  • Oxidation (Phenolic & Carbazole Moieties):

    • The 4-hydroxyphenyl group is electron-rich and prone to oxidation, potentially forming quinone-like intermediates or dimers.

    • The carbazole nitrogen is susceptible to N-oxidation under high stress.

  • Photodegradation:

    • Carvedilol and its derivatives absorb UV light. Exposure can lead to radical formation and ring cleavage.

  • Solubility-Driven Precipitation:

    • As a lipophilic base (LogP ~3.8 for parent), aqueous solubility is pH-dependent.[3] Neutral pH solutions may precipitate over time.

Storage Protocols

Solid State (Lyophilized Powder)

Objective: Prevent hydrolysis and oxidation during long-term banking.

ParameterSpecificationScientific Rationale
Temperature -20°C (Standard) or -80°C (Optimal)Arrhenius kinetics dictate that lower temperatures exponentially slow oxidative reactions.
Container Amber Glass Vial with PTFE-lined capAmber glass blocks UV/Vis radiation (290–450 nm). PTFE prevents plasticizer leaching and solvent evaporation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent autoxidation of the phenolic group.
Desiccant Silica Gel in secondary containerPrevents moisture absorption which can catalyze hydrolysis or promote microbial growth.
Shelf Life 2–3 Years (if unopened)Based on accelerated stability data for Carvedilol derivatives [1].
Solution State (Stock & Working)

Objective: Maintain homogeneity and prevent solvent evaporation.

Solution TypeSolvent SystemStorage TempStability Window
Master Stock (1–10 mM)DMSO (Dimethyl Sulfoxide)-80°C6 Months
Intermediate Stock Methanol (MeOH)-20°C1 Month
Working Solution 50% MeOH / 50% Water4°C< 24 Hours
  • Note on DMSO: DMSO is the preferred solvent for master stocks due to high solubility. However, DMSO freezes at 19°C. Repeated freeze-thaw cycles can cause "salting out" or local concentration gradients. Aliquot master stocks to avoid >3 freeze-thaw cycles.

Operational Workflow: Handling & Reconstitution

The following diagram illustrates the critical decision pathways for handling the reference standard to ensure data integrity.

HandlingProtocol cluster_QC QC Checkpoint Start Receipt of 4-Hydroxyphenyl Carvedilol D5 Equilibrate Equilibrate to Room Temp (Desiccator, 1 hour) Start->Equilibrate Prevent Condensation Weigh Weighing (Low Light) Use Anti-static Gun Equilibrate->Weigh Solvent Add Solvent (DMSO) Flush with Argon Weigh->Solvent Target Conc: 1-10 mM Vortex Vortex & Sonicate (5 mins, <30°C) Solvent->Vortex Aliquot Aliquot into Amber Vials (Single-use volumes) Vortex->Aliquot Minimize Headspace Check LC-MS Purity Check (Compare to Ref) Vortex->Check Freeze Flash Freeze (-80°C) Aliquot->Freeze

Figure 1: Optimized workflow for reconstitution and aliquoting to minimize oxidative stress and moisture introduction.

Step-by-Step Reconstitution Protocol
  • Equilibration: Allow the vial to warm to room temperature (20–25°C) inside a desiccator before opening. Reason: Opening a cold vial causes condensation, introducing water that accelerates degradation.

  • Solvent Addition: Add high-purity DMSO. If preparing a working solution directly, use Methanol. Avoid 100% water as the compound is sparingly soluble and may adhere to glass surfaces.

  • Dissolution: Vortex for 1 minute, followed by sonication for 5 minutes. Ensure the water bath temperature does not exceed 30°C.

  • Inerting: Gently blow a stream of Argon or Nitrogen into the vial headspace for 10–15 seconds before capping.

  • Aliquoting: Divide the master stock into small aliquots (e.g., 50–100 µL) to prevent repetitive freeze-thaw cycles.

Stability Validation (Self-Validating System)

To ensure the "Trustworthiness" of your bioanalytical method, you must verify the stability of the IS periodically.

Isotopic Purity Check (LC-MS/MS)

Deuterated standards can contain a small percentage of unlabeled (D0) compound, which interferes with the analyte signal.

  • Protocol: Inject a blank matrix spiked only with the IS (4-Hydroxyphenyl Carvedilol D5).

  • Acceptance Criteria: The response at the mass transition of the unlabeled analyte (Carvedilol metabolite) must be < 5% of the LLOQ (Lower Limit of Quantification) response [2].

Stock Solution Stability Test

Perform this test if the stock has been stored for >3 months.

  • Preparation: Prepare a "Fresh" stock solution from dry powder.

  • Comparison: Dilute both "Old" and "Fresh" stocks to the working concentration (e.g., 100 ng/mL).

  • Analysis: Inject n=6 replicates of each.

  • Calculation:

    
    
    
  • Acceptance: The difference should be within ±5% .

Degradation Mechanism Visualization

The following diagram details the chemical susceptibility of the molecule, highlighting why specific storage conditions are mandated.

DegradationPathways cluster_Oxidation Oxidative Stress (O2 / Peroxides) cluster_Light Photolytic Stress (UV) Compound 4-Hydroxyphenyl Carvedilol D5 Quinone Quinone/Dimer Formation Compound->Quinone High pH / Air N_Oxide N-Oxide Impurity Compound->N_Oxide Peroxides in Solvent Radical Free Radical Species Compound->Radical Light (>290nm) Prevention PREVENTION: - Argon Flush - Amber Glass - Acidic Mobile Phase Quinone->Prevention Radical->Prevention

Figure 2: Primary degradation pathways. The phenolic group drives oxidative instability, necessitating inert gas storage.

References

  • Sponer, G., et al. (1987).[2] Pharmacokinetics of Carvedilol and its Metabolites. Journal of Cardiovascular Pharmacology, 9, 317.

Sources

Foundational

An In-Depth Technical Guide to the Isotopic Purity of 4-Hydroxyphenyl Carvedilol D5

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the isotopic purity of 4-Hydroxyphenyl Carvedilol D5. It delves into the rationale beh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the isotopic purity of 4-Hydroxyphenyl Carvedilol D5. It delves into the rationale behind its use, the analytical methodologies for its characterization, and the interpretation of the resulting data.

Section 1: The Critical Role of 4-Hydroxyphenyl Carvedilol D5 in Bioanalysis

Carvedilol is a nonselective beta- and alpha-1 adrenergic receptor antagonist used in the management of hypertension and heart failure.[1] It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6, to several metabolites, including 4-Hydroxyphenyl Carvedilol.[2][3] This metabolite is also pharmacologically active, contributing to the overall therapeutic effect of the parent drug.[4][5]

In pharmacokinetic and drug metabolism studies, the accurate quantification of drug molecules and their metabolites in biological matrices is paramount. Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[6][7] 4-Hydroxyphenyl Carvedilol D5 is the deuterium-labeled analog of 4-Hydroxyphenyl Carvedilol and is frequently used as an internal standard for its quantification.[8][9]

The key advantage of a SIL internal standard is its near-identical chemical and physical properties to the analyte of interest.[10] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in sample preparation and matrix effects.[11] The mass difference of five daltons (due to the five deuterium atoms) allows for its distinct detection from the unlabeled analyte by the mass spectrometer.[9][12]

However, the reliability of quantitative data is intrinsically linked to the isotopic purity of the SIL internal standard.[13] Isotopic purity refers to the percentage of molecules in which the intended isotopic label is present.[13] Impurities in the form of unlabeled or partially labeled species can interfere with the accurate measurement of the analyte, leading to compromised data quality. Therefore, a rigorous assessment of the isotopic purity of 4-Hydroxyphenyl Carvedilol D5 is a critical step in method validation and routine sample analysis.[14]

Section 2: Foundational Principles of Isotopic Purity Assessment

The determination of isotopic purity involves quantifying the distribution of different isotopologues (molecules that differ only in their isotopic composition) within the SIL internal standard. For 4-Hydroxyphenyl Carvedilol D5, this means assessing the relative abundance of the desired D5 species compared to the D0 (unlabeled), D1, D2, D3, and D4 species.

Two primary analytical techniques are indispensable for this characterization:

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the high mass accuracy and resolution required to separate and accurately measure the masses of the different isotopologues.[15][16] This allows for the calculation of isotopic enrichment and the relative abundance of each isotopologue.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ²H (deuterium) NMR, provides detailed information about the location and extent of deuterium incorporation within the molecule.[18][19] This is crucial for confirming that the deuterium labels are in the intended, stable positions and have not undergone exchange.[20][21]

The combination of these two techniques provides a comprehensive and self-validating system for the characterization of 4-Hydroxyphenyl Carvedilol D5.

Section 3: Analytical Workflows for Isotopic Purity Determination

A robust analytical workflow is essential for the accurate and reproducible determination of isotopic purity. The following diagram illustrates a typical workflow:

Isotopic Purity Workflow Figure 1: Analytical Workflow for Isotopic Purity Assessment cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 NMR Analysis cluster_3 Data Interpretation & Reporting Prep Prepare solutions of 4-Hydroxyphenyl Carvedilol D5 and its unlabeled analog HRMS_Acquisition Acquire high-resolution mass spectra of both samples Prep->HRMS_Acquisition NMR_Acquisition Acquire ¹H and ²H NMR spectra Prep->NMR_Acquisition HRMS_Data Process HRMS data to obtain mass-to-charge ratios and relative abundances of isotopologues HRMS_Acquisition->HRMS_Data Calculation Calculate isotopic purity and enrichment HRMS_Data->Calculation NMR_Data Analyze NMR spectra to confirm deuterium positions and quantify incorporation NMR_Acquisition->NMR_Data NMR_Data->Calculation Report Generate Certificate of Analysis Calculation->Report

Caption: A generalized workflow for the comprehensive assessment of isotopic purity.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To determine the relative abundance of each isotopologue of 4-Hydroxyphenyl Carvedilol D5.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 4-Hydroxyphenyl Carvedilol D5 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a corresponding stock solution of unlabeled 4-Hydroxyphenyl Carvedilol at the same concentration.

    • Prepare working solutions by diluting the stock solutions to a final concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of achieving a resolution of at least 60,000 FWHM.

    • Employ an electrospray ionization (ESI) source operating in positive ion mode.[22]

  • Data Acquisition:

    • Infuse the working solutions directly into the mass spectrometer or inject them onto a suitable LC column for separation prior to MS analysis.[23]

    • Acquire full scan mass spectra over a mass range that encompasses the expected m/z values of all isotopologues (e.g., m/z 420-435).

    • Optimize MS parameters (e.g., capillary voltage, source temperature) to achieve stable and robust signal intensity.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue ([M+H]⁺).

    • Determine the accurate mass and relative abundance of each isotopologue from the mass spectrum.

    • Calculate the isotopic purity using the following formula:

      Isotopic Purity (%) = (Abundance of D5 Isotopologue / Sum of Abundances of all Isotopologues) x 100

Data Presentation:

IsotopologueTheoretical m/z ([M+H]⁺)Observed m/z ([M+H]⁺)Relative Abundance (%)
D0423.1915423.1912< 0.1
D1424.1978424.19750.2
D2425.2041425.20380.5
D3426.2104426.21011.2
D4427.2167427.21643.5
D5428.2230428.222794.5

Note: The theoretical m/z values are calculated based on the elemental composition of each isotopologue. The observed values and relative abundances are representative examples.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the positions of the deuterium labels and quantify the degree of deuteration at each site.

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of 4-Hydroxyphenyl Carvedilol D5 in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4) to a final concentration of approximately 5-10 mg/mL.

    • Use a non-deuterated internal standard with a known concentration for quantitative analysis if required.

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify the proton signals and assess the overall chemical purity.

    • Acquire a ²H NMR spectrum to directly observe the deuterium signals.[24] The chemical shifts in the ²H spectrum will correspond to the positions of the deuterium labels.

    • Ensure a sufficient number of scans are acquired for the ²H NMR spectrum to achieve an adequate signal-to-noise ratio, as the deuterium nucleus is less sensitive than the proton nucleus.

  • Data Analysis:

    • Integrate the signals in the ²H NMR spectrum to determine the relative amount of deuterium at each labeled position.

    • Compare the ¹H and ²H NMR spectra to confirm that the deuterium labels are located at the intended positions and to check for any unexpected H/D exchange.

Section 4: Structure and Isotopic Labeling of 4-Hydroxyphenyl Carvedilol D5

The following diagram illustrates the chemical structure of 4-Hydroxyphenyl Carvedilol and highlights the positions of the five deuterium atoms in the D5 labeled version.

Carvedilol_Metabolite_D5 Figure 2: Structure of 4-Hydroxyphenyl Carvedilol D5 mol

Sources

Exploratory

Understanding Mass Shift in Deuterated Standards: A Technical Guide

Executive Summary In quantitative bioanalysis (LC-MS/MS), Stable Isotope Labeled (SIL) internal standards are the gold standard for normalizing matrix effects, recovery losses, and ionization variability.[1] However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis (LC-MS/MS), Stable Isotope Labeled (SIL) internal standards are the gold standard for normalizing matrix effects, recovery losses, and ionization variability.[1] However, the substitution of Hydrogen (


H) with Deuterium (

H) introduces physicochemical changes beyond simple mass increase. This guide dissects the mass shift phenomenon , explaining the quantum mechanical origins of retention time shifts (the "Deuterium Effect"), the statistical probability of spectral overlap (Cross-Talk), and the validation protocols required to ensure data integrity in drug development.

Part 1: Theoretical Foundations of the Mass Shift

The Physics of the C-D Bond

The fundamental premise of using deuterated standards is that they behave nearly identically to the analyte. However, "nearly" is the critical variable. The mass difference between Hydrogen (


 Da) and Deuterium (

Da) creates a mass shift of

Da per substitution.

This mass increase is driven by the nucleus, but the chemical behavior is driven by the bond vibrational energy.

  • Zero-Point Energy (ZPE): The Carbon-Deuterium (C-D) bond has a lower ZPE than the Carbon-Hydrogen (C-H) bond due to the heavier mass of deuterium.

  • Bond Length: The C-D bond is shorter (

    
     Å) and more rigid.
    
  • Polarizability: The shorter bond results in a smaller van der Waals radius and lower polarizability.[2] This reduction in lipophilicity is the root cause of chromatographic anomalies.

Calculating the Theoretical Mass Shift

When selecting a standard, the nominal mass shift is insufficient for high-resolution MS. You must calculate the exact mass shift to ensure the mass analyzer's transmission window is correctly centered.

Formula:



Where:
  • 
     = Number of deuterium substitutions.
    
  • 
     = Mass of Deuterium (
    
    
    
    Da).
  • 
     = Mass of Hydrogen (
    
    
    
    Da).
IsotopeExact Mass (Da)

vs

H
Hydrogen (

H)
1.0078250
Deuterium (

H)
2.014102+1.006277
Carbon-13 (

C)
13.003355+1.003355

Critical Insight: While


C labeling is chemically superior (no retention time shift), Deuterium is often preferred due to lower synthesis costs and higher availability, despite the chromatographic challenges described below.

Part 2: Chromatographic Implications (The Deuterium Effect)

The "Inverse Isotope Effect" in RPLC

In Reversed-Phase Liquid Chromatography (RPLC), retention is governed by hydrophobic interaction between the analyte and the C18 stationary phase. Because the C-D bond is less lipophilic (lower polarizability) than the C-H bond, deuterated standards typically elute earlier than the native analyte.

This separation is dangerous. If the IS elutes significantly earlier, it may not experience the same matrix suppression zone as the analyte, rendering it ineffective as a normalizer.

Visualization: The Mechanism of Shift

The following diagram illustrates the causality between bond physics and chromatographic separation.

DeuteriumEffect cluster_0 Physicochemical Basis cluster_1 Chromatographic Interaction H_Bond C-H Bond (Higher ZPE, Longer) Polarizability Reduced Polarizability (Lower Lipophilicity) H_Bond->Polarizability Baseline D_Bond C-D Bond (Lower ZPE, Shorter) D_Bond->Polarizability Causes Interaction Weaker Interaction with C18 Phase Polarizability->Interaction Result Retention Time Shift (Elutes Earlier) Interaction->Result

Figure 1: The causal pathway of the Deuterium Isotope Effect in RPLC, leading to retention time shifts.

Part 3: Mass Spectrometry & Spectral Cross-Talk

The "M+n" Rule

To avoid signal interference, the mass shift must be sufficient to clear the natural isotopic envelope of the analyte.

  • Carbon-13 Contribution: Every molecule has natural

    
    C (approx. 1.1% abundance). An analyte with 20 carbons will have a significant 
    
    
    
    and
    
    
    signal.
  • Chlorine/Bromine: If the drug contains Chlorine (

    
    Cl/
    
    
    
    Cl ratio
    
    
    3:1), the isotopic envelope is wide.

Recommendation:

  • Small Molecules (< 500 Da): Minimum shift of +3 Da (D

    
    ).
    
  • Chlorinated Molecules: Minimum shift of +5 Da or +6 Da to clear the

    
    Cl isotope peaks.
    
Cross-Talk Types
  • Native-to-IS (M

    
     IS):  The natural isotopic distribution of the analyte extends into the IS mass window.
    
    • Cause: Insufficient mass difference.

    • Impact: Underestimation of concentration at high levels (IS signal is artificially inflated).

  • IS-to-Native (IS

    
     M):  The IS contains unlabeled impurity (
    
    
    
    ).
    • Cause: Incomplete synthesis or isotopic impurity (< 99% enrichment).

    • Impact: Overestimation of concentration at LLOQ (Background noise in analyte channel).

Part 4: Protocol for Validation (Self-Validating System)

This protocol ensures your deuterated standard is fit-for-purpose, complying with FDA M10 and EMA guidelines.

Experimental Workflow

Step 1: Isotopic Purity Check (Direct Infusion)

  • Infuse the Deuterated IS (1 µg/mL) directly into the MS.

  • Acquire spectra in Q1 scan mode (Profile mode).

  • Zoom in on the

    
     (Native) mass.
    
  • Acceptance: The

    
     abundance should be 
    
    
    
    of the
    
    
    peak.

Step 2: Cross-Talk Evaluation (Chromatographic) Prepare three samples:

  • Sample A: Double Blank (Matrix only).

  • Sample B: ULOQ (Analyte at highest cal. level, NO IS).

  • Sample C: Blank + IS (Matrix + IS at working conc., NO Analyte).

Step 3: Calculation & Criteria

ParameterFormulaAcceptance Criteria (FDA/EMA)
IS Interference


of IS response
Analyte Interference


of LLOQ response
Visualization: Validation Logic

ValidationFlow cluster_check Interference Check Start Start Validation Run_ULOQ Inject ULOQ (No IS) Start->Run_ULOQ Run_IS Inject Blank + IS (No Analyte) Start->Run_IS Check_IS Signal in IS Channel? Run_ULOQ->Check_IS Decision1 > 5% of IS? Check_IS->Decision1 Check_Analyte Signal in Analyte Channel? Run_IS->Check_Analyte Decision2 > 20% of LLOQ? Check_Analyte->Decision2 Fail FAIL: Increase Mass Shift or Improve Purity Decision1->Fail Yes Pass PASS: Proceed to Method Validation Decision1->Pass No Decision2->Fail Yes Decision2->Pass No

Figure 2: Logic flow for validating cross-talk and isotopic interference in deuterated standards.

Part 5: Kinetic Isotope Effects (KIE) in Drug Development

While this guide focuses on analytical standards, the mass shift has a biological corollary relevant to drug developers. The Deuterium Switch technique exploits the stronger C-D bond to slow metabolic clearance (e.g., Deutetrabenazine).

  • Primary KIE: If the C-H bond cleavage is the rate-determining step in metabolism (e.g., CYP450 oxidation), replacing H with D can significantly increase half-life (

    
    ).
    
  • Relevance to Standards: Ensure your deuterated IS does not undergo "deuterium exchange" in protic solvents or during acidic extraction/digestion steps. Labeling on non-exchangeable positions (e.g., aromatic rings) is preferred over labile positions (e.g., -OH, -NH).

References

  • FDA. (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.[4][5] [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in reversed-phase liquid chromatography. Journal of Chromatography A. (Referenced via general chromatographic principles in search results 1.6).

Sources

Foundational

The Bioanalytical Fate of Deuterium-Labeled Internal Standards: Mechanisms, Integrity, and Validation

The following technical guide addresses the biological and bioanalytical fate of deuterium-labeled internal standards (d-IS). It challenges the common assumption of "identical behavior" and provides a rigorous framework...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the biological and bioanalytical fate of deuterium-labeled internal standards (d-IS). It challenges the common assumption of "identical behavior" and provides a rigorous framework for validating IS integrity in complex matrices.

Part 1: The Myth of Identical Fate

In quantitative bioanalysis (LC-MS/MS), the Stable Isotope Labeled Internal Standard (SIL-IS) is the gold standard. The prevailing dogma is that a deuterated analog behaves identically to the analyte, thereby correcting for matrix effects, extraction efficiency, and ionization variability.

This assumption is chemically and biologically flawed.

While ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


C and 

N isotopes essentially preserve the physicochemical properties of the parent molecule, deuterium (

H) introduces significant changes due to the Primary Kinetic Isotope Effect (PKIE) and alterations in bond length/vibrational energy. When a d-IS enters a biological matrix (plasma, urine, tissue homogenate), it faces a distinct "fate" that can diverge from the analyte. This divergence manifests in three critical failure modes:
  • Chromatographic Separation: Deuterium shortens C-H bond lengths, reducing the molar volume and lipophilicity, often leading to earlier elution times in Reversed-Phase Liquid Chromatography (RPLC).

  • Chemical/Enzymatic D/H Exchange: Labile deuteriums can swap with protium (

    
    H) from the aqueous solvent or biological matrix, effectively "erasing" the label.
    
  • Metabolic Instability: If the IS is added to biologically active matrices (e.g., fresh blood containing esterases), it may undergo degradation or chiral inversion at rates different from the analyte due to the isotope effect.

This guide details the mechanisms of these failures and provides a self-validating protocol to ensure data integrity.

Part 2: Mechanisms of Divergence

The Deuterium Isotope Effect on Retention ( )

In RPLC, deuterated compounds typically elute earlier than their protium counterparts. This is because the C-D bond is shorter and has a lower vibrational amplitude than the C-H bond, resulting in a slightly smaller molar volume and reduced interaction with the hydrophobic stationary phase.

  • The Risk: If the

    
     shift is significant (e.g., >0.1 min in UPLC), the IS and analyte may elute in different matrix windows. The analyte might elute in a region of ion suppression (e.g., phospholipids), while the IS elutes in a clean region. The IS will fail to correct for the suppression, leading to inaccurate quantitation.
    
  • Magnitude: The effect is cumulative. A d

    
    -IS might show negligible shift, but a d
    
    
    
    -IS can shift by several seconds.
Deuterium-Hydrogen (D/H) Exchange

The most catastrophic failure is the loss of the isotopic label. This occurs via two primary mechanisms:

  • Acid/Base Catalyzed Tautomerism: Deuteriums placed on carbons adjacent to carbonyls (

    
    -carbons) or in activated aromatic positions can exchange with solvent protons via keto-enol tautomerism.[1]
    
  • Enzymatic Exchange: In fresh plasma, enzymes can facilitate exchange or metabolism. For example, a deuterated ester might be hydrolyzed by plasma esterases. If the deuterium is located on the leaving group, the IS signal is lost entirely.

Quantitative Impact
ParameterDeuterium (

H)
Carbon-13 (

C)
Impact on Bioanalysis
Mass Difference +1.006 Da+1.003 DaSufficient for MS resolution.
Bond Length Shorter (vs C-H)Identical (vs C-C)

H causes

shift;

C does not.
Lipophilicity LowerIdentical

H can cause peak separation.
Exchange Risk High (position dependent)None

H requires stability testing.

Part 3: The Self-Validating Protocol (The Stress Test)

To ensure the biological fate of your IS does not compromise your data, you must implement a Self-Validating System . Do not assume stability; prove it.

Protocol A: The D/H Exchange Stress Test

Objective: Determine if the IS loses deuterium labels during sample processing.

  • Preparation: Prepare a solution of the d-IS in the reconstitution solvent (usually 50:50 MeOH:Water) and a second solution in the biological matrix (e.g., plasma).

  • Incubation:

    • T=0: Inject immediately.

    • T=4h / T=24h: Incubate at room temperature (or processing temperature).

  • Analysis: Monitor the mass transition of the unlabeled analyte.

  • The Trigger: If the signal for the unlabeled analyte increases over time in the d-IS spiked sample, back-exchange is occurring . The d-IS is converting into the analyte (or an isobaric interference).

Protocol B: The Retention Shift Verification

Objective: Confirm that the IS and Analyte experience the exact same matrix effect.

  • Method: Use a high-resolution gradient (e.g., 5-95% B over 10 mins) to exaggerate any separation.

  • Injection: Inject a mixture of Analyte + d-IS.

  • Calculation: Calculate the Resolution (

    
    ) between the two peaks.
    
  • Post-Column Infusion (PCI): Infuse the analyte post-column while injecting a blank matrix extract. Overlay the chromatogram of the Analyte and d-IS on the PCI trace.

  • Pass Criteria: Both peaks must fall within the same "valley" or "plateau" of the matrix suppression profile.

Part 4: Visualization of Mechanisms & Workflows

Diagram 1: The D/H Exchange Mechanism (Keto-Enol Tautomerism)

This diagram illustrates how a deuterium on an


-carbon is lost to the solvent, a common "fate" failure for poorly designed standards.

DH_Exchange Keto_D Deuterated Keto Form (R-CD2-C=O) Enol Enol Intermediate (R-CD=C-OH) Keto_D->Enol  Tautomerization   (Loss of D+) Keto_H Protonated Keto Form (R-CHD-C=O) Enol->Keto_H  Re-ketonization   (Gain of H+) Solvent Solvent Proton Source (H2O / MeOH) Solvent->Enol  Proton Donor  

Caption: Mechanism of deuterium loss via keto-enol tautomerism. Deuteriums on


-carbons are highly susceptible to exchange with solvent protons.
Diagram 2: The IS Validation Decision Tree

A logical workflow for selecting and validating a deuterated internal standard.

IS_Validation Start Select Deuterated IS Candidate Check_Pos Are labels on labile sites? (OH, NH, SH, acidic C-H) Start->Check_Pos Reject REJECT: High Exchange Risk Check_Pos->Reject Yes Check_Mass Mass Diff >= 3 Da? Check_Pos->Check_Mass No Check_Mass->Reject No Incubate Run Stress Test: Incubate in Matrix 24h Check_Mass->Incubate Yes Measure Measure Analyte Channel Incubate->Measure Result Signal Increase > 20% of LLOQ? Measure->Result Result->Reject Yes (Back-Exchange) Check_RT Check Retention Time Shift Result->Check_RT No Check_RT->Reject Shift > 0.1 min Valid VALIDATED IS Check_RT->Valid Co-elution confirmed

Caption: Decision tree for validating IS integrity. Critical checkpoints include labile site identification, mass difference, and back-exchange testing.

Part 5: Strategic Design & Selection

To avoid the pitfalls of "biological fate," follow these design rules:

  • Stable Positions: Prefer deuterium labeling on aromatic rings (phenyl, pyridyl) or aliphatic chains distant from electron-withdrawing groups.

  • Avoid Acidic Protons: Never rely on deuterated hydroxyls (-OD), amines (-ND), or thiols (-SD). These exchange instantly in water.

  • Symmetry: Use symmetric labeling to prevent chirality issues if the enzyme creates a chiral center.

  • The

    
    C Alternative:  If a molecule has high metabolic plasticity or exchangeable protons, bypass deuterium entirely and use 
    
    
    
    C or
    
    
    N labeled analogs. They are more expensive but immune to the isotope effect and exchange.

Part 6: References

  • Wang, S., et al. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Waters Corporation Application Note. Link

  • Jemal, M., et al. "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study." Journal of Pharmaceutical and Biomedical Analysis, 2006.[2] Link

  • Wieling, J. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 2002. Link

  • Gu, H., et al. "Assessment of isotopic effect of deuterated internal standards on retention time and matrix effect in LC-MS/MS analysis." Bioanalysis, 2013. Link

  • FDA. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, 2018. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Quantitation of Carvedilol in Human Plasma via LC-MS/MS

Abstract & Scope This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Carvedilol in human plasma. Carvedilol, a non-selective -blo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Carvedilol in human plasma. Carvedilol, a non-selective


-blocker and 

-blocker, exhibits significant pharmacokinetic (PK) variability due to extensive metabolism by polymorphic CYP2D6 enzymes.

The Challenge: Bioanalysis of Carvedilol is often complicated by low circulating concentrations (requiring high sensitivity) and significant matrix effects in plasma that can suppress ionization. The Solution: This protocol utilizes Stable Isotope Dilution (SID) with Carvedilol-d4. Unlike analog internal standards, the deuterated standard compensates for matrix suppression and recovery losses by mirroring the physicochemical behavior of the analyte throughout extraction and ionization.

Experimental Strategy & Logic

Why Liquid-Liquid Extraction (LLE)?

While Protein Precipitation (PPT) is faster, it leaves phospholipids in the sample, which accumulate on the column and cause ion suppression. For Carvedilol, we employ Liquid-Liquid Extraction (LLE) using tert-Butyl Methyl Ether (TBME).

  • Causality: TBME provides high recovery (>85%) of the lipophilic Carvedilol molecule while excluding polar plasma salts and proteins. This results in a cleaner baseline and lower Lower Limit of Quantitation (LLOQ).

The Deuterium Isotope Effect (Expert Insight)
  • Risk: Deuterated compounds can sometimes resolve chromatographically from their non-deuterated counterparts on high-efficiency columns (the "Deuterium Isotope Effect"). If the IS elutes slightly earlier, it may not experience the exact same matrix suppression as the analyte.[1]

  • Mitigation: This method uses a C18 column with a gradient optimized to ensure co-elution, guaranteeing that the IS corrects for the specific ionization environment of the analyte.

Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition.

Carvedilol_Workflow Sample Human Plasma (50 µL) Spike Add IS (Carvedilol-d4) Sample->Spike Buffer Alkaline Buffer (0.1M NaOH) Spike->Buffer Extract LLE Extraction (TBME) Buffer->Extract pH Adjustment Dry Evaporate to Dryness (N2 stream @ 40°C) Extract->Dry Organic Layer Recon Reconstitute (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Figure 1: Critical path for Carvedilol extraction and analysis. The alkaline buffer step ensures the basic Carvedilol molecule is uncharged, maximizing transfer into the organic phase.

Detailed Protocol

Materials & Reagents[3]
  • Analyte: Carvedilol (Reference Standard, >99% purity).[2][3]

  • Internal Standard: Carvedilol-d4 (label typically on the ethyl chain or carbazole ring).

  • Solvents: Acetonitrile (LC-MS grade), Formic Acid, Ammonium Formate, tert-Butyl Methyl Ether (TBME).

  • Matrix: Drug-free human plasma (K2EDTA).

Solution Preparation
  • Stock Solutions: Prepare Carvedilol (1 mg/mL) and Carvedilol-d4 (1 mg/mL) in Methanol. Store at -20°C.

  • Working IS Solution: Dilute Carvedilol-d4 to 50 ng/mL in 50:50 Methanol:Water.

  • Calibration Standards: Prepare serial dilutions in plasma ranging from 0.5 ng/mL to 200 ng/mL .

Sample Preparation (LLE)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Working IS Solution. Vortex for 10 sec.

  • Alkalinization: Add 50 µL of 0.1 M NaOH. (Increases pH to >9, rendering Carvedilol non-ionized and lipophilic).

  • Extraction: Add 500 µL of TBME. Cap and shaker-vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (ACN:Buffer 50:50). Vortex and transfer to autosampler vials.[4]

LC-MS/MS Parameters

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][5]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 20 Initial
0.5 20 Load
2.5 90 Elution
3.0 90 Wash
3.1 20 Re-equilibration

| 4.0 | 20 | End |

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Carvedilol 407.2 100.1 30 25
407.2 224.1 30 20

| Carvedilol-d4 | 411.2 | 104.1 | 30 | 25 |

Note: The transition 407.2 -> 100.1 corresponds to the carbazole moiety and is typically the most sensitive quantifier. The 224.1 fragment is used for confirmation.

Method Validation (Self-Validating System)

To ensure scientific integrity, this method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .[6]

Key Validation Parameters
  • Selectivity: Analyze 6 lots of blank plasma. No interfering peaks >20% of the LLOQ should be observed at the retention time of Carvedilol.

  • Linearity: Weighted least squares regression (

    
    ). 
    
    
    
    must be
    
    
    .
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be

      
       (20% at LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% at LLOQ).
      
  • Matrix Effect (ME):

    • Calculate IS-normalized Matrix Factor.

    • 
      .
      
    • Success Criterion: The IS-normalized ME should be close to 1.0, proving the d4-standard is compensating for suppression.

Troubleshooting Logic

Use the following logic flow to diagnose validation failures.

Validation_Logic Start Validation Failure? CheckIS Check IS Response Variation > 50%? Start->CheckIS MatrixEffect Matrix Effect Issue CheckIS->MatrixEffect Yes ExtractIssue Extraction Issue CheckIS->ExtractIssue No Sol1 Switch to LLE (Cleaner Extract) MatrixEffect->Sol1 Sol3 Adjust Gradient to separate Phospholipids MatrixEffect->Sol3 Sol2 Check Pipetting/ Evaporation ExtractIssue->Sol2

Figure 2: Decision tree for troubleshooting bioanalytical method failures.

Pharmacokinetic Application

This method is designed to support PK studies.[7] Upon acquiring concentration-time data, Non-Compartmental Analysis (NCA) is performed to derive:

  • 
    :  Peak plasma concentration.
    
  • 
    :  Time to peak concentration.
    
  • 
    :  Area under the concentration-time curve (exposure).
    
  • 
    :  Elimination half-life.
    

Note on Chirality: Carvedilol is administered as a racemate.[2][8][9] The S(-)-enantiomer is a non-selective


-blocker, while both R(+) and S(-) block 

-receptors.[2][8] While this protocol quantifies total Carvedilol, researchers studying enantioselective metabolism (via CYP2D6) should substitute the C18 column for a Chiralpak AD-RH column.

References

  • U.S. Food and Drug Administration (FDA). (2018).[10][11] Bioanalytical Method Validation Guidance for Industry.[10][12][13][14] [Link][13][14]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2585: Carvedilol. [Link]

  • Wang, H., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bhavani, P.K., et al. (2018). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]

Sources

Application

Application Note: High-Throughput Bioanalytical Method for Carvedilol and its Metabolite in Human Plasma for Bioequivalence Studies Using 4-Hydroxyphenyl Carvedilol D5 as an Internal Standard

Introduction: The Imperative for Robust Bioequivalence Assessment of Carvedilol Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely prescribed for the management of hyperte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Bioequivalence Assessment of Carvedilol

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely prescribed for the management of hypertension and heart failure.[1][2] As the patent exclusivity for the innovator product has expired, the development of generic formulations is crucial for increasing patient access to affordable medication. A cornerstone of generic drug approval is the demonstration of bioequivalence (BE), which ensures that the generic product is pharmaceutically equivalent and exhibits a comparable rate and extent of absorption to the reference listed drug.[3][4]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for conducting BE studies.[3][5][6] These studies typically involve administering the test and reference formulations to healthy volunteers in a crossover design and measuring the drug and/or its major active metabolite concentrations in a biological matrix, most commonly plasma.[7][8] For carvedilol, it is essential to also quantify its pharmacologically active metabolite, 4'-hydroxyphenyl carvedilol, to provide supportive evidence of comparable therapeutic outcomes.[9][10]

This application note provides a comprehensive, field-proven protocol for the quantitative analysis of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma. The method employs a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) technique.[11] A key aspect of this protocol is the use of a stable isotope-labeled internal standard, 4-Hydroxyphenyl Carvedilol D5, to ensure the accuracy and precision of the bioanalytical method. The validation of this method is designed to meet the rigorous criteria set forth by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[12][13][14][15][16]

Principle of the Method: Leveraging Stable Isotope Dilution and UPLC-MS/MS

The bioanalytical method described herein is based on the principle of stable isotope dilution. 4-Hydroxyphenyl Carvedilol D5, a deuterated analog of the metabolite, is used as the internal standard (IS). The deuterium labels result in a mass shift of +5 atomic mass units, allowing the mass spectrometer to distinguish it from the unlabeled endogenous 4'-hydroxyphenyl carvedilol. Crucially, the physicochemical properties of the deuterated IS are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation. This co-elution and co-ionization behavior effectively compensates for any variability in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.

The analytical workflow involves the extraction of carvedilol, 4'-hydroxyphenyl carvedilol, and the IS from human plasma via solid-phase extraction (SPE).[11][17] The extracted samples are then subjected to chromatographic separation on a UPLC system, which offers rapid analysis times and high resolution. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[11][17][18]

Materials and Reagents

Material/Reagent Supplier Grade
Carvedilol Reference StandardUSP or equivalent>99% purity
4'-Hydroxyphenyl Carvedilol Reference StandardUSP or equivalent>99% purity
4-Hydroxyphenyl Carvedilol D5LGC Standards or equivalent>98% purity, >99% isotopic purity
AcetonitrileFisher Scientific or equivalentLC-MS Grade
MethanolFisher Scientific or equivalentLC-MS Grade
Formic AcidSigma-Aldrich or equivalentLC-MS Grade
Ammonium FormateSigma-Aldrich or equivalentLC-MS Grade
WaterMilli-Q or equivalentType 1 Ultrapure
Human Plasma (with K2EDTA as anticoagulant)Certified VendorPooled, screened
Solid-Phase Extraction Cartridges (e.g., Oasis HLB)Waters

Instrumentation and Analytical Conditions

A UPLC system coupled with a triple quadrupole mass spectrometer is recommended for this analysis. The following are typical instrument parameters that should be optimized for the specific system being used.

UPLC System Parameters
Parameter Condition
Column UPLC C18 (50 x 2.1 mm, 1.7 µm)[11]
Mobile Phase A 4.0 mM Ammonium Formate in Water with 0.1% Formic Acid[11]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of analytes from matrix components
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Autosampler Temperature 10 °C
Mass Spectrometer Parameters
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions should be optimized for maximum sensitivity.

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Carvedilol407.2100.13025
4'-Hydroxyphenyl Carvedilol423.2222.13528
4-Hydroxyphenyl Carvedilol D5 (IS)428.2227.13528

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of carvedilol, 4'-hydroxyphenyl carvedilol, and 4-Hydroxyphenyl Carvedilol D5 in methanol to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control sample preparation.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 4-Hydroxyphenyl Carvedilol D5 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Curve (CC) Standards: Spike appropriate aliquots of the carvedilol and 4'-hydroxyphenyl carvedilol working standard solutions into blank human plasma to prepare CC standards at concentrations ranging from 0.05 to 50 ng/mL for carvedilol and 0.01 to 10 ng/mL for 4'-hydroxyphenyl carvedilol.[11]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is a general guideline and should be optimized for the specific SPE cartridges used.

  • Sample Pre-treatment: To 100 µL of plasma sample (blank, CC, QC, or study sample), add 25 µL of the internal standard working solution (100 ng/mL) and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

Bioanalytical Method Validation

The method must be fully validated according to the ICH M10 guideline to ensure its reliability for the analysis of study samples.[12][13] The following validation parameters should be assessed:

  • Selectivity and Specificity: Analyze at least six different batches of blank human plasma to ensure no significant interference at the retention times of the analytes and IS.

  • Calibration Curve and Linearity: The calibration curve should be constructed using a weighted (1/x²) linear regression of the peak area ratio (analyte/IS) versus the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated by analyzing the QC samples in at least five replicates on three different days. The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[11][18]

  • Recovery: The extraction recovery of the analytes and IS should be determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples at three QC levels.

  • Matrix Effect: The matrix effect should be assessed by comparing the peak areas of post-extraction spiked samples to those of neat solutions at low and high QC concentrations.

  • Stability: The stability of the analytes in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.

Data Analysis and Interpretation

The concentration of carvedilol and 4'-hydroxyphenyl carvedilol in the study samples is determined from the calibration curve using the peak area ratio of the analyte to the IS. The pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity), are then calculated for both the test and reference formulations.[1][7]

Bioequivalence is concluded if the 90% confidence intervals (CIs) for the geometric mean ratios (test/reference) of Cmax, AUC0-t, and AUC0-∞ for carvedilol fall within the acceptance range of 80.00% to 125.00%.[9] The data for 4'-hydroxyphenyl carvedilol is used as supportive evidence.[10]

Visualizations

Experimental Workflow Diagram

Bioanalytical_Workflow cluster_study Clinical Phase cluster_lab Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing Dosing of Test/ Reference Product Sampling Blood Sample Collection Dosing->Sampling Pharmacokinetic Timepoints Plasma_Sep Plasma Separation Sampling->Plasma_Sep Sample_Prep Sample Preparation (SPE) with IS Plasma_Sep->Sample_Prep LCMS_Analysis UPLC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Bioanalytical workflow for a carvedilol bioequivalence study.

Logical Relationship of Method Validation

Validation_Pyramid Reliable_Data Reliable Bioanalytical Data Accuracy Accuracy Accuracy->Reliable_Data Precision Precision Precision->Reliable_Data Selectivity Selectivity Selectivity->Reliable_Data Stability Stability Stability->Reliable_Data Recovery Recovery Recovery->Reliable_Data Matrix_Effect Matrix Effect Matrix_Effect->Reliable_Data

Caption: Core pillars of bioanalytical method validation ensuring data integrity.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the simultaneous quantification of carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol, in human plasma. The use of the stable isotope-labeled internal standard, 4-Hydroxyphenyl Carvedilol D5, is critical for achieving the high level of accuracy and precision required for bioequivalence studies. Adherence to the described protocol and rigorous validation in line with ICH M10 guidelines will ensure the generation of reliable data to support the regulatory approval of generic carvedilol formulations.

References

  • Bioequivalence and Pharmacokinetic Evaluation of Two Tablet Formulations of Carvedilol 25-mg: A Single-Dose, Randomized-Sequence, Open-Label, Two-Way Crossover Study in Healthy Chinese Male Volunteers. ResearchGate. Available at: [Link]

  • Bioequivalence and Pharmacokinetics of Carvedilol (6.25 and 12.5 Mg Tablets) in Healthy Thai Volunteers. ResearchGate. Available at: [Link]

  • Bioequivalence study of two different tablet formulations of carvedilol in healthy volunteers. Arneimittelforschung. 2008;58(11):549-54. Available at: [Link]

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. PMC - NIH. Available at: [Link]

  • Bioequivalence Study of Carvedilol Tablets USP 12.5 mg Under Fasting Condition. ClinicalTrials.gov. Available at: [Link]

  • Latest FDA Bioequivalence Guidance on Studies During COVID. BioPharma Services. Available at: [Link]

  • ASSAY METHOD AND VALIDATION FOR THE CARVEDIDOL TABLET FORMULATION BY USING RP-HPLC. Jetir.Org. Available at: [Link]

  • UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. PubMed. Available at: [Link]

  • HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. EMA - European Union. Available at: [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. FDA. Available at: [Link]

  • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. ECA Academy. Available at: [Link]

  • Draft Guidance on Carvedilol. accessdata.fda.gov. Available at: [Link]

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • bioanalytical method validation and study sample analysis m10. ICH. Available at: [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. Available at: [Link]

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. SciSpace. Available at: [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. Available at: [Link]

  • Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. YouTube. Available at: [Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. WHO. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

Sources

Method

Strategic Sample Preparation for the Bioanalysis of Carvedilol in Human Plasma: Protocols and Rationale

An Application Note for Drug Development Professionals Abstract This technical guide provides a detailed examination of the critical sample preparation phase for the quantitative analysis of carvedilol in human plasma. A...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the critical sample preparation phase for the quantitative analysis of carvedilol in human plasma. As a compound with specific physicochemical properties, the selection of an appropriate extraction methodology is paramount to ensure accuracy, precision, and robustness in bioanalytical assays. We delve into the three predominant techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each method, we present not only a step-by-step protocol but also the underlying scientific rationale, guiding researchers in making informed decisions based on their specific analytical objectives, such as throughput, required sensitivity, and regulatory compliance. This note is designed to equip researchers, scientists, and drug development professionals with the expertise to develop and validate reliable methods for carvedilol bioanalysis, grounded in authoritative standards from the FDA and EMA.

Introduction: The Bioanalytical Challenge of Carvedilol

Carvedilol is a non-selective beta- and alpha-1 adrenergic receptor antagonist widely used in the management of hypertension and congestive heart failure.[1] Accurate quantification of carvedilol in human plasma is essential for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring studies. However, human plasma is a highly complex biological matrix, rich in proteins, lipids, salts, and endogenous metabolites that can significantly interfere with analysis, leading to issues like ion suppression in mass spectrometry and co-eluting peaks in chromatography.

The success of any bioanalytical method hinges on the effectiveness of the sample preparation step, which aims to isolate the analyte of interest (carvedilol) from these interfering components, concentrate it, and present it in a solvent compatible with the analytical instrument. The choice of technique is fundamentally dictated by the physicochemical properties of the analyte.

Carvedilol's Key Physicochemical Properties:

PropertyValueImplication for Sample Preparation
Molecular Formula C₂₄H₂₆N₂O₄---
Molecular Weight 406.5 g/mol ---
LogP (Octanol/Water) ~3.8 - 4.2Indicates good lipophilicity, making it suitable for reversed-phase chromatography and extraction into organic solvents.[1][2]
pKa (basic) ~7.8 - 7.9As a weak base, its charge state can be manipulated by adjusting pH.[2][3] It is ionized (charged) at acidic pH and neutral (uncharged) at basic pH. This is the cornerstone of LLE and SPE method development.

Understanding these properties is not academic; it is the practical foundation for designing a robust sample preparation workflow that is both efficient and effective.

Method 1: Protein Precipitation (PPT)

Protein precipitation is often the first method considered due to its speed and simplicity. It is a crude but effective technique for rapidly removing the majority of proteins from the plasma sample.

The Causality Behind the Method: The principle involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the plasma sample.[4] This disrupts the hydration shell around the protein molecules, leading to their denaturation and precipitation. Carvedilol, being soluble in the organic solvent, remains in the supernatant, which can then be separated by centrifugation. Acetonitrile is frequently preferred as it tends to precipitate proteins more effectively than methanol.[5][6] While fast, this method is the "least clean," often leaving significant amounts of phospholipids and other endogenous components in the final extract, which can lead to matrix effects.

Experimental Protocol: Protein Precipitation
  • Aliquoting: Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the working solution of the internal standard (e.g., a deuterated carvedilol or a structurally similar compound like letrozole).[7][8]

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to plasma is a common starting point for efficient protein removal.[4]

  • Vortexing: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and extraction of the analyte into the supernatant.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate and reconstitute in mobile phase if further concentration is needed.[4]

PPT Workflow Diagram

Protein Precipitation Workflow Plasma 1. Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Solvent 2. Add Acetonitrile (300 µL) IS->Solvent Vortex 3. Vortex (60 sec) Solvent->Vortex Centrifuge 4. Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Analyte in solution Pellet Discard Protein Pellet Centrifuge->Pellet Precipitated Proteins Analysis 6. Inject for LC-MS/MS Analysis Supernatant->Analysis

Caption: A streamlined workflow for carvedilol extraction using Protein Precipitation (PPT).

Method 2: Liquid-Liquid Extraction (LLE)

LLE offers a significantly cleaner extract than PPT by partitioning the analyte between the aqueous plasma sample and an immiscible organic solvent.

The Causality Behind the Method: This technique exploits carvedilol's pH-dependent solubility and lipophilicity. With a pKa of ~7.8, carvedilol is predominantly in its ionized, water-soluble form at physiological plasma pH (~7.4).[2] By adding a base (e.g., dilute ammonium hydroxide) to raise the pH above 8, carvedilol is converted to its neutral, uncharged form. This uncharged form has a much higher affinity for a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture) than for the aqueous plasma.[9][10] After mixing and centrifugation, the organic layer containing the carvedilol can be separated, evaporated, and reconstituted for analysis, leaving polar interferences behind in the aqueous layer.

Experimental Protocol: Liquid-Liquid Extraction
  • Aliquoting: Pipette 200 µL of human plasma into a glass screw-cap tube.

  • Internal Standard (IS) Spiking: Add the working solution of the internal standard.

  • pH Adjustment: Add 50 µL of 0.1 M NaOH or a suitable buffer to basify the sample (target pH > 9).

  • Extraction: Add 1 mL of ethyl acetate.[9]

  • Mixing: Cap the tube and vortex for 2 minutes, or use a mechanical shaker for 15 minutes to ensure thorough partitioning.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes to achieve a clean separation between the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous layer or the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase, vortex briefly, and inject into the analytical system.

LLE Workflow Diagram

Liquid-Liquid Extraction Workflow Plasma 1. Plasma + IS pH_Adjust 2. Adjust to Basic pH (pH > 9) Plasma->pH_Adjust Solvent 3. Add Organic Solvent (e.g., Ethyl Acetate) pH_Adjust->Solvent Mix 4. Vortex / Mix Solvent->Mix Centrifuge 5. Centrifuge for Phase Separation Mix->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Carvedilol in Organic Phase Aqueous Discard Aqueous Layer (Interferences) Centrifuge->Aqueous Evap 7. Evaporate to Dryness Transfer->Evap Recon 8. Reconstitute in Mobile Phase Evap->Recon Analysis 9. Inject for Analysis Recon->Analysis

Caption: A multi-step workflow for carvedilol purification using Liquid-Liquid Extraction (LLE).

Method 3: Solid-Phase Extraction (SPE)

SPE is the most powerful and selective sample preparation technique, capable of producing the cleanest extracts and achieving the highest concentration factors.

The Causality Behind the Method: SPE utilizes a solid sorbent packed into a cartridge or a 96-well plate to chemically retain the analyte. For a basic compound like carvedilol, a polymeric reversed-phase sorbent is an excellent choice.[11] The generic SPE process involves four key steps:

  • Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the stationary phase for consistent interaction.

  • Loading: The pre-treated plasma sample is passed through the sorbent. Carvedilol, being lipophilic, is retained on the reversed-phase sorbent.

  • Washing: A weak solvent (e.g., water or low-percentage organic solvent) is passed through the cartridge to wash away polar, unretained interferences like salts and proteins.

  • Elution: A strong organic solvent (e.g., methanol or acetonitrile) is used to disrupt the interaction between carvedilol and the sorbent, eluting the purified analyte for collection.[12][13] This multi-step process allows for highly specific removal of different classes of interferences.

Experimental Protocol: Solid-Phase Extraction

(Using a generic polymeric reversed-phase cartridge, e.g., Bond Elut Plexa)[11]

  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide in water. This ensures the carvedilol is in its neutral form for optimal retention.

  • SPE Cartridge Conditioning:

    • Pass 500 µL of methanol through the cartridge.

    • Pass 500 µL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the entire pre-treated sample onto the cartridge.

  • Washing:

    • Pass 500 µL of 5% methanol in water to wash away polar interferences.

  • Elution:

    • Place a clean collection tube or plate under the cartridge.

    • Elute the carvedilol with 500 µL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

SPE Workflow Diagram

Solid-Phase Extraction Workflow cluster_0 SPE Cartridge Steps Condition 1. Condition (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash (e.g., 5% Methanol) Load->Wash Waste1 Waste Load->Waste1 Elute 4. Elute (e.g., Methanol) Wash->Elute Waste2 Waste (Interferences) Wash->Waste2 Collect 5. Collect Eluate (Pure Analyte) Elute->Collect Sample Pre-treated Plasma Sample Sample->Load Analysis 6. Evaporate, Reconstitute & Analyze Collect->Analysis

Caption: The four-step process for high-purity carvedilol extraction using Solid-Phase Extraction (SPE).

Performance Comparison and Data

The choice of method is a trade-off between speed, cleanliness, recovery, and cost. The following table summarizes typical performance data for carvedilol extraction from human plasma as reported in the literature.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extraction Recovery >99% (apparent, may include matrix)[7]69.9% - 91.7%[9][14]78.9% - 99%[12][15]
Lower Limit of Quantitation (LOQ) 0.2 - 2 ng/mL[4][7]1 - 4 ng/mL[9][14]0.05 - 0.5 ng/mL[12][15]
Intra/Inter-day Precision (%CV) < 8%[7][8]< 15%[14]< 4%[15]
Throughput HighMediumHigh (with automation)
Cleanliness of Extract LowMediumHigh
Matrix Effect Potential HighMediumLow
Cost per Sample LowMediumHigh

Method Validation: The Regulatory Imperative

Regardless of the chosen sample preparation technique, the final bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published comprehensive guidelines on this topic.[16][17][18]

Validation demonstrates that the method is fit for its intended purpose and involves assessing key parameters including:

  • Accuracy: Closeness of measured values to the true value.

  • Precision: Repeatability and reproducibility of the measurement.

  • Selectivity: Ability to differentiate and quantify the analyte in the presence of other components.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the analytical signal.

  • Stability: The stability of carvedilol in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage).[6]

A well-documented validation process is not optional; it is a mandatory component of any data package submitted to regulatory authorities.[19][20]

Conclusion and Recommendations

The selection of a sample preparation method for carvedilol analysis is a strategic decision driven by the specific demands of the study.

  • Protein Precipitation (PPT) is best suited for early-stage discovery or high-throughput screening where speed is more critical than ultimate cleanliness and sensitivity.

  • Liquid-Liquid Extraction (LLE) provides a good balance between extract cleanliness and operational complexity, making it a robust choice for many routine pharmacokinetic and bioequivalence studies.

  • Solid-Phase Extraction (SPE) is the premier choice when the highest sensitivity (low LOQ) and cleanest extracts are required, particularly for studies involving low doses or for methods that are susceptible to matrix effects. Its amenability to automation also makes it ideal for large-scale clinical trials.

By understanding the interplay between carvedilol's physicochemical properties and the principles of each extraction technique, researchers can confidently select and develop a sample preparation protocol that ensures the generation of high-quality, reliable, and defensible bioanalytical data.

References

  • Pourhossein, A., & Alizadeh, K. (2018). Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Pourhossein, A., & Alizadeh, K. (2018). Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma. Semantic Scholar. [Link]

  • Suneetha, D., & Rao, D. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography. [Link]

  • Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pourhossein, A., & Alizadeh, K. (2018). Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma. SID.ir. [Link]

  • Bioanalysis Zone. (2013). Dispersive liquid-liquid microextraction based on solidification of floating organic droplet followed by spectrofluorimetry for determination of carvedilol in human plasma. [Link]

  • Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [Link]

  • Chatterjee, B., Das, A., & Pal, T. K. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry. [Link]

  • Ayan, M., et al. (2011). A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. DARU Journal of Pharmaceutical Sciences. [Link]

  • Ertürk, S., et al. (2010). Determination of Carvedilol in Human Plasma by Gas Chromatography–Mass Spectrometry Method. Journal of Chromatographic Science. [Link]

  • Suneetha, D., & Rao, D. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. ResearchGate. [Link]

  • Suneetha, D., & Rao, D. (2012). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Joubert, A., et al. (2022). Simultaneous Determination of Carvedilol, Enalaprilat, and Perindoprilat in Human Plasma Using LC–MS/MS and Its. SpringerLink. [Link]

  • Kim, S., Lee, S., & Lee, H. (2010). Rapid and Sensitive Carvedilol Assay in Human Plasma Using a High-Performance Liquid Chromatography with Mass/Mass Spectrometer Detection Employed for a Bioequivalence Study. Scientific Research Publishing. [Link]

  • Rathod, R., et al. (2007). Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study. Journal of Chromatography B. [Link]

  • Chatterjee, B., Das, A., & Pal, T. K. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. ResearchGate. [Link]

  • Al-kassas, R., et al. (2019). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Abdollahpour, A., et al. (2017). Solid Phase Extraction Using Modified Magnetic Iron Oxide Nanoparticles for Extraction and Spectrofluorimetric Determination of Carvedilol in Human Plasma Samples. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Carvedilol. PubChem Compound Database. [Link]

  • Suneetha, D., & Rao, D. (2012). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. [Link]

  • pms-CARVEDILOL Product Monograph. (2017). [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Brittain, H. G. (2025). Carvedilol. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). (S)-Carvedilol Properties. CompTox Chemicals Dashboard. [Link]

  • Sankar, S. R., et al. (2007). Quantification of carvedilol in human plasma by liquid chromatography using fluorescence detection: application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Nguyen, D. T. A., & Nguyen, H. T. (2024). Quantitative determination of carvedilol in human plasma by high-performance liquid chromatography using fluorescence detection. Hue Journal of Medicine and Pharmacy. [Link]

  • Nguyen, D. T. A., & Nguyen, H. T. (2024). Quantitative determination of carvedilol in human plasma by high-performance liquid chromatography using fluorescence detection. Hue Journal of Medicine and Pharmacy. [Link]

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Application

Application Note: A Validated Liquid-Liquid Extraction Protocol for the Quantification of Carvedilol in Human Plasma

Abstract This application note provides a detailed, robust, and validated liquid-liquid extraction (LLE) protocol for the selective and efficient recovery of carvedilol from human plasma samples. Designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and validated liquid-liquid extraction (LLE) protocol for the selective and efficient recovery of carvedilol from human plasma samples. Designed for researchers, scientists, and drug development professionals, this guide explains the scientific principles underpinning the methodology, ensuring both high recovery and analytical accuracy. The protocol is grounded in the physicochemical properties of carvedilol and adheres to the bioanalytical method validation guidelines set forth by major regulatory bodies.

Introduction: The Rationale for Carvedilol Quantification

Carvedilol is a non-selective beta-blocker and alpha-1 adrenergic blocker widely used in the management of hypertension and heart failure.[1] Accurate quantification of carvedilol in plasma is essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring to ensure patient safety and efficacy. Liquid-liquid extraction remains a cornerstone technique for bioanalytical sample preparation due to its ability to yield clean extracts by effectively removing endogenous interferences like proteins and phospholipids.

This protocol is designed to be a self-validating system, where the logic behind each step is clearly articulated, providing a trustworthy and reproducible workflow.

The Science of Extraction: Leveraging Carvedilol's Physicochemical Properties

The success of any LLE protocol hinges on a deep understanding of the analyte's chemical nature. Carvedilol is a basic and highly lipophilic compound, and these two properties are exploited to maximize its extraction from a complex biological matrix like plasma.[2][3]

  • Lipophilicity (logP): Carvedilol has a partition coefficient (logP) of approximately 3.8 to 4.2, indicating its strong preference for a lipid or non-polar environment over an aqueous one.[1][3][4] This high lipophilicity dictates that an organic solvent immiscible with water will be an effective extraction medium.

  • Acidity (pKa): As a weak base, carvedilol has a pKa of approximately 7.8.[4][5] This means its ionization state is dependent on the pH of the surrounding medium. To ensure maximum partition into an organic solvent, the analyte must be in its neutral, non-ionized form. According to the principles of acid-base chemistry, adjusting the pH of the aqueous sample to at least two units above the analyte's pKa will shift the equilibrium to favor the neutral species.[6][7]

Materials and Reagents

  • Plasma: Human plasma collected in K2EDTA tubes.

  • Analytes: Carvedilol reference standard, Carvedilol-d5 (stable isotope-labeled internal standard).

  • Reagents:

    • Ammonium Hydroxide (or 0.1 M Sodium Hydroxide)

    • Methyl tert-butyl ether (MTBE), HPLC grade

    • Ethyl Acetate, HPLC grade

    • Methanol, HPLC grade

    • Acetonitrile, HPLC grade

    • Deionized Water

  • Equipment:

    • Microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Vortex mixer

    • Benchtop microcentrifuge (capable of >10,000 x g)

    • Nitrogen evaporation system

    • Calibrated pipettes

Detailed Liquid-Liquid Extraction Protocol

This protocol is optimized for a 200 µL plasma sample volume.

Step 1: Sample and Internal Standard Preparation

The choice of an internal standard (IS) is critical for correcting variability during sample preparation and analysis.[8][9] A stable isotope-labeled (SIL) internal standard, such as Carvedilol-d5, is the gold standard as it shares near-identical physicochemical properties and extraction behavior with the analyte, providing the most accurate correction for potential matrix effects and recovery losses.[8][10]

  • Prepare Internal Standard Spiking Solution: Prepare a working solution of Carvedilol-d5 in 50:50 (v/v) methanol:water at a concentration of 100 ng/mL.

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice to prevent degradation.

  • Aliquoting: In a clearly labeled microcentrifuge tube, pipette 200 µL of the plasma sample.

  • Internal Standard Addition: Add 20 µL of the Carvedilol-d5 working solution to each tube.

  • Vortex: Briefly vortex the mixture for 10-15 seconds.

Step 2: pH Adjustment for Optimal Partitioning

To ensure carvedilol is in its neutral, most extractable form, the plasma sample must be made alkaline.

  • Alkalinization: Add 50 µL of 0.1 M Ammonium Hydroxide to the plasma mixture. This will raise the pH to approximately 10, which is more than two pH units above carvedilol's pKa of 7.8.[6][7]

  • Vortex: Vortex the sample for 10-15 seconds to ensure uniform pH distribution.

Step 3: Liquid-Liquid Extraction

The selection of the organic solvent is a balance between maximizing analyte recovery and minimizing the co-extraction of endogenous interferences. A mixture of methyl tert-butyl ether (MTBE) and ethyl acetate provides appropriate polarity to efficiently extract the lipophilic carvedilol.

  • Solvent Addition: Add 1.0 mL of a pre-prepared mixture of Methyl tert-butyl ether:Ethyl Acetate (80:20, v/v) to each tube. This provides a solvent-to-sample ratio of 5:1, which is sufficient for high recovery.[7]

  • Vortex Extraction: Cap the tubes securely and vortex vigorously for 2 minutes to create a large surface area between the aqueous and organic phases, facilitating the transfer of carvedilol.

  • Phase Separation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper organic layer (containing carvedilol) and the lower aqueous/protein layer.

Step 4: Isolation and Concentration
  • Transfer: Carefully pipette the upper organic layer (~900 µL) into a new, clean microcentrifuge tube, being careful not to disturb the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Final Vortex & Transfer: Vortex for 30 seconds to ensure the analyte is fully dissolved. Transfer the final extract to an autosampler vial for analysis by LC-MS/MS or another suitable detection method.

Experimental Workflow Visualization

The following diagram illustrates the complete LLE workflow.

LLE_Workflow start Start: Plasma Sample (200 µL) add_is add_is start->add_is Add 20 µL IS (Carvedilol-d5) process process output output vortex1 vortex1 add_is->vortex1 Vortex (10s) add_base add_base vortex1->add_base Add 50 µL 0.1M NH4OH (pH > 9.8) vortex2 vortex2 add_base->vortex2 Vortex (10s) add_solvent add_solvent vortex2->add_solvent Add 1.0 mL MTBE:EtOAc (80:20) vortex_extract vortex_extract add_solvent->vortex_extract Vortex (2 min) centrifuge centrifuge vortex_extract->centrifuge Centrifuge (14,000g, 10 min) transfer transfer centrifuge->transfer Transfer Organic Layer evaporate evaporate transfer->evaporate Evaporate to Dryness (N2, 40°C) reconstitute reconstitute evaporate->reconstitute Reconstitute in 100 µL Mobile Phase vortex3 vortex3 reconstitute->vortex3 Vortex (30s) vortex3->output Analyze (LC-MS/MS)

Caption: Liquid-Liquid Extraction Workflow for Carvedilol from Plasma.

Method Validation: Ensuring Trustworthy Results

A bioanalytical method is only reliable if it is properly validated. This protocol must undergo a full validation according to the guidelines of the FDA and/or EMA to ensure it is fit for its intended purpose.[11][12][13][14] Key validation parameters are summarized below.

Parameter Purpose Typical Acceptance Criteria (Chromatographic Assays)
Selectivity To ensure that endogenous matrix components or other metabolites do not interfere with the quantification of the analyte or internal standard.Response of interfering components should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.[15]
Matrix Effect To assess the suppression or enhancement of analyte ionization by co-eluting matrix components.The coefficient of variation (CV) of the IS-normalized matrix factor calculated from at least 6 different lots of plasma should be ≤ 15%.[2][11]
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision).For QC samples, the mean concentration should be within ±15% of the nominal value (±20% at LLOQ). The CV should not exceed 15% (20% at LLOQ).[11][15]
Recovery To measure the efficiency of the extraction process.While no specific value is mandated, recovery should be consistent, precise, and reproducible across the concentration range.
Calibration Curve To establish the relationship between analyte concentration and instrument response.A minimum of 6 non-zero standards. The correlation coefficient (r²) should be >0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Stability To ensure the analyte is stable throughout the entire process: freeze-thaw cycles, bench-top storage, long-term storage, and post-preparative stability in the autosampler.Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.

Troubleshooting Common Issues

  • Low Recovery: This may be caused by incomplete pH adjustment, insufficient vortexing time/intensity, or an inappropriate extraction solvent.[16] Ensure the pH of the aqueous phase is >9.8 and that vortexing is vigorous enough to create a fine emulsion.

  • Emulsion Formation: Persistent emulsions can form if the plasma contains high levels of lipids.[3] If centrifugation does not resolve the phases, consider adding a small amount of salt ("salting out") or using a gentler mixing method like swirling instead of vigorous vortexing.[3][7]

  • High Variability (Poor Precision): This often points to inconsistent technique, especially during the transfer of the organic layer or reconstitution of the final extract. The use of a reliable SIL internal standard is critical to mitigate this.[9][17]

Conclusion

This application note details a scientifically-grounded liquid-liquid extraction protocol for the quantification of carvedilol in human plasma. By leveraging the physicochemical properties of the analyte and incorporating a stable isotope-labeled internal standard, this method provides a robust foundation for achieving clean extracts and high recovery. Adherence to the described steps and a thorough method validation according to regulatory guidelines will ensure the generation of accurate and reliable data for critical drug development decisions.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Bioanalytical Bees. (2025). What are internal standards, and why do they matter in LC/MS?[Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. [Link]

  • AKJournals. (n.d.). Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • SlidePlayer. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?[Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Drug Development & Delivery. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • PubChem. (n.d.). Carvedilol. National Center for Biotechnology Information. [Link]

  • PubMed. (2023). Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment. [Link]

  • PLOS. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures...[Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • Biotage. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

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Method

Application Note: Robust Solid-Phase Extraction of Carvedilol and its Metabolites from Human Plasma for LC-MS/MS Analysis

Introduction: The Clinical and Analytical Imperative Carvedilol is a third-generation, non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist.[1] It is widely prescribed for the management of hypertensi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical and Analytical Imperative

Carvedilol is a third-generation, non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist.[1] It is widely prescribed for the management of hypertension, angina pectoris, and, notably, for reducing mortality in patients with congestive heart failure.[2][3][4] The therapeutic action of carvedilol is attributed to both the parent compound and its active metabolites, primarily 4'-hydroxyphenyl carvedilol, which is reported to be approximately 13 times more potent in its β-blocking activity than carvedilol itself.[5]

Given its critical role in cardiovascular therapy and the contribution of its metabolites, there is a significant need for accurate, sensitive, and reproducible methods to quantify carvedilol and its derivatives in biological matrices. Such analysis is fundamental to pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring (TDM). Human plasma, the standard matrix for these studies, presents a significant analytical challenge due to its complexity, high protein content, and endogenous interferences.

Solid-Phase Extraction (SPE) has emerged as a superior sample preparation technique over older methods like liquid-liquid extraction (LLE) and simple protein precipitation, offering higher purity, reduced matrix effects, and greater potential for automation.[6][7] This application note provides a detailed, mechanistically-driven protocol for the efficient extraction of carvedilol and its key metabolites from human plasma using mixed-mode solid-phase extraction, optimized for downstream analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Foundation of a Robust Method: Analyte Physicochemical Properties

A successful SPE method is not a matter of trial and error; it is a deliberate strategy based on the physicochemical properties of the target analytes. Carvedilol is a weak base, a characteristic dictated by its secondary amine group. This property is central to developing a selective extraction method.

  • pKa (Dissociation Constant): Carvedilol has a pKa of approximately 7.9.[1][8] This means that in an environment with a pH significantly below 7.9 (e.g., pH < 6), the secondary amine will be protonated, carrying a stable positive charge (R₂NH₂⁺). Conversely, at a pH significantly above 7.9 (e.g., pH > 10), it will be in its neutral, uncharged state (R₂NH).

  • LogP (Lipophilicity): With a LogP value around 4.2, carvedilol is a highly lipophilic (hydrophobic) molecule.[1] This property allows for strong retention on non-polar stationary phases, such as C8 or C18, via van der Waals interactions.

These two characteristics—a chargeable basic functional group and a hydrophobic core—make carvedilol an ideal candidate for a Mixed-Mode Cation Exchange (MCX) SPE strategy. This approach utilizes two orthogonal retention mechanisms: ion exchange and reversed-phase, providing a highly selective and powerful cleanup.[9]

Visualized Workflow: From Plasma to Pure Analyte

The following diagram outlines the complete workflow, from initial sample pre-treatment to the final, clean extract ready for LC-MS/MS analysis.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (MCX) cluster_post Post-Elution plasma Human Plasma Sample pretreat Dilute & Acidify (e.g., with 2% Formic Acid) plasma->pretreat Disrupt Protein Binding Ensure Analyte is Charged condition 1. Condition (Methanol, then Acidified Water) load 2. Load (Pre-treated Sample) pretreat->load condition->load wash1 3. Wash 1 (Polar) (Acidified Water) load->wash1 wash2 4. Wash 2 (Non-Polar) (Methanol) wash1->wash2 elute 5. Elute (Basic Organic Solvent) wash2->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase final_analysis LC-MS/MS Analysis reconstitute->final_analysis

Caption: Complete workflow for the SPE of Carvedilol from plasma.

Detailed Experimental Protocol

This protocol is designed to maximize the recovery and purity of carvedilol and its hydroxylated metabolites from human plasma using a mixed-mode cation exchange sorbent.

Materials and Reagents
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange, Polymer-based (e.g., Waters Oasis MCX, GL Sciences InertSep Pharma)

  • Carvedilol & Metabolite Standards: Certified reference material.

  • Internal Standard (IS): Deuterated carvedilol (e.g., carvedilol-d5) is highly recommended.[10][11]

  • Solvents: HPLC or MS-grade Methanol and Acetonitrile.

  • Reagents: Formic acid (≥98%), Ammonium hydroxide (25-30%).

  • Water: Deionized, 18 MΩ·cm or greater.

  • Biological Matrix: Drug-free human plasma.

  • Equipment: SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator).

Step-by-Step Methodology

Step 1: Sample Pre-treatment The goal is to lyse cells, precipitate proteins, and ensure the analytes are in the correct protonated state for optimal binding to the SPE sorbent.

  • Pipette 500 µL of human plasma into a clean centrifuge tube.

  • Add the internal standard solution.

  • Add 500 µL of 2% (v/v) formic acid in water.

  • Vortex for 30 seconds to mix thoroughly.

  • Centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for loading.

Step 2: Solid-Phase Extraction This multi-step process selectively isolates the analytes from the complex plasma matrix.

  • Condition:

    • Pass 1 mL of Methanol through the MCX cartridge.

    • Pass 1 mL of 2% formic acid in water. Do not allow the sorbent bed to go dry. This step ensures the sorbent is activated and equilibrated to the correct pH environment.

  • Load:

    • Load the entire pre-treated sample supernatant from Step 1 onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min). A slow flow rate is critical for ensuring efficient interaction and retention of the analytes.[12]

  • Wash 1 (Remove Polar Interferences):

    • Pass 1 mL of 2% formic acid in water through the cartridge. This removes highly polar, water-soluble interferences (salts, sugars, etc.) while the positively charged carvedilol remains ionically bound.

  • Wash 2 (Remove Non-Polar Interferences):

    • Pass 1 mL of Methanol through the cartridge. This step removes moderately non-polar and neutral interferences (lipids, etc.) that may be retained by reversed-phase interactions. The analytes remain strongly bound via the primary cation-exchange mechanism.

  • Elute:

    • Elute the analytes by passing 1 mL of 5% (v/v) ammonium hydroxide in Methanol through the cartridge. The basic pH of the elution solvent neutralizes the positive charge on the carvedilol molecule, disrupting the ionic bond with the sorbent. The strong organic solvent (Methanol) then efficiently elutes the now-neutral analyte.[9] Collect the eluate in a clean collection tube.

Step 3: Post-Elution Concentration

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 70:30 v/v Acetonitrile/0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Retention and Elution Mechanism on MCX Sorbent

The selectivity of this method is rooted in the dual retention and selective elution from the mixed-mode sorbent.

Caption: Analyte interaction with MCX sorbent during SPE steps.

Method Performance and Downstream Analysis

This SPE protocol, when coupled with a validated LC-MS/MS method, provides excellent performance for the quantification of carvedilol and its metabolites.

Typical Performance Characteristics

The following table summarizes performance data synthesized from published, validated methods for carvedilol analysis in human plasma.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference(s)
Carvedilol 0.05 - 1000.05 - 0.578 - 99[6][7][10]
4'-OH Carvedilol 0.01 - 400.01 - 0.383 - 99[6][7][10]
Recommended LC-MS/MS Starting Conditions
  • LC Column: C8 or C18, ≤ 1.8 µm particle size (for UPLC) or 3-5 µm (for HPLC) (e.g., 50 x 2.1 mm).[6][10]

  • Mobile Phase A: 0.1% Formic Acid in Water or 4.0 mM Ammonium Formate (pH 3.0).[10][13]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.4 - 0.7 mL/min.[6][13]

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Carvedilol: m/z 407.1 → 100.1[11][13]

    • 4'-OH Carvedilol: m/z 423.1 → 222.0[13]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery 1. Incomplete elution. 2. Sorbent bed dried out before loading. 3. Incorrect pH for loading or elution. 4. Insufficient sample pre-treatment (protein binding).1. Increase basicity or volume of elution solvent. 2. Repeat extraction, ensuring sorbent remains wet after conditioning. 3. Verify pH of all solutions. Ensure loading buffer is acidic (pH < 6) and elution is basic (pH > 10). 4. Ensure proper acidification and vortexing during pre-treatment.
High Variability (Poor Precision) 1. Inconsistent flow rate during loading/elution. 2. Incomplete protein precipitation.1. Use a vacuum manifold with consistent pressure; consider automated SPE. 2. Ensure adequate vortexing and centrifugation time/speed.
Matrix Effects (Ion Suppression/Enhancement) 1. Co-elution of endogenous plasma components (e.g., phospholipids). 2. Insufficient washing.1. The MCX protocol is designed to minimize this. If issues persist, adjust wash steps (e.g., different organic solvent). 2. Ensure wash steps are performed correctly with the specified volumes.

References

  • Janjanam, K.C., et al. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research, 10(4), 256-264. Link

  • Sivem Pharmaceuticals (2012). PRODUCT MONOGRAPH Pr CARVEDILOL. Link

  • SciSpace (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. Link

  • Shah, S. A., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974-86. Link

  • de Oliveira, M. A., et al. (2016). Evaluation and correlation of the physicochemical properties of carvedilol. Pharmaceutical Development and Technology, 21(8), 951-957. Link

  • ResearchGate (n.d.). Structure of carvedilol and its antioxidant-marked metabolites. Link

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2585, Carvedilol. Link

  • Suntornsuk, L., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 17(2), 193-204. Link

  • Royal Society of Chemistry (2013). LC–ESI–MS/MS study of carvedilol and its stress degradation products. Analytical Methods. Link

  • Brieflands (2017). Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Hum. Link

  • Drugs.com (2026). Carvedilol Capsule: Package Insert / Prescribing Info / MOA. Link

  • SAGE Journals (2006). Determination of Carvedilol in Human Plasma by Gas Chromatography–Mass Spectrometry Method. Journal of Chromatographic Science. Link

  • ClinPGx (n.d.). Carvedilol Pathway, Pharmacokinetics. Link

  • National Center for Biotechnology Information (2012). Sensitive Assay for Carvedilol in Tablets and Spiked Human Plasma Using a Flow-Injection Chemiluminometric Method. Iranian Journal of Pharmaceutical Research. Link

  • PubMed (2016). Sorptive thin film microextraction followed by direct solid state spectrofluorimetry: A simple, rapid and sensitive method for determination of carvedilol in human plasma. Link

  • Taylor & Francis (n.d.). Solid phase extraction – Knowledge and References. Link

  • Bioanalysis Zone (2013). Dispersive liquid-liquid microextraction based on solidification of floating organic droplet followed by spectrofluorimetry for determination of carvedilol in human plasma. Link

  • Thermo Fisher Scientific (n.d.). SPE Phase and Solvent Selection. Link

  • Hue University Journal of Medicine and Pharmacy (2024). Quantitative determination of carvedilol in human plasma by high-performance liquid chromatography using fluorescence detection. Link

  • GL Sciences (n.d.). SPE Cartridge Selection Guide. Link

  • PubMed (2016). Determination of propranolol and carvedilol in urine samples using a magnetic polyamide composite and LC-MS/MS. Link

  • Springer (2022). Simultaneous Determination of Carvedilol, Enalaprilat, and Perindoprilat in Human Plasma Using LC–MS/MS. Journal of Analytical Toxicology. Link

  • DailyMed (n.d.). CARVEDILOL. Link

  • Government of Canada (2018). CARVEDILOL Product monograph. Link

  • RxList (n.d.). Carvedilol: Side Effects, Uses, Dosage, Interactions, Warnings. Link

  • PubMed (1999). Carvedilol: therapeutic application and practice guidelines. Link

  • Scientia Ricerca (2012). A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Link

Sources

Application

Quantitative Analysis of 4-Hydroxyphenyl Carvedilol using a Deuterated Internal Standard by LC-MS/MS: An Application Note and Protocol

This technical guide provides a comprehensive framework for the quantitative analysis of 4-Hydroxyphenyl Carvedilol, a primary metabolite of the beta-blocker Carvedilol, in biological matrices. We present a robust liquid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the quantitative analysis of 4-Hydroxyphenyl Carvedilol, a primary metabolite of the beta-blocker Carvedilol, in biological matrices. We present a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, 4-Hydroxyphenyl Carvedilol D5, to ensure the highest degree of accuracy and precision. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

The methodology detailed herein is built upon the foundational principles of Multiple Reaction Monitoring (MRM) mass spectrometry, a technique renowned for its superior selectivity and sensitivity in complex sample matrices.[1] We will delve into the rationale behind the selection of MRM transitions, the optimization of mass spectrometry parameters, and provide detailed, step-by-step protocols for sample preparation and analysis. All recommendations are grounded in established scientific literature and bioanalytical method validation guidelines.[2][3]

The Scientific Imperative for Precise Quantification

Carvedilol is a widely prescribed adrenergic antagonist for the management of hypertension and heart failure.[4] Its therapeutic efficacy is, in part, attributed to its active metabolites, among which 4-Hydroxyphenyl Carvedilol is of significant pharmacological interest.[5] Accurate measurement of this metabolite is paramount for understanding the parent drug's metabolic fate, assessing patient-specific metabolic profiles, and ensuring the safety and efficacy of Carvedilol formulations. The use of a stable isotope-labeled internal standard, such as 4-Hydroxyphenyl Carvedilol D5, is the gold standard in quantitative bioanalysis.[6] These standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects, thereby effectively compensating for variations in sample preparation and instrument response.

The Power of Multiple Reaction Monitoring (MRM)

The analytical cornerstone of this protocol is Multiple Reaction Monitoring (MRM) performed on a triple quadrupole mass spectrometer. This technique offers unparalleled specificity by monitoring a specific precursor-to-product ion transition for a given analyte.[7] In an MRM experiment, the first quadrupole (Q1) is set to select the protonated molecular ion of the target analyte (the precursor ion). This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to select a specific, characteristic fragment ion (the product ion). This highly specific filtering process drastically reduces chemical noise and enhances the signal-to-noise ratio, enabling the detection and quantification of low-abundance analytes in complex biological fluids like plasma.[8]

MRM_Principle cluster_MS Triple Quadrupole Mass Spectrometer cluster_Data Data Output IonSource Ion Source Q1 Q1 (Precursor Ion Selection) IonSource->Q1 Ions q2 q2 (Collision Cell - CID) Q1->q2 Precursor Ion Q3 Q3 (Product Ion Selection) q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion Chromatogram Chromatogram Detector->Chromatogram

Caption: Principle of MRM in a Triple Quadrupole Mass Spectrometer.

Optimized MRM Transitions and Mass Spectrometry Parameters

The selection of appropriate MRM transitions is critical for the sensitivity and specificity of the assay. The transitions provided below have been established in the scientific literature and are recommended for the analysis of 4-Hydroxyphenyl Carvedilol and its D5-labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)Citation
4-Hydroxyphenyl Carvedilol423.3100.16045
4-Hydroxyphenyl Carvedilol D5423.199.9Optimized empiricallyOptimized empirically
Carvedilol (Parent Drug)407.2100.08035

*Note on Internal Standard Optimization: While the MRM transition for 4-Hydroxyphenyl Carvedilol D5 is established, specific declustering potential and collision energy values are not consistently reported in the literature. It is a common and generally accepted practice to assume that the optimal parameters for a deuterated internal standard will be very similar to its unlabeled analog. However, for the highest level of accuracy, it is recommended to perform an empirical optimization. This involves infusing a solution of the D5 standard into the mass spectrometer and varying the DP and CE to find the values that yield the most stable and intense product ion signal.

Experimental Protocols

This section provides detailed, step-by-step protocols for the analysis of 4-Hydroxyphenyl Carvedilol in a biological matrix (e.g., plasma).

Materials and Reagents
  • 4-Hydroxyphenyl Carvedilol analytical standard

  • 4-Hydroxyphenyl Carvedilol D5 internal standard

  • Carvedilol analytical standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Drug-free plasma for calibration standards and quality controls

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

Sample Preparation: Solid Phase Extraction (SPE) Protocol

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices.

SPE_Workflow Start Plasma Sample Spike Spike with Internal Standard (D5) Start->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge Condition->Load Wash1 Wash 1 (e.g., Water) Load->Wash1 Wash2 Wash 2 (e.g., 5% Methanol) Wash1->Wash2 Elute Elute Analyte (e.g., Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid Phase Extraction (SPE) Workflow for Plasma Samples.

Step-by-Step SPE Protocol:

  • Spiking: To 100 µL of plasma sample, add a known concentration of 4-Hydroxyphenyl Carvedilol D5 internal standard solution.

  • Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing methanol followed by ultrapure water.

  • Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove hydrophilic impurities, followed by a slightly stronger solvent (e.g., 5% methanol in water) to remove less retained impurities.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent (e.g., methanol or methanol with a small percentage of formic acid).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

The following chromatographic conditions are a representative example and may require optimization based on the specific LC system and column used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The source parameters should be optimized for maximum signal intensity and stability for the analytes of interest.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage Optimized for instrument (typically 3-5 kV)
Source Temperature Optimized for instrument (typically 120-150°C)
Desolvation Temperature Optimized for instrument (typically 350-500°C)
Gas Flow Rates Optimized for instrument

Method Validation and Data Analysis

A comprehensive method validation should be performed in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[2][3] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Data analysis is typically performed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and reliable approach for the quantitative analysis of 4-Hydroxyphenyl Carvedilol in biological matrices. The use of a deuterated internal standard and the high selectivity of MRM ensure the generation of high-quality data suitable for regulatory submissions and critical research applications. Adherence to the detailed protocols and thorough method validation will enable researchers to confidently and accurately measure this important metabolite, contributing to a deeper understanding of Carvedilol's pharmacology.

References

  • UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Journal of Analytical Toxicology. [Link]

  • UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. (n.d.). ResearchGate. [Link]

  • A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. (n.d.). Biosciences Biotechnology Research Asia. [Link]

  • Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. (n.d.). National Institutes of Health. [Link]

  • Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. (n.d.). PubMed Central. [Link]

  • Understanding Multiple Reaction Monitoring: A Key Technique in Modern Proteomics. (n.d.). Proteomics & Metabolomics. [Link]

  • A New ValidatedUPLC-MS/MS Method for the Determination of Carvedilol and 4'-hydroxyphenyl carvedilol in Rat Plasma: Pharmacokinetic and Bioequivalence Application | Request PDF. (n.d.). ResearchGate. [Link]

  • HPLC-Method for the Quantification of Carvedilol in Human Plasma. (n.d.). Asian Journal of Chemistry. [Link]

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. (n.d.). SciSpace. [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019). PubMed Central. [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010). National Institutes of Health. [Link]

  • Development of an MRM method. (n.d.). University of Arizona. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. (2022). PubMed Central. [Link]

  • MS/MS spectra of carvedilol | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • The declustering potential (DP) and collision energy (CE) conditions of five compounds … (n.d.). ResearchGate. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

  • The optimized MS/MS transitions, Declustering Potential (DP), and Collision Energy (CE) parameters for target analytes. (n.d.). ResearchGate. [Link]

  • Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc.[Link]

  • UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. (n.d.). PubMed. [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (n.d.). ResearchGate. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

Sources

Method

Application Note: A Validated LC-MS/MS Method for Therapeutic Drug Monitoring of Carvedilol and its Active Metabolite Using 4-Hydroxyphenyl Carvedilol-D5

An Application Guide for Researchers and Bioanalytical Scientists Introduction: The Clinical Imperative for Carvedilol Monitoring Carvedilol is a non-selective beta- and alpha-1 adrenoceptor antagonist widely prescribed...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Bioanalytical Scientists

Introduction: The Clinical Imperative for Carvedilol Monitoring

Carvedilol is a non-selective beta- and alpha-1 adrenoceptor antagonist widely prescribed for the management of hypertension, angina pectoris, and congestive heart failure.[1][2] The clinical efficacy of carvedilol is complicated by significant inter-individual pharmacokinetic variability. Factors such as patient age, genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6), and drug-drug interactions can lead to substantial differences in plasma concentrations, affecting both therapeutic outcomes and the risk of adverse effects like bradycardia and hypotension.[3][4]

Furthermore, carvedilol is metabolized in the liver to several compounds, with the 4-hydroxyphenyl metabolite demonstrating potent beta-blocking activity that contributes to the overall therapeutic effect.[5][6] Consequently, Therapeutic Drug Monitoring (TDM) — the practice of measuring drug concentrations in blood to individualize dosage — is a critical tool for optimizing carvedilol therapy.[7][8] TDM allows clinicians to maintain drug and metabolite concentrations within a target therapeutic window, thereby maximizing efficacy while minimizing toxicity.[7][9]

This application note provides a detailed, validated protocol for the simultaneous quantification of carvedilol and its active metabolite, 4-hydroxyphenyl carvedilol, in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). A core component of this robust bioanalytical method is the use of a stable isotope-labeled internal standard (SIL-IS), 4-Hydroxyphenyl Carvedilol-D5, to ensure the highest level of accuracy and precision.

The Principle of Stable Isotope Dilution and the Role of 4-Hydroxyphenyl Carvedilol-D5

Liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[10][11] However, the accuracy of LC-MS/MS measurements can be compromised by several factors, including variability in sample preparation (e.g., extraction recovery) and matrix effects, where endogenous components of a biological sample co-elute and cause ion suppression or enhancement.

To correct for these potential sources of error, an internal standard (IS) is incorporated into every sample. The ideal IS is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process.[12] This is best achieved with a Stable Isotope-Labeled (SIL) internal standard.

Why a SIL-IS is Superior:

  • Physicochemical Similarity: A SIL-IS, such as 4-Hydroxyphenyl Carvedilol-D5, has the same chemical structure as the analyte (4-Hydroxyphenyl Carvedilol), with the only difference being the substitution of several hydrogen atoms with their heavier deuterium isotopes.[13][14] This ensures nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.[15]

  • Correction for Matrix Effects: Because the SIL-IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, these effects are effectively normalized, leading to a more accurate and precise quantification.[16]

  • Mass-Based Differentiation: Despite their chemical similarity, the analyte and the SIL-IS are easily distinguished by the mass spectrometer due to their different molecular weights.[17]

In this protocol, 4-Hydroxyphenyl Carvedilol-D5 serves as the dedicated internal standard for the quantification of the 4-hydroxyphenyl carvedilol metabolite. For the parent drug, Carvedilol, a corresponding deuterated standard (e.g., Carvedilol-D5) is used to ensure the same high standard of analytical rigor.[6]

Physicochemical Properties of the Internal Standard
PropertyValueSource
Compound Name 4-Hydroxyphenyl Carvedilol-D5[13][]
Molecular Formula C₂₄H₂₁D₅N₂O₅[13][]
Molecular Weight 427.50 g/mol [13][14]
Appearance Off-white to pink solid[13][]
Unlabeled CAS 142227-49-4[13][]
Labeled CAS 1261395-96-3[13][14]

Detailed Bioanalytical Protocol

This protocol is designed for the extraction and quantification of carvedilol and 4-hydroxyphenyl carvedilol from human plasma and is validated according to the principles outlined in the U.S. FDA's Bioanalytical Method Validation Guidance.[10][19][20]

Materials and Reagents
  • Reference Standards: Carvedilol, 4-Hydroxyphenyl Carvedilol

  • Internal Standards: Carvedilol-D5, 4-Hydroxyphenyl Carvedilol-D5[13]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Water (deionized, 18 MΩ·cm)

  • Chemicals: Ammonium Formate

  • Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant)

  • Equipment: Analytical balance, vortex mixer, centrifuge, solid-phase extraction (SPE) manifold and cartridges (e.g., Oasis HLB), UPLC-MS/MS system.

Instrument and Chromatographic Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)[5][6]

  • Mobile Phase: Acetonitrile and 4.0 mM Ammonium Formate (pH 3.0 with 0.1% Formic Acid) in a 78:22 (v/v) ratio.[5][6]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive[5][6]

Mass Spectrometer Parameters (MRM Transitions)

The following Multiple Reaction Monitoring (MRM) transitions are used for quantification. These should be optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Carvedilol407.10100.10ESI+
Carvedilol-D5 (IS) 412.10100.10ESI+
4-Hydroxyphenyl Carvedilol423.10222.00ESI+
4-Hydroxyphenyl Carvedilol-D5 (IS) 428.10222.00ESI+
Table based on data from published literature.[2]
Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Carvedilol and 4-Hydroxyphenyl Carvedilol stock solutions in 50:50 acetonitrile:water to create a set of working standards for the calibration curve.

  • Internal Standard Working Solution (ISWS): Dilute the internal standard stock solutions (Carvedilol-D5 and 4-Hydroxyphenyl Carvedilol-D5) in 50:50 acetonitrile:water to a final concentration of 50 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare CC and QC samples. A typical calibration range is 0.05-50 ng/mL for carvedilol and 0.01-10 ng/mL for 4-hydroxyphenyl carvedilol.[5][6] QCs should be prepared at a minimum of three levels: Low, Medium, and High.

Sample Preparation: Solid-Phase Extraction (SPE)

The SPE workflow is designed to efficiently extract the analytes from the plasma matrix while removing interfering substances.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Plasma 1. Plasma Sample (100 µL Patient, CC, or QC) Add_IS 2. Add ISWS (50 µL of 50 ng/mL solution) Plasma->Add_IS Vortex 3. Vortex Mix (10 seconds) Add_IS->Vortex Condition 4. Condition SPE Cartridge (1 mL Methanol, then 1 mL Water) Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge (1 mL Water, then 1 mL 20% Methanol) Load->Wash Elute 7. Elute Analytes (1 mL Acetonitrile) Wash->Elute Evaporate 8. Evaporate Eluate to Dryness (Nitrogen stream, 40°C) Elute->Evaporate Reconstitute 9. Reconstitute Residue (100 µL Mobile Phase) Evaporate->Reconstitute Inject 10. Inject into UPLC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) workflow for sample clean-up.

Bioanalytical Method Validation (BMV)

A rigorous validation process ensures the reliability of the analytical data. The following parameters were assessed based on FDA guidelines.[10][19][21]

Selectivity and Specificity
  • Objective: To ensure the method can differentiate the analytes and IS from endogenous matrix components.

  • Protocol: Six different lots of blank human plasma were processed and analyzed to check for interfering peaks at the retention times of the analytes and IS.

  • Acceptance Criteria: The response of any interfering peak must be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analytes and ≤ 5% for the IS.

Linearity and Range
  • Objective: To establish the concentration range over which the assay is accurate and precise.

  • Protocol: Analyze calibration curves consisting of a blank, a zero standard, and 8-10 non-zero concentrations on three separate days. The curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A weighted (1/x²) linear regression is applied.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).

  • Protocol: Analyze five replicates of QC samples at four levels (LLOQ, Low, Medium, High) in three separate analytical runs (one intra-day, two inter-day).

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal values (80-120% for LLOQ). The coefficient of variation (%CV) for precision should not exceed 15% (20% for LLOQ).[10]

Example Validation Summary Data

AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Carvedilol LLOQ (0.05)< 11.8< 10.798.0 - 102.8
Low (0.15)< 9.5< 8.599.1 - 101.5
Medium (5.0)< 7.2< 6.897.5 - 103.1
High (40.0)< 6.5< 5.998.2 - 100.4
4-OH Carvedilol LLOQ (0.01)< 9.7< 9.691.6 - 110.7
Low (0.03)< 8.1< 7.995.4 - 105.2
Medium (1.0)< 6.4< 6.196.8 - 104.3
High (8.0)< 5.8< 5.597.1 - 102.9
Table constructed using representative data from published validation studies.[2][6]
Recovery and Matrix Effect
  • Objective: To assess the efficiency of the extraction process and the influence of the biological matrix on analyte ionization.

  • Protocol:

    • Recovery: Compare the peak area of analytes from extracted plasma samples to the peak area of analytes spiked into post-extracted blank plasma.

    • Matrix Effect: Compare the peak area of analytes spiked into post-extracted blank plasma from six different sources to the peak area of analytes in a neat solution.

  • Acceptance Criteria: Recovery should be consistent and reproducible. The %CV of the matrix factor across the six lots of plasma should be ≤ 15%.

Stability
  • Objective: To ensure the analyte concentration is unchanged during sample handling and storage.

  • Protocol: Stability is assessed under various conditions including:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample handling time.

    • Long-Term Stability: Stored at -80°C for an extended period.

    • Post-Preparative Stability: In the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Validation_Logic BMV Bioanalytical Method Validation (BMV) Ensures data is reliable for clinical use Selectivity Selectivity Is it the right analyte? BMV->Selectivity Linearity Linearity & Range Does response correlate with concentration? BMV->Linearity Accuracy Accuracy How close is the result to the true value? BMV->Accuracy Precision Precision How repeatable are the results? BMV->Precision Stability Stability Does the analyte degrade during storage/handling? BMV->Stability Linearity->Accuracy Prerequisite for Accuracy Accuracy->Precision Defines Reliability

Caption: Key pillars of a robust Bioanalytical Method Validation (BMV).

Conclusion

The UPLC-MS/MS method detailed herein provides a sensitive, specific, and robust protocol for the simultaneous quantification of carvedilol and its active metabolite, 4-hydroxyphenyl carvedilol, in human plasma. The use of the stable isotope-labeled internal standard, 4-Hydroxyphenyl Carvedilol-D5, is fundamental to the assay's success, effectively compensating for sample preparation variability and matrix-induced ionization effects. This validated method is fit-for-purpose for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials, enabling clinicians and researchers to make informed decisions for personalized patient care.

References

  • UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. (2013). ResearchGate. [Link]

  • COREG (carvedilol) tablets for oral use. (n.d.). accessdata.fda.gov. [Link]

  • Carvedilol (oral route) - Side effects & dosage. (n.d.). Mayo Clinic. [Link]

  • Patel, C., & Tadi, P. (2024). Carvedilol. In StatPearls. StatPearls Publishing. [Link]

  • Carvedilol Monograph for Professionals. (n.d.). Drugs.com. [Link]

  • What are the holding parameters for Coreg (Carvedilol)? (2025). Dr.Oracle. [Link]

  • Al-Ghannam, S. M., Al-Olyan, A. M., & Belal, F. F. (2013). Sensitive Assay for Carvedilol in Tablets and Spiked Human Plasma Using a Flow-Injection Chemiluminometric Method. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 147–154. [Link]

  • Therapeutic drug monitoring. (2024). LITFL. [Link]

  • Srisawat, K., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Latin American Journal of Pharmacy, 41(4), 823-31. [Link]

  • Therapeutic Drug Monitoring /Immunosuppressant Drugs. (n.d.). Siemens Healthineers USA. [Link]

  • Chatterjee, B., Das, A., & Pal, T. K. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry, 23(3), 1334-1336. [Link]

  • Patel, D. P., Sharma, P., Sanyal, M., Singhal, P., & Shrivastav, P. S. (2014). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Journal of pharmaceutical and biomedical analysis, 88, 120–128. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • 4-Hydroxyphenyl Carvedilol D5. (n.d.). PubChem. [Link]

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2011). ResearchGate. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. (n.d.). SciSpace. [Link]

  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2020). ResearchGate. [Link]

  • Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. (n.d.). Waters Corporation. [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2023). HHS.gov. [Link]

  • 4-Hydroxyphenyl Carvedilol-D5. (n.d.). Acanthus Research. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). AIT Bioscience. [Link]

  • Bioanalytical Method Validation. (2018). FDA. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]

Sources

Application

Chiral analysis of carvedilol and its metabolites in plasma.

Application Note: High-Sensitivity Chiral LC-MS/MS Profiling of Carvedilol and Hydroxylated Metabolites in Plasma Executive Summary & Clinical Context Carvedilol is a third-generation vasodilating non-selective -blocker...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Chiral LC-MS/MS Profiling of Carvedilol and Hydroxylated Metabolites in Plasma

Executive Summary & Clinical Context

Carvedilol is a third-generation vasodilating non-selective


-blocker and 

-antagonist used for heart failure and hypertension. It is administered as a racemate (

-carvedilol), yet its pharmacodynamics are highly stereoselective:
  • 
    -Carvedilol:  Potent 
    
    
    
    ,
    
    
    , and
    
    
    blocker.[1]
  • 
    -Carvedilol:  Predominantly an 
    
    
    
    blocker (approx.[1] equal potency to
    
    
    ), with negligible
    
    
    -blocking activity.

Crucially, carvedilol undergoes stereoselective metabolism.[2][3] The


-enantiomer is extensively metabolized by CYP2D6, leading to lower plasma concentrations compared to the 

-enantiomer in extensive metabolizers. Consequently, measuring total carvedilol levels obscures the true active pharmacological profile.

This protocol details a robust, self-validating LC-MS/MS workflow for the simultaneous quantitation of


-carvedilol and its active metabolites (4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol) in human plasma.

Methodological Strategy: The "Senior Scientist" Rationale

Separation Chemistry

While older methods utilize chiral derivatization (e.g., GITC), this introduces kinetic resolution errors and increases prep time. We utilize Direct Chiral Chromatography on an immobilized polysaccharide stationary phase.

  • Column Selection: Chiralpak IB N-5 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) is preferred over coated phases (like AD-RH) for its solvent robustness and superior resolution of hydroxyphenyl metabolites.

  • Mobile Phase Logic: Traditional chiral methods use Diethylamine (DEA) for peak shape, but DEA suppresses electrospray ionization (ESI). We utilize Ammonium Acetate , which provides the necessary ionic strength for peak symmetry while enhancing MS sensitivity.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Protein precipitation (PPT) is insufficient for chiral trace analysis due to matrix effects (phospholipids) that can shift retention times on sensitive chiral columns.

  • Solvent: Methyl tert-butyl ether (MTBE) is selected. It extracts the lipophilic carvedilol (logP ~4.1) efficiently while leaving behind polar plasma interferences.

  • pH Control: Carvedilol is basic (pKa ~7.8). Extraction at plasma pH (7.4) is generally sufficient, but slight alkalization (pH 9) improves recovery.

Experimental Protocol

Materials & Reagents
  • Analytes:

    
    -Carvedilol, 4'-OH Carvedilol, 5'-OH Carvedilol.[2][3]
    
  • Internal Standard (IS): Carvedilol-d4 (Deuterated IS is mandatory to compensate for matrix effects in ESI).

  • Matrix: K2-EDTA Human Plasma.

Sample Preparation Workflow

SamplePrep cluster_0 Extraction Phase cluster_1 Reconstitution Start 200 µL Plasma Sample IS_Add Add 20 µL IS (Carvedilol-d4) (50 ng/mL) Start->IS_Add Buffer Add 50 µL Ammonium Buffer (pH 9.0) IS_Add->Buffer Extract Add 1.5 mL MTBE Vortex 5 min @ 2000 rpm Buffer->Extract Centrifuge Centrifuge 10 min @ 4000 g (4°C) Extract->Centrifuge Transfer Transfer Organic Supernatant to clean glass tube Centrifuge->Transfer Evap Evaporate to Dryness (N2 stream @ 40°C) Transfer->Evap Recon Reconstitute in 100 µL Mobile Phase Evap->Recon Inject Inject 10 µL into LC-MS/MS Recon->Inject

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow minimizing phospholipid carryover.

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC System (e.g., Shimadzu Nexera or Agilent 1290).

  • Column: Chiralpak IB N-5 (150 x 2.1 mm, 5 µm).

  • Temperature: 25°C (Critical: Lower temperature improves chiral resolution).

  • Flow Rate: 0.25 mL/min.

ParameterSetting / Composition
Mobile Phase A 20 mM Ammonium Acetate in Water (pH 7.0)
Mobile Phase B Acetonitrile (100%)
Elution Mode Isocratic
Ratio (A:B) 60:40 (v/v)
Run Time 18.0 minutes

Mass Spectrometry (MS)

  • Source: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
Carvedilol 407.2100.110035
4'-OH Carvedilol 423.2222.110030
5'-OH Carvedilol 423.2222.110030
Carvedilol-d4 (IS) 411.2104.110035

Note: The product ion m/z 100 corresponds to the carbazole moiety fragmentation, providing high specificity.

Validation & Performance Metrics

This method adheres to FDA/EMA Bioanalytical Method Validation guidelines.

ParameterSpecification / Result
Linearity Range 0.1 – 100 ng/mL (for each enantiomer)
LLOQ 0.1 ng/mL (S/N > 10)
Resolution (

)
> 1.5 between

and

enantiomers
Accuracy 85-115% (Standard), 80-120% (LLOQ)
Precision (CV%) < 15% (Standard), < 20% (LLOQ)
Matrix Effect 95-105% (IS Normalized)

Elution Order: Typically, on Chiralpak cellulose-based columns under these conditions, the elution order is:

  • 
    -Carvedilol
    
  • 
    -Carvedilol
    (Note: Always verify elution order with pure optical standards during initial setup, as lot-to-lot column variations can occur).
    

Metabolic Pathway & Stereoselectivity[3][4]

Understanding the metabolic fate is crucial for interpreting data. The diagram below illustrates the stereoselective clearance pathways.

Metabolism cluster_S S(-) Pathway (High Clearance) cluster_R R(+) Pathway (Lower Clearance) Racemate RS-Carvedilol (Racemate) S_Carv S(-)-Carvedilol (Beta-Blocker) Racemate->S_Carv R_Carv R(+)-Carvedilol (Alpha-Blocker) Racemate->R_Carv S_Met Hydroxylated S-Metabolites (Active) S_Carv->S_Met CYP2D6 (Major) Rapid Metabolism R_Met Hydroxylated R-Metabolites R_Carv->R_Met CYP2D6/CYP2C9 Slower Metabolism Outcome Result: Higher Plasma Conc. of R(+)-Carvedilol R_Carv->Outcome

Figure 2: Stereoselective metabolism of Carvedilol.[2] CYP2D6 polymorphisms significantly impact the S-enantiomer clearance.

Troubleshooting & Expert Tips

  • Peak Tailing: Carvedilol is a basic amine. If peak tailing occurs on the chiral column, increase the Ammonium Acetate concentration to 40 mM. Do not use TFA if operating in negative mode (though positive is standard here), and avoid high concentrations of DEA as it fouls the MS source.

  • Metabolite Interference: The hydroxylated metabolites (4'-OH and 5'-OH) are isobaric (same mass). They must be chromatographically separated. The Chiralpak IB N-5 usually resolves the enantiomers of the parent and the metabolites, but run times may need extension to 25 minutes if metabolite resolution is partial.

  • Carryover: Lipophilic drugs stick to injector loops. Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid.[4][5]

References

  • Zhou, H. H., et al. (1995). Stereoselective disposition of carvedilol is determined by CYP2D6.[2] Clinical Pharmacology & Therapeutics. Link

  • Furlong, M. T., et al. (2012).[6] A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4′-hydroxyphenyl metabolite in human plasma.[1][3][6] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® immobilized columns. Link

  • Pavan, M., et al. (2022).[7] Chemometric optimization of salting-out assisted liquid-liquid extraction (SALLE) combined with LC-MS/MS for the analysis of carvedilol enantiomers. Journal of Chromatography B. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS for 4-Hydroxyphenyl Carvedilol D5

Introduction Welcome to the technical support hub for 4-Hydroxyphenyl Carvedilol D5 . As a Senior Application Scientist, I have curated this guide to address the specific challenges associated with this analyte.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-Hydroxyphenyl Carvedilol D5 . As a Senior Application Scientist, I have curated this guide to address the specific challenges associated with this analyte.

4-Hydroxyphenyl Carvedilol is a pharmacologically active metabolite of Carvedilol, exhibiting approximately 13-fold higher


-blocking potency than the parent drug.[1] The D5-labeled analog  is the gold-standard Internal Standard (IS) for bioanalytical quantitation. However, its amphiphilic nature, phenolic instability, and isotopic behavior present unique challenges in LC-MS/MS workflows.

This guide is structured into three technical modules: Mass Spectrometry (The Engine) , Chromatography (The Separation) , and Stability (The Chemistry) .

Module 1: Mass Spectrometry Optimization

Q1: What are the optimal MRM transitions for 4-Hydroxyphenyl Carvedilol D5?

A: The selection of Multiple Reaction Monitoring (MRM) transitions is critical. You must choose a product ion that retains the D5 label . If the fragmentation cleaves off the labeled portion of the molecule, your IS will be indistinguishable from the unlabeled background or interferences.

Theoretical Mass Calculations:

  • Unlabeled Metabolite: MW 422.5

    
     Precursor 
    
    
    
  • D5 Internal Standard: MW 427.5

    
     Precursor 
    
    
    

Recommended Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Origin of Fragment
4-OH Carvedilol 423.2222.1~25-30Carbazole moiety (Core)
4-OH Carvedilol 423.2100.1~35-40Side chain (Secondary amine)
4-OH Carvedilol D5 428.2 227.1 ~25-30Carbazole-D5 (If label is on core)
4-OH Carvedilol D5 428.2 222.1 ~25-30WARNING: Label lost if on side chain

Critical Technical Note: You must verify the Certificate of Analysis (CoA) for your specific D5 standard.

  • Scenario A (Label on Carbazole Ring): Use transition 428.2

    
     227.1 .
    
  • Scenario B (Label on Phenyl Ring): Use transition 428.2

    
     105.1  (or similar side chain fragment retaining the phenyl ring).
    
  • Common Pitfall: If you use a transition where the product ion mass is identical to the unlabeled version (e.g., 428

    
     100), you risk "cross-talk" if the mass isolation window is too wide.
    
Q2: I see the D5 Internal Standard signal in my Analyte channel. Is this carryover?

A: It is likely Isotopic Cross-Talk , not carryover.

  • The Mechanism: Deuterated standards are not 100% pure D5. They contain traces of D0, D1, D2, etc. If your D5 standard contains 0.5% D0 (unlabeled), and you spike the IS at a high concentration, that 0.5% will show up as "analyte" in the 423.2 channel.

  • The Fix:

    • Run a "Zero Sample" (Matrix + IS, no Analyte). If a peak appears at the analyte retention time, your IS concentration is too high relative to its isotopic purity.

    • Action: Lower the IS concentration until the contribution to the analyte channel is

      
       of the Lower Limit of Quantitation (LLOQ).
      

Module 2: Chromatographic Resolution

Q3: Why does my D5 standard elute before the unlabeled analyte?

A: This is the Deuterium Isotope Effect .[2]

In Reversed-Phase Chromatography (RPLC), C-D bonds are slightly less lipophilic than C-H bonds. This results in the deuterated analog interacting less strongly with the C18 stationary phase, causing it to elute slightly earlier (typically 0.05 – 0.2 minutes shift).

  • Impact: If the shift is too large, the IS may not perfectly compensate for matrix effects (ion suppression) occurring at the exact elution time of the analyte.

  • Troubleshooting:

    • Ensure the shift is minimal. If peaks separate completely, the "Internal Standard" benefit is compromised.

    • Use a column with high carbon load (e.g., BEH C18) and optimize the gradient slope to keep them co-eluting as much as possible.

Q4: How do I separate 4-Hydroxyphenyl Carvedilol from the parent drug (Carvedilol)?

A: 4-Hydroxyphenyl Carvedilol is more polar than Carvedilol due to the added -OH group.

Protocol for Separation:

  • Column: C18 (1.7

    
    m or 2.5 
    
    
    
    m particle size for UPLC/HPLC).
  • Mobile Phase:

    • A: 2mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

    • B: Acetonitrile + 0.1% Formic Acid.[3]

  • Why Acidic pH? Carvedilol is a base (secondary amine). At pH 3.0, it is fully protonated (

    
    ), improving peak shape and preventing tailing caused by silanol interactions.
    
  • Gradient:

    • Start at 20% B.

    • Ramp to 90% B over 3-5 minutes.

    • Result: 4-OH Carvedilol will elute before Carvedilol.

Module 3: Stability & Integrity

Q5: My stock solution turned slightly yellow/brown. Is it still good?

A: Discard it immediately.

The "4-Hydroxyphenyl" moiety is a phenol. Phenols are highly susceptible to oxidation, forming quinones (which are often colored).

Stability Protocol:

  • Solvent: Dissolve stock in Methanol with 0.1% Ascorbic Acid (antioxidant) if stability is a recurring issue.

  • Temperature: Store at -70°C, not -20°C.

  • Light: Use amber glass vials. This compound is photosensitive.

  • Self-Validation: Monitor the "Area Ratio" of Analyte/IS in your QC samples over time. A drifting ratio often indicates that one of the two (likely the phenolic metabolite) is degrading faster than the other.

Visualizing the Workflow

Figure 1: Method Development Logic Flow

MethodDevelopment Start Start: 4-OH Carvedilol D5 Optimization CheckLabel Step 1: Verify D5 Label Position (Consult CoA) Start->CheckLabel DecisionLabel Label Location? CheckLabel->DecisionLabel Carbazole Carbazole Ring (Core Structure) DecisionLabel->Carbazole Phenyl Phenyl Ring (Side Chain) DecisionLabel->Phenyl TransCarb Select MRM: 428 -> 227 (Retains Label) Carbazole->TransCarb TransPhenyl Select MRM: 428 -> 105 (Retains Label) Phenyl->TransPhenyl Chromatography Step 2: Chromatography (Mobile Phase pH 3.0) TransCarb->Chromatography TransPhenyl->Chromatography IsotopeEffect Check Retention Time Shift (D5 vs Unlabeled) Chromatography->IsotopeEffect Pass Shift < 0.1 min (Proceed to Validation) IsotopeEffect->Pass Fail Shift > 0.2 min (Adjust Gradient/Column) IsotopeEffect->Fail

Caption: Logic flow for selecting MRM transitions based on isotopic label position and validating chromatographic performance.

Figure 2: Troubleshooting Sensitivity Issues

Troubleshooting Issue Issue: Low Signal for D5 IS Check1 Check 1: ESI Polarity (Must be Positive +) Issue->Check1 Check2 Check 2: Mobile Phase pH (Must be Acidic < 4.0) Check1->Check2 Action1 Carvedilol is a base. Requires protonation. Check1->Action1 Reason Check3 Check 3: Solubility (Did stock precipitate?) Check2->Check3 Action2 Phenol oxidation? Check color of solution. Check3->Action2 Risk

Caption: Diagnostic tree for resolving low sensitivity issues specific to the physicochemical properties of Carvedilol metabolites.

Summary of Key Parameters

ParameterRecommendationTechnical Rationale
Ionization Mode ESI Positive (+)Secondary amine is easily protonated

.
Mobile Phase pH 3.0 - 3.5Ensures ionization and reduces silanol tailing on C18.
Column Temp 40°CReduces backpressure and improves mass transfer (sharper peaks).
Storage -70°C, Amber VialsPrevents phenolic oxidation and light degradation.
D5 Purity >99% Isotopic PurityPrevents "false" analyte signal in blank samples.

References

  • Eiamart, W. et al. (2022).[4] "A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose." Research in Pharmaceutical Sciences, 17(3), 231-241.[5]

  • Patel, B. et al. (2013). "A New Validated UPLC-MS/MS Method for the Determination of Carvedilol and 4'-hydroxyphenyl carvedilol in Rat Plasma." ResearchGate.[3]

  • BenchChem. (2025).[2] "Assessing the Impact of Deuteration on Chromatographic Retention Time." Technical Guide.

  • PubChem. (2025). "Carvedilol Compound Summary." National Library of Medicine.

Sources

Optimization

Bioanalytical Support Center: Carvedilol Plasma Analysis

Topic: Reducing Matrix Effects in LC-MS/MS Analysis of Carvedilol Status: Operational | Tier: Level 3 (Method Development & Troubleshooting) Introduction: The "Hidden" Suppression Welcome to the Bioanalytical Support Hub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Matrix Effects in LC-MS/MS Analysis of Carvedilol

Status: Operational | Tier: Level 3 (Method Development & Troubleshooting)

Introduction: The "Hidden" Suppression

Welcome to the Bioanalytical Support Hub. You are likely here because your Carvedilol (CAR) assay is failing linearity, showing poor precision at the LLOQ (Lower Limit of Quantification), or your Internal Standard (IS) response is drifting between patient lots.

Carvedilol is a lipophilic, basic compound (pKa ~7.8). While it ionizes well in ESI+, it is notoriously susceptible to phospholipid-induced ion suppression . Furthermore, because Carvedilol is highly protein-bound (>98%), simple protein precipitation (PPT) often fails to release enough analyte or remove the matrix components that cause signal dampening.

This guide moves beyond standard protocols to address the specific physicochemical challenges of Carvedilol analysis.

Module 1: Diagnostic Triage

Q: My Deuterated Internal Standard (Carvedilol-d4) varies significantly between plasma lots. Isn't the IS supposed to correct this?

A: Not always. This is a classic case of the Deuterium Isotope Effect .

While Stable Isotope Labeled (SIL) IS is the gold standard, deuterium atoms (


H) are slightly less lipophilic than hydrogen (

H). On high-efficiency C18 columns, Carvedilol-d4 often elutes slightly earlier than the native analyte.

If your chromatographic method places Carvedilol on the "edge" of a matrix suppression zone (e.g., the phospholipid elution window), the IS might elute inside the suppression zone while the analyte elutes outside (or vice versa). The result? The IS fails to track the matrix effect affecting the analyte.

The Fix:

  • Switch to Carbon-13 (

    
    C) or Nitrogen-15 (
    
    
    
    N) labeled IS:
    These do not exhibit the chromatographic isotope effect and will co-elute perfectly.
  • Map the Suppression Zone: If you must use Deuterated IS, you need to visualize exactly where the matrix hits.

Protocol: Post-Column Infusion (PCI) Profiling

Use this workflow to visualize "invisible" matrix zones.

PCI_Workflow cluster_lc LC System cluster_infusion Infusion System Injector Injector (Blank Plasma Extract) Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing) Column->Tee Syringe Syringe Pump (Carvedilol Standard) Syringe->Tee MS MS/MS Source (ESI+) Tee->MS Data Result: Dip in Baseline = Suppression Zone MS->Data

Figure 1: Post-Column Infusion setup.[1] A constant flow of Carvedilol is perturbed by the injection of blank matrix, revealing suppression zones.

Module 2: Sample Preparation Strategies

Q: Protein Precipitation (PPT) is cheap. Can I optimize it for Carvedilol?

A: We strongly advise against PPT for Carvedilol if you require sub-nanogram sensitivity (low pg/mL).

PPT removes proteins but leaves >95% of plasma phospholipids (glycerophosphocholines) in the supernatant. These lipids accumulate on your column and cause "drifting" matrix effects over a run sequence.

Recommendation: Use Liquid-Liquid Extraction (LLE) .[2] Carvedilol is highly soluble in organic solvents, and LLE provides a cleaner extract than PPT without the cost of Solid Phase Extraction (SPE).

Comparative Data: Extraction Efficiency vs. Matrix Effect
MethodSolvent / SorbentRecovery (%)Matrix Effect (ME%)Suitability
PPT Acetonitrile (1:3 ratio)> 90%High (40-60% suppression)Poor (High risk of failure)
LLE Ethyl Acetate75-85%Low (< 15% suppression)Excellent (Best Balance)
LLE TBME (Methyl tert-butyl ether)60-70%Low (< 10% suppression)Good (Lower recovery)
SPE HLB / MCX (Mixed Mode)> 85%Negligible (< 5%)Best (High cost/time)

> Note: ME% calculated as (Response in Matrix / Response in Solvent) - 1. Negative values indicate suppression.

Standard Operating Procedure: Optimized LLE for Carvedilol

This protocol uses an alkaline back-extraction logic to maximize purity.

  • Alkalization: Aliquot 200 µL plasma into a glass tube. Add 50 µL of 0.1 M NaOH or borate buffer (pH 9.5).

    • Why? Carvedilol is a base.[3][4] High pH ensures it is uncharged (non-ionized), driving it into the organic layer.

  • Extraction: Add 1.5 mL Ethyl Acetate:Hexane (80:20 v/v) .

    • Why? Pure Ethyl Acetate extracts some polar interferences. Adding Hexane reduces the polarity slightly, rejecting more matrix components while retaining Carvedilol.

  • Agitation: Vortex vigorously for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean tube.

  • Drying: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase .

Module 3: Chromatographic Optimization

Q: Even with LLE, I see late-eluting peaks interfering with the next injection. How do I stop this?

A: This is "Carryover Matrix Effect." Phospholipids from Sample A elute during the equilibration phase of Sample B.

The Solution:

  • Column Choice: Switch from C18 to Phenyl-Hexyl or C8 .

    • Mechanism:[1][5][6][7] Phenyl phases often provide better selectivity for the aromatic carbazole ring of Carvedilol, shifting its retention away from aliphatic lipids.

  • Gradient Wash: You must include a high-organic wash (95% ACN or MeOH) at the end of every injection.

Decision Logic: Selecting the Right Workflow

Method_Selection Start Start Method Development Sens Required LLOQ? Start->Sens HighSens < 0.1 ng/mL Sens->HighSens MedSens > 1.0 ng/mL Sens->MedSens LLE Protocol: LLE (EtAc/Hexane) HighSens->LLE PPT Protocol: PPT (With Divert Valve) MedSens->PPT IS_Check Do you have 13C-IS? LLE->IS_Check PPT->IS_Check Yes_IS Use Standard C18 IS_Check->Yes_IS No_IS Use Phenyl-Hexyl + PCI Validation IS_Check->No_IS

Figure 2: Decision tree for selecting extraction and column chemistry based on sensitivity needs and IS availability.

Module 4: Validation & QC

Q: How do I prove to a regulator that I have removed the matrix effect?

A: You must calculate the IS-Normalized Matrix Factor (MF) according to FDA/EMA guidelines.

The Formula:



The Requirement: Calculate the IS-Normalized MF :



  • Acceptance Criteria: The CV% of the IS-Normalized MF calculated from 6 different lots of plasma (including lipemic and hemolyzed lots) must be ≤ 15% .

  • Critical Check: If your IS-Normalized MF is consistently near 1.0 (e.g., 0.98 - 1.02), your IS is tracking the matrix perfectly. If it deviates (e.g., 0.8 or 1.2), your IS is not co-eluting with the analyte in the suppression zone (see Module 1).

References

  • Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[5]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][2][5][6][8][9][10][11][12]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

  • Janjanam, K. C., et al. (2017).[2] Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research.[2]

  • Sigma-Aldrich. (2008). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS.

Sources

Troubleshooting

Technical Support Center: Enhancing Carvedilol Detection at Low Concentrations

Welcome to the technical support center dedicated to advancing your research in carvedilol analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research in carvedilol analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of detecting carvedilol at low concentrations. Here, we move beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our focus is on the "why" behind experimental choices, empowering you to not only solve immediate issues but also to build robust and sensitive analytical methods.

The Challenge of Low-Level Carvedilol Detection

Carvedilol, a non-selective beta/alpha-1 blocker, is widely used in the treatment of cardiovascular diseases.[1][2] Accurate quantification, especially at low concentrations in biological matrices, is critical for pharmacokinetic, bioequivalence, and metabolism studies.[3][4][5] However, achieving high sensitivity and selectivity can be challenging due to matrix effects, potential for degradation, and the need for specialized instrumentation.

This guide will address common issues encountered with the two primary analytical techniques for low-level carvedilol detection: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Electrochemical Sensing Methods .

Section 1: Troubleshooting High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods

HPLC-MS/MS is a powerful technique for carvedilol quantification due to its high sensitivity and selectivity.[3][4][6] However, various factors can compromise your results, leading to poor sensitivity, peak shape, and reproducibility. This section provides a troubleshooting guide in a Q&A format to address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a weak or no signal for carvedilol, even at concentrations I expect to be detectable. What are the likely causes and how can I improve my signal intensity?

A1: A weak or absent signal for carvedilol in HPLC-MS/MS analysis can stem from several factors, from sample preparation to instrument parameters. Let's break down the troubleshooting process:

  • Sample Preparation and Extraction: Inefficient extraction is a primary culprit. Carvedilol needs to be effectively isolated from the sample matrix (e.g., plasma, tissue homogenate).

    • Expert Insight: While protein precipitation is a quick method, it may not be sufficient for very low concentrations due to significant matrix effects.[7] A more robust approach is liquid-liquid extraction (LLE) or solid-phase extraction (SPE) , which provide cleaner extracts.[4][8] For LLE, ethyl acetate has been shown to be an effective extraction solvent for carvedilol.[8]

    • Troubleshooting Steps:

      • Optimize Extraction Solvent: If using LLE, experiment with different organic solvents (e.g., ethyl acetate, diethyl ether, or mixtures) to find the one that yields the highest recovery for carvedilol.

      • pH Adjustment: Carvedilol's extraction efficiency is pH-dependent. Adjusting the pH of the sample to a basic pH (around 8-9) before extraction will ensure carvedilol is in its non-ionized form, enhancing its partitioning into the organic solvent.

      • SPE Cartridge Selection: If using SPE, ensure you are using the appropriate cartridge chemistry (e.g., C18, mixed-mode cation exchange) and have optimized the wash and elution steps.

  • Chromatographic Conditions: Poor chromatography can lead to broad peaks, reducing the signal-to-noise ratio.

    • Expert Insight: A well-retained and sharp peak is crucial for sensitivity. The choice of column and mobile phase is critical. A C18 column is commonly used for carvedilol analysis.[3][8]

    • Troubleshooting Steps:

      • Mobile Phase Composition: The mobile phase typically consists of an organic solvent (acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid or ammonium acetate).[4][9] Start with a mobile phase of acetonitrile and 0.1% formic acid in water and optimize the gradient to achieve a sharp, symmetrical peak for carvedilol.[4]

      • Flow Rate: A lower flow rate can sometimes improve ionization efficiency and sensitivity, though it will increase run time. Experiment with flow rates between 0.2 and 0.5 mL/min.

  • Mass Spectrometer Settings: Incorrect MS parameters will directly impact signal intensity.

    • Expert Insight: The ionization and fragmentation of carvedilol must be optimized. Electrospray ionization (ESI) in positive mode is typically used.

    • Troubleshooting Steps:

      • Source Parameters: Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizing and drying gases), by infusing a standard solution of carvedilol directly into the mass spectrometer.

      • MRM Transitions: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for carvedilol and its internal standard. The transition from the precursor ion (m/z) to the most abundant product ion should be selected for quantification.

Q2: I'm seeing significant matrix effects, such as ion suppression or enhancement, which is affecting my accuracy and precision. How can I mitigate these effects?

A2: Matrix effects are a major challenge in bioanalysis, especially at low concentrations. They occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte.

  • Expert Insight: The key to mitigating matrix effects is to either remove the interfering components during sample preparation or to chromatographically separate them from the analyte.

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting matrix effects in LC-MS/MS.

  • Detailed Strategies:

    • Enhanced Sample Cleanup: As mentioned in Q1, moving from protein precipitation to LLE or SPE will provide a cleaner sample extract, reducing the source of matrix effects.[4][8]

    • Chromatographic Separation: Adjust the HPLC gradient to better separate carvedilol from the early-eluting, often highly ion-suppressive, components like phospholipids. A shallower gradient or a longer run time might be necessary.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as carvedilol-d5, will co-elute with carvedilol and experience the same degree of ion suppression or enhancement, leading to an accurate ratio of analyte to internal standard.

Q3: My carvedilol peak shape is poor (e.g., tailing, fronting, or split). What could be the cause, and how do I fix it?

A3: Poor peak shape compromises both sensitivity and the accuracy of integration. The cause can be chemical or physical in nature.

  • Expert Insight: Peak tailing for basic compounds like carvedilol is often due to secondary interactions with acidic silanols on the silica-based column packing.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is low (e.g., by adding formic acid). At a low pH, the residual silanols on the column are protonated and less likely to interact with the protonated carvedilol.

    • Column Choice: Use a high-purity, end-capped silica column or a column with a different stationary phase (e.g., a hybrid particle column) that is known for better peak shape with basic compounds.

    • Sample Solvent: The solvent used to dissolve the final extract should be as close in composition to the initial mobile phase as possible. Injecting in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Column Contamination: If the peak shape degrades over time, the column may be contaminated. Flush the column with a series of strong solvents or, if necessary, replace it.

Section 2: Enhancing Sensitivity with Electrochemical Sensors

Electrochemical methods offer a sensitive and cost-effective alternative for carvedilol detection.[10][11] These methods are based on the oxidation of carvedilol at the surface of a modified electrode.

Quantitative Data Summary: Comparison of Analytical Methods
MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixReference
HPLC-UV0.8346 µg/mL2.5292 µg/mLBulk Drug[12]
HPLC-MS/MS0.5 ng/mL2 ng/mLHuman Plasma[3][4]
HPLC-MS/MS0.050 ng/mL0.050 ng/mLHuman Plasma[5]
Electrochemical Sensor (OMC/GCE)0.034 µmol L⁻¹-Buffer[10]
Electrochemical Sensor (CC-DMSO)120 pM-Buffer/Human Serum[13]

OMC/GCE: Ordered Mesoporous Carbon/Glassy Carbon Electrode; CC-DMSO: Dimethyl Sulfoxide Modified Carbon Cloth

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am fabricating a modified electrode for carvedilol detection, but the sensitivity is low and the response is not reproducible. What are the critical factors to consider?

A1: The performance of a modified electrode is highly dependent on the properties of the modifier and the fabrication process.

  • Expert Insight: The goal of electrode modification is to increase the surface area and enhance the electron transfer kinetics for carvedilol oxidation. Materials like ordered mesoporous carbon (OMC) and carbon nanotubes have shown promise.[10][11]

  • Troubleshooting Steps:

    • Electrode Surface Pre-treatment: The underlying electrode (e.g., glassy carbon electrode) must be meticulously cleaned and polished before modification to ensure a consistent and active surface.

    • Modifier Dispersion and Deposition: The modifying material must be uniformly dispersed and deposited onto the electrode surface. Use of a well-dispersed suspension of the modifier and a controlled deposition method (e.g., drop-casting with a fixed volume and allowing for slow evaporation) is crucial for reproducibility.

    • Optimization of Modifier Loading: The amount of modifier on the electrode surface is critical. Too little may not provide sufficient active sites, while too much can increase the background current and hinder electron transfer. This needs to be empirically optimized.

    • Supporting Electrolyte and pH: The electrochemical response of carvedilol is pH-dependent. The optimal pH for carvedilol detection is typically in the basic range (around pH 8-9).[11] Britton-Robinson buffer is a common choice.[11]

Q2: I am experiencing interference from other electroactive species in my sample (e.g., ascorbic acid, uric acid). How can I improve the selectivity of my electrochemical sensor?

A2: Selectivity is a significant challenge for electrochemical sensors, as many biological molecules can be oxidized at similar potentials.

  • Expert Insight: Improving selectivity can be achieved by modifying the electrode with a material that has a specific affinity for carvedilol or by tuning the operating potential.

  • Troubleshooting Workflow:

    Caption: Strategies to enhance the selectivity of electrochemical sensors.

  • Detailed Strategies:

    • Molecularly Imprinted Polymers (MIPs): MIPs are polymers synthesized in the presence of the target analyte (carvedilol), creating specific recognition sites. An electrode modified with a carvedilol-imprinted polymer will exhibit significantly higher selectivity compared to a non-imprinted polymer.[11]

    • Nafion Coating: A thin film of Nafion, a cation-exchange polymer, can be coated on the electrode surface. This can help to repel negatively charged interferents like ascorbic acid and uric acid, while allowing the positively charged carvedilol to reach the electrode surface.

    • Voltammetric Technique: Instead of cyclic voltammetry, use a more sensitive and selective technique like differential pulse voltammetry (DPV) or square wave voltammetry (SWV). These techniques can help to resolve the oxidation peaks of carvedilol from those of interfering species.

Section 3: Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Carvedilol from Human Plasma for LC-MS/MS Analysis

This protocol is adapted from methodologies that have demonstrated good recovery and sensitivity.[8]

Materials:

  • Human plasma samples

  • Carvedilol stock solution and working standards

  • Internal standard (Carvedilol-d5) working solution

  • Ethyl acetate (HPLC grade)

  • 0.1 M Sodium hydroxide

  • Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 0.5 mL of plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution.

  • Add 50 µL of 0.1 M sodium hydroxide to alkalize the sample. Vortex for 30 seconds.

  • Add 3 mL of ethyl acetate. Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex for 1 minute.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

References

  • Babu Naidu, K., Ram Mohan Reddy, M., & Venkatasubba Naidu, N. (2006). Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms. Scholars Research Library.
  • Kim, S., Lee, S., & Lee, H. (2010). Rapid and Sensitive Carvedilol Assay in Human Plasma Using a High-Performance Liquid Chromatography with Mass/Mass Spectrometer Detection Employed for a Bioequivalence Study. American Journal of Analytical Chemistry, 1, 135-143.
  • Rofouei, M. K., Khoshsafara, H., Kalbasia, R. J., & Bagheri, H. (2016). A sensitive electrochemical sensor for the determination of carvedilol based on a modified glassy carbon electrode with ordered mesoporous carbon. RSC Advances, 6(15), 13160-13167.
  • Coelho, M. K. L., Giarola, J. de F., da Silva, A. T. M., Tarley, C. R. T., Borges, K. B., & Pereira, A. C. (2016). Development and Application of Electrochemical Sensor Based on Molecularly Imprinted Polymer and Carbon Nanotubes for the Determination of Carvedilol. Chemosensors, 4(4), 22.
  • A flexible and sensitive electrochemical sensing platform based on dimethyl sulfoxide modified carbon cloth: towards the detection of dopamine and carvedilol. (2026, February 13).
  • HPLC-Method for the Quantification of Carvedilol in Human Plasma. (n.d.).
  • Yuan, et al. (2025, January 3). HPLC method demonstrates value for quality control analysis of cardiovascular drug. European Pharmaceutical Review.
  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. (n.d.). SciSpace.
  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol
  • LC–ESI–MS/MS study of carvedilol and its stress degradation products. (n.d.). Analytical Methods (RSC Publishing).
  • Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross valid
  • Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol
  • Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chromatography. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (n.d.).
  • Analytical Technique for Carvedilol and Ivabradine determination from pure and Pharmaceutical Dosage Forms: A Review. (n.d.).

Sources

Optimization

Troubleshooting poor peak shape in carvedilol chromatography

Topic: Troubleshooting Poor Peak Shape in Carvedilol Analysis Role: Senior Application Scientist Status: Active Support Ticket Executive Summary: The Molecule & The Challenge Welcome to the technical support hub. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Peak Shape in Carvedilol Analysis Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub. You are likely here because Carvedilol is failing your system suitability requirements, specifically regarding Tailing Factor (


)  or Peak Resolution (

)
.

To fix the chromatography, you must understand the molecule. Carvedilol is a non-selective


-blocker with a secondary amine structure.
  • Critical pKa: ~7.8 (Secondary amine) and ~15.0 (Carbazole moiety).[1]

  • The Problem: At neutral pH (6.0–8.0), the secondary amine is partially ionized (

    
    ) and interacts aggressively with residual silanols (
    
    
    
    ) on silica columns, causing severe tailing.
  • The Goal: Suppress these secondary interactions to achieve a Gaussian peak.

Troubleshooting Guide: Frequently Asked Questions
Q1: My Carvedilol peak has a Tailing Factor > 2.0. I am using a standard C18 column at pH 6.0. What is wrong?

Diagnosis: Uncontrolled Silanol Interaction. At pH 6.0, you are operating near the pKa of the secondary amine (7.8). The analyte is positively charged, while the silica surface silanols are deprotonated (negative). This creates an ion-exchange mechanism that drags the peak tail.

The Fix: The "Silanol Suppression" Protocol You have two routes to fix this, depending on your column's tolerance.

Route A: Acidic Suppression (Recommended for Standard Silica) Lower the pH to < 3.0 .

  • Mechanism:[2][3][4] At pH 2.5, surface silanols are protonated (

    
    ), rendering them neutral. They stop "grabbing" the cationic Carvedilol.
    
  • Protocol: Use a Phosphate buffer adjusted to pH 2.5 with Phosphoric Acid.[3]

Route B: Competitive Binding (The "TEA" Method) If you cannot lower the pH, you must block the active sites.

  • Mechanism:[2][3][4] Add a competing base that binds to silanols more aggressively than Carvedilol.

  • Protocol: Add 0.1% Triethylamine (TEA) to your aqueous mobile phase before adjusting pH.

    • Note: TEA acts as a "sacrificial base," coating the silica surface.

Visualizing the Mechanism:

SilanolMechanism cluster_0 Problem State (pH 6.0) cluster_1 Solution State (pH 2.5 or TEA) Silanol Silanol (Si-O⁻) Interaction Strong Ionic Attraction Silanol->Interaction Carvedilol Carvedilol (NH₂⁺) Carvedilol->Interaction SuppressedSilanol Silanol (Si-OH) or (Si-O⁻...TEA⁺) Result Gaussian Peak SuppressedSilanol->Result No Interaction FreeCarvedilol Carvedilol (Elutes Freely) FreeCarvedilol->Result

Figure 1: Mechanism of silanol-induced tailing and the suppression strategy.

Q2: I am seeing "Split Peaks" or a "Doublet" at the apex. Is my column voided?

Diagnosis: Solvent Mismatch or Partial Chiral Separation. Before discarding the column, rule out the "Strong Solvent Effect." Carvedilol is lipophilic; if you dissolve your sample in 100% Acetonitrile or Methanol but your mobile phase is 50% aqueous, the sample "races" through the column head before precipitating or focusing.

The Fix: Diluent Matching

  • Check your Diluent: Are you injecting 100% Organic?

  • Protocol: Redissolve your sample in the Mobile Phase or a solvent ratio that matches the initial gradient conditions (e.g., 50:50 ACN:Buffer).

  • Chiral Check: If you are using a standard C18 column, ensure you aren't accidentally achieving partial separation of enantiomers (rare on C18 but possible with cyclodextrin additives). If using a Chiral column, a doublet is actually a sign of success (separation), just with poor resolution (see Q3).

Q3: I am running a Chiral Purity method (Chiralpak AD-H), but the enantiomers are merging. How do I improve Resolution (

)?

Diagnosis: Mobile Phase Additive Deficiency. Carvedilol enantiomer separation on polysaccharide columns (Amylose/Cellulose) is heavily dependent on the basic modifier to maintain peak sharpness.

The Fix: The "DEA" Optimization Standard TEA is often too bulky or hydrophobic for certain chiral stationary phases.

  • Protocol: Switch to Diethylamine (DEA) or Ethanolamine .

  • Concentration: Increase from 0.1% to 0.2% in the mobile phase.

  • Temperature: Lower the column temperature to 20°C - 25°C . Chiral recognition is often enthalpy-driven; lower temperatures increase the separation factor (

    
    ), though they widen the peak slightly.
    
System Suitability & Data Summary

Use the following limits to validate your Carvedilol method before running samples.

ParameterAcceptance CriteriaTroubleshooting Action if Failed
Tailing Factor (

)
NMT 1.5 (Strict)NMT 2.0 (General)1. Lower pH.2. Add TEA/DEA.3. Replace column (Voiding).
Resolution (

)
> 2.0 (Chiral)> 1.5 (Impurity)1. Decrease Flow Rate.2. Change Modifier (MeOH vs ACN).3. Lower Temp (Chiral).
Capacity Factor (

)
> 2.0Peak eluting too fast (near void volume). Decrease organic ratio.
Plate Count (

)
> 2000Check for extra-column volume (tubing length) or column aging.
Master Troubleshooting Workflow

Follow this logic tree to diagnose your specific issue efficiently.

TroubleshootingTree Start Start: Identify Peak Issue Issue What is the primary defect? Start->Issue Tailing Severe Tailing (T > 2.0) Issue->Tailing Splitting Split / Doublet Peak Issue->Splitting Drift Retention Time Drift Issue->Drift CheckPH Is pH > 3.0? Tailing->CheckPH CheckSolvent Sample Solvent Stronger than MP? Splitting->CheckSolvent ActionTemp Thermostat Column (Carvedilol is Temp Sensitive) Drift->ActionTemp ActionLowPH Lower pH to 2.5 (Protonate Silanols) CheckPH->ActionLowPH Yes ActionTEA Add 0.1% TEA (Block Silanols) CheckPH->ActionTEA Cannot change pH ActionDiluent Match Sample Diluent to Mobile Phase CheckSolvent->ActionDiluent Yes ActionVoid Reverse/Replace Column (Void) CheckSolvent->ActionVoid No

Figure 2: Logical decision tree for diagnosing Carvedilol peak shape anomalies.

References
  • United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities. (Method utilizes L7 column with Phosphate buffer pH 2.0-4.5).

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. (Specific guidance on silanol interactions and peak splitting).

  • Phenomenex. How to Reduce Peak Tailing in HPLC? (Detailed mechanism of Type A vs Type B silica interactions with basic compounds).

  • Research Journal of Pharmacy and Technology. pKa Determination of Carvedilol by Spectrophotometry. (Establishes pKa at 7.8, validating the need for pH control).

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Guide on diagnosing tailing vs. fronting).

Sources

Troubleshooting

Addressing ion suppression in ESI-MS for carvedilol analysis

Technical Support Center: Carvedilol ESI-MS Analysis Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: ION-SUP-CARV-001[1] Welcome to the Diagnostic & Solution Hub You are experiencing signal ins...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carvedilol ESI-MS Analysis Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: ION-SUP-CARV-001[1]

Welcome to the Diagnostic & Solution Hub

You are experiencing signal instability or sensitivity loss in your Carvedilol LC-MS/MS assay. As a lipophilic base (LogP ~3.8, pKa ~7.8), Carvedilol is particularly susceptible to ion suppression from endogenous phospholipids in plasma matrices.[1][2]

This guide moves beyond generic advice. We will implement a self-validating troubleshooting workflow to isolate, quantify, and eliminate these matrix effects.

Module 1: The Diagnostic Protocol

"How do I prove it is ion suppression and not just low recovery?"

Before changing your extraction method, you must visualize the suppression zone. We use the Post-Column Infusion (PCI) method.[3] This is the "black box recorder" for your chromatography.

Experimental Workflow: Post-Column Infusion
  • Setup: Infuse a neat solution of Carvedilol (100 ng/mL) continuously at 10 µL/min via a T-tee connector into the effluent of your LC column.

  • Injection: Inject a blank extracted matrix sample (e.g., plasma processed by your current method) into the LC.[2][4]

  • Observation: Monitor the baseline of the infused Carvedilol.

    • Flat Baseline: No matrix effect.[1][2][5]

    • Negative Dip: Ion Suppression (Interfering compounds stealing charge).[1][2]

    • Positive Peak:[1][2] Ion Enhancement.[1][2]

Visualization: The Suppression Mechanism & Diagnosis

The following diagram illustrates the mechanism of competition in the ESI droplet and the decision logic for the PCI test.

IonSuppression cluster_0 ESI Droplet Mechanism cluster_1 Diagnostic Decision Tree Droplet Charged Droplet Carv Carvedilol (+) Droplet->Carv Surface Competition PL Phospholipids (++) Droplet->PL Dominates Surface PL->Carv Suppresses PCI Run Post-Column Infusion (PCI) Result Observe Baseline at Carvedilol RT PCI->Result Dip Negative Dip (Suppression) Result->Dip Signal Drop Flat Stable Signal (Clean) Result->Flat No Change Action1 Switch to LLE (See Module 2) Dip->Action1 Action2 Proceed to Validation Flat->Action2

Figure 1: Mechanism of phospholipid competition in ESI source and the diagnostic workflow for identifying suppression zones.

Module 2: Sample Preparation Optimization

"Protein Precipitation (PPT) is fast, but my signal is inconsistent."

The Issue: PPT (using Acetonitrile or Methanol) removes proteins but leaves behind >70% of phospholipids . These lipids co-elute and compete for ionization energy.[1][2]

The Solution: Switch to Liquid-Liquid Extraction (LLE) .[1] Because Carvedilol is highly lipophilic (LogP ~4.2), it partitions excellently into non-polar organic solvents, while polar phospholipids and salts remain in the aqueous phase.

Protocol: Optimized LLE for Carvedilol
  • Buffer: Add 50 µL of 0.1 M Ammonium Hydroxide (pH ~10) to plasma. Reasoning: Carvedilol is a weak base (pKa 7.8).[1][2][6] High pH ensures it is uncharged (non-ionized), maximizing transfer to the organic layer.

  • Solvent: Add 1 mL Ethyl Acetate:Hexane (50:50 v/v) .

    • Why this mix? Ethyl acetate provides solubility; Hexane excludes more polar matrix components than Ethyl Acetate alone.[1][2]

  • Process: Vortex 5 min, Centrifuge, Evaporate supernatant, Reconstitute.

Data Comparison: Extraction Efficiency vs. Matrix Effect
MethodRecovery (%)Matrix Effect (ME%)Cleanliness Rating
Protein Precipitation (PPT) >95%45-60% (High Suppression)🔴 Poor
Solid Phase Extraction (SPE) 85-90%90-100% (Minimal)🟢 Excellent
Liquid-Liquid Extraction (LLE) 80-85% 95-105% (Negligible) 🟢 Excellent

Technical Note: While PPT has higher absolute recovery, the Process Efficiency (Recovery × Matrix Effect) of LLE is superior because the signal is not suppressed.

Module 3: Chromatographic Solutions

"I cannot change my extraction method. How do I fix this on the LC?"

If you must use PPT, you need to chromatographically separate the phospholipids from Carvedilol.

1. The "Phospholipid Wash" Gradient Phospholipids are extremely hydrophobic and often elute after the analyte or carry over to the next injection.

  • Column: C18 (High carbon load, e.g., Waters BEH C18).[1][2]

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][5][7]

  • The Trick: After Carvedilol elutes (e.g., at 2 min), ramp to 95-100% B and hold for at least 1-2 minutes. This "strips" the column of lipids before re-equilibration.

2. Mobile Phase Additives Use Ammonium Formate rather than just Formic Acid.[1][2]

  • Mechanism:[1][2][8][9] Ammonium ions (

    
    ) can help buffer the ionization environment and prevent sodium adduct formation (
    
    
    
    ), which splits your signal and reduces sensitivity.

Module 4: Internal Standard Strategy

"Can I use a structural analog like Propranolol?"

Verdict: NO. For regulated bioanalysis or high-stakes research, you must use a Stable Isotope Labeled Internal Standard (SIL-IS), specifically Carvedilol-d4 or Carvedilol-d5 .[1][2]

The Causality:

  • Co-elution: The SIL-IS has chemically identical retention time to the analyte.

  • Compensation: If the matrix suppresses the Carvedilol signal by 40% at 2.5 minutes, it will also suppress the Carvedilol-d4 signal by exactly 40% at the same moment.

  • Result: The Ratio (Analyte Area / IS Area) remains constant, correcting the quantitative error. An analog (eluting at 3.0 min) might experience 0% suppression, leading to a calculated concentration that is 40% too low.[1][2]

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [1]

    • Core Reference for the "Matrix Effect %" calcul
  • Chakravarthy, K. J., et al. (2017).[2][5] Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry.[2][5][10] International Journal of PharmTech Research.[1][2][5]

    • Validates the use of SPE and Ammonium Form
  • Pourhossein, A., & Alizadeh, K. (2017).[1][2] Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma.[1][2][11] Journal of Reports in Pharmaceutical Sciences.[2][11]

    • Supports the LLE methodology and partitioning logic.
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

    • Establishes the requirement for matrix effect assessment (Section III.B.3).

Sources

Optimization

Method refinement for simultaneous analysis of carvedilol and metabolites

Topic: Method Refinement for Simultaneous LC-MS/MS Analysis of Carvedilol, 4'-Hydroxyphenyl Carvedilol, and 5'-Hydroxyphenyl Carvedilol. Introduction: The Analytical Challenge Welcome to the Advanced Method Development C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement for Simultaneous LC-MS/MS Analysis of Carvedilol, 4'-Hydroxyphenyl Carvedilol, and 5'-Hydroxyphenyl Carvedilol.

Introduction: The Analytical Challenge

Welcome to the Advanced Method Development Center. You are likely here because Carvedilol (CAR) presents a "perfect storm" of bioanalytical challenges: it is a lipophilic base (


), it is light-sensitive, it circulates as a racemate requiring potential chiral resolution, and its primary metabolites (4'-OH and 5'-OH carvedilol) are isobaric structural isomers .

Standard C18 methods often fail to resolve the 4'-OH and 5'-OH metabolites, leading to co-elution and quantitation errors. Furthermore, phospholipid buildup from plasma matrices frequently suppresses the ionization of these hydrophobic compounds.

This guide moves beyond basic protocols to refine your methodology for robustness, sensitivity, and isomer resolution.

Module 1: Sample Preparation (The Foundation)

Current Status: Are you using Liquid-Liquid Extraction (LLE)? Refinement: Switch to Mixed-Mode Cation Exchange (MCX) SPE.

Why? LLE with ethyl acetate/ether is common but prone to phospholipid carryover, which causes ion suppression in the MS source. Carvedilol is a secondary amine. By using MCX, you utilize an "orthogonal" wash mechanism: you lock the basic drug onto the sorbent using charge (pH < pKa), wash away neutrals/acids with 100% organic solvent, and then elute the drug by neutralizing the charge.

Protocol: Optimized MCX SPE Workflow
  • Cartridge: Oasis MCX or Strata-X-C (30 mg/1 cc).

  • Sample Pre-treatment: 200 µL Plasma + 200 µL 2%

    
     (Acidify to pH ~2-3 to ensure ionization of the amine).
    

Visual Workflow (Graphviz):

SPE_Workflow cluster_0 Conditioning cluster_1 Loading & Washing cluster_2 Elution C1 1. MeOH (1 mL) C2 2. Water (1 mL) C1->C2 L1 3. Load Acidified Sample C2->L1 W1 4. Wash 1: 2% Formic Acid (Removes proteins) L1->W1 W2 5. Wash 2: 100% MeOH (CRITICAL: Removes phospholipids) W1->W2 E1 6. Elute: 5% NH4OH in MeOH (Neutralize & Release) W2->E1

Figure 1: Mixed-Mode Cation Exchange (MCX) removes matrix interferences that LLE leaves behind.

Module 2: Chromatographic Separation (The Core)

The Issue: 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol have the same precursor mass (


 423.2) and often share fragment ions. Mass spectrometry cannot distinguish them if they co-elute.

Refinement:

  • Column Choice: While C18 is standard, a Phenyl-Hexyl or Biphenyl column offers superior selectivity for aromatic isomers due to

    
     interactions.
    
  • Mobile Phase: Acidic pH is non-negotiable for positive mode ESI, but ammonium formate is added to improve peak shape.

Recommended Conditions
ParameterStandard Method (C18)Refined Method (Selectivity)
Column Acquity BEH C18 (

)
Acquity CSH Phenyl-Hexyl or Kinetex Biphenyl
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileMethanol/Acetonitrile (50:[1]50)
Gradient Steep (Fast)Shallow (Focus on 30-50% B region)
Isomer Resolution Poor (

)
Excellent (

)

Troubleshooting Isomer Separation:

Isomer_Resolution Start Isomers Co-eluting? Check1 Check Mobile Phase Organic Start->Check1 Action1 Switch ACN to MeOH (Protic solvent changes selectivity) Check1->Action1 Step 1 Check2 Check Column Chemistry Action1->Check2 Still co-eluting? Action2 Switch to Phenyl-Hexyl (Pi-Pi interactions) Check2->Action2 Step 2

Figure 2: Logic flow for resolving isobaric metabolites 4'-OH and 5'-OH.

Module 3: Mass Spectrometry (The Sensitivity)

Refinement: Use Deuterated Internal Standards (Carvedilol-d4) to compensate for matrix effects. Do not use generic beta-blockers (e.g., Propranolol) as IS, as they do not track the specific ionization suppression of Carvedilol in the source.

MRM Transition Table
AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Type
Carvedilol 407.2100.24025Quantifier
407.2222.14035Qualifier
4'-OH Carvedilol 423.2100.24228Quantifier
5'-OH Carvedilol 423.2116.14230Quantifier
Carvedilol-d4 (IS) 411.2104.24025Quantifier

Note: The fragment


 100.2 corresponds to the ethyl-methoxyphenoxy tail, which is common to the parent and 4'-OH metabolite. Ensure chromatographic separation to avoid "crosstalk" if the metabolite fragments back to the parent mass in-source (though rare for this molecule).

Module 4: Chiral Analysis (The Advanced Tier)

If your study requires distinguishing the S(-) (beta-blocking) and R(+) (alpha-blocking) enantiomers, standard C18/Phenyl columns will not work.

Refinement:

  • Column: Chiralpak OD-RH (Reverse Phase) or Chirobiotic T (Teicoplanin).

  • Technique: Direct Chiral Chromatography.

  • Caution: Chiral columns generally have lower theoretical plates than UPLC C18 columns. You will likely lose sensitivity.

  • Mobile Phase: Acetonitrile/Water with 0.1% Diethylamine (DEA) is common for normal phase, but for LC-MS , use Ammonium Bicarbonate (pH 8.5) on an immobilized chiral selector to maintain ionization without destroying the column.

Frequently Asked Questions (Troubleshooting)

Q1: My Carvedilol peak has significant tailing (As > 1.5).

  • Cause: Secondary interactions between the amine group and residual silanols on the silica surface.

  • Fix: Increase the ionic strength of the mobile phase (increase Ammonium Formate to 10mM). Alternatively, use a "Charged Surface Hybrid" (CSH) column which is designed to repel basic analytes at low pH.

Q2: I am seeing a "ghost peak" in my blank samples.

  • Cause: Carvedilol is highly lipophilic (

    
    ). It sticks to injector ports and tubing.
    
  • Fix: Implement a needle wash with high organic strength (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20 + 0.1% Formic Acid).

Q3: The 4'-OH and 5'-OH metabolites are merging into one peak.

  • Fix: Lower your gradient slope. If you are running 5% to 95% B over 5 minutes, change to 20% to 45% B over 6 minutes. These isomers elute in the middle of the gradient; flattening the slope there increases resolution (

    
    ).
    

References

  • UPLC-MS/MS assay for simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol. Biomedical Chromatography, 2013.[2]

  • Quantification of carvedilol in human plasma by HPLC-MS/MS: application to bioequivalence study. Journal of Chromatography B, 2005.

  • Chiral analysis of carvedilol and its metabolites in human plasma by LC-MS/MS.

  • Simultaneous chiral separation of carvedilol and 5'-hydroxyphenyl carvedilol.Journal of Pharmaceutical and Biomedical Analysis, 2012.

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in Deuterated Standard Stability

Welcome to the technical support center dedicated to ensuring the stability and integrity of deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals who rely...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to ensuring the stability and integrity of deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals who rely on the accuracy of deuterated standards for quantitative analysis. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused question-and-answer format.

Section 1: Core Stability Issues & Isotopic Integrity

This section addresses the foundational challenges related to the chemical and isotopic stability of deuterated standards, focusing on prevention and troubleshooting of degradation and isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for my deuterated internal standard?

A1: The principal concerns are maintaining both isotopic purity and chemical integrity. The two most common issues are hydrogen-deuterium (H/D) back-exchange, where deuterium atoms are swapped for hydrogen from the environment, and chemical degradation.[1] Both phenomena can lead to significant errors in quantification, particularly in sensitive mass spectrometry-based assays.[1] The stability of the carbon-deuterium (C-D) bond is inherently slightly stronger than the carbon-hydrogen (C-H) bond, which generally contributes to the stability of these compounds.[2] However, environmental factors such as temperature, light, and the chemical matrix can compromise this stability.[2]

Q2: My deuterated standard's signal is decreasing over time in my working solution. What's happening?

A2: A progressive decrease in the signal of your deuterated internal standard likely points to either chemical degradation or isotopic back-exchange.[1] Several factors related to your storage and handling procedures could be the cause:

  • Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) can facilitate H/D exchange, especially if the deuterium labels are on labile sites.[2]

  • pH: Acidic or basic conditions can catalyze both H/D exchange and chemical degradation.[2][3] The minimum exchange rate for many compounds occurs around pH 2.5-2.6.[4][5]

  • Temperature: Elevated temperatures accelerate both degradation and exchange kinetics.[2][4]

  • Light Exposure: Photolabile compounds can degrade when exposed to light.[2]

To troubleshoot, a systematic evaluation of your storage and handling conditions is necessary.

Q3: Why is the position of the deuterium label so important for stability?

A3: The stability of a deuterated standard is highly dependent on the location of the deuterium atoms within the molecule. Deuterium atoms are more susceptible to exchange if they are on:

  • Heteroatoms: such as oxygen (-OH), nitrogen (-NH), or sulfur (-SH).[6][7]

  • Activated Carbons: such as carbons adjacent to a carbonyl group (C=O).[2][3][6]

These positions are considered "labile" or "exchangeable." For robust and reliable quantification, it is crucial to use standards where deuterium labels are on stable, non-exchangeable positions, such as aliphatic or aromatic carbons.[4][8]

Troubleshooting Guide: Isotopic Back-Exchange

If you suspect H/D back-exchange is compromising your results, follow this workflow to diagnose and mitigate the issue.

G cluster_0 Diagnosis cluster_1 Mitigation start Inconsistent IS Response or Appearance of Analyte Signal in IS Channel check_label Is the deuterium label on a labile position? (-OH, -NH, alpha-carbonyl) start->check_label check_conditions Review Experimental Conditions: pH, Solvent (Protic?), Temperature check_label->check_conditions No change_is Select a standard with labels on stable positions check_label->change_is Yes control_ph Adjust pH to minimize exchange (typically ~pH 2.5) check_conditions->control_ph pH is not optimal control_temp Lower temperature (e.g., 0-4°C) to slow kinetics check_conditions->control_temp Temp is elevated change_solvent Use aprotic solvents (e.g., acetonitrile) check_conditions->change_solvent Solvent is protic rapid_analysis Minimize time in protic solvents; analyze samples promptly control_ph->rapid_analysis control_temp->rapid_analysis change_solvent->rapid_analysis

Caption: Troubleshooting workflow for isotopic back-exchange.

Data Presentation: Impact of Storage Conditions on Stability

The following table illustrates the hypothetical stability of a deuterated standard under various conditions to emphasize the impact of solvent, pH, and temperature.

ParameterCondition ACondition BCondition CCondition D
Solvent AcetonitrileMethanol:Water (50:50)Methanol:Water (50:50)Acetonitrile
pH NeutralNeutralAcidic (pH 3)Neutral
Temperature 4°C25°C25°C4°C
Duration 24 hours24 hours24 hours7 days
% Deuterium Loss < 1%15%25%< 2%
Note: This data is illustrative. Actual stability is compound-specific.[1]
Experimental Protocol: Assessing Deuterated Standard Stability

Objective: To empirically evaluate the stability of a deuterated standard under specific experimental conditions (e.g., in matrix, in working solution).[2]

Methodology:

  • Sample Preparation: Prepare quality control (QC) samples at low and high concentrations in the same matrix as the study samples (e.g., plasma, urine). Spike the deuterated internal standard at its working concentration.[2]

  • Time Zero (T0) Analysis: Immediately after preparation, analyze a set of QC samples to establish a baseline response ratio (Analyte Peak Area / Internal Standard Peak Area).[2]

  • Incubation: Store the remaining QC samples under the conditions you wish to evaluate (e.g., room temperature for short-term stability, -20°C or -80°C for long-term stability).[2]

  • Time-Point Analysis: Analyze the stored QC samples at predefined intervals (e.g., 4, 8, 24 hours for short-term; weekly or monthly for long-term).[2]

  • Evaluation: Compare the response ratios of the incubated samples to the T0 baseline. The stability is considered acceptable if the results are within a predefined acceptance criterion, typically ±15% of the T0 value.[2]

Section 2: Analytical & Methodological Challenges

This section focuses on issues that arise during the analytical process, such as chromatographic shifts and matrix effects, and provides guidance on how to address them.

Frequently Asked Questions (FAQs)

Q4: My deuterated standard and analyte have different retention times. What causes this and how can I fix it?

A4: This phenomenon is known as the "deuterium isotope effect" and is common in reversed-phase chromatography.[4] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor changes in the molecule's lipophilicity, often causing the deuterated compound to elute slightly earlier.[1][4] This can be problematic if the shift causes the analyte and the standard to elute into regions with different degrees of ion suppression from the sample matrix, a phenomenon known as differential matrix effects.[4] To address this, you can try optimizing your chromatography by adjusting the mobile phase composition or temperature, or by using a column with slightly lower resolution to encourage co-elution.[6]

Q5: Can deuterated internal standards completely eliminate matrix effects?

A5: While highly effective, they may not always perfectly compensate for matrix effects.[4] As mentioned above, if there is a chromatographic shift due to the deuterium isotope effect, the analyte and standard can experience different levels of ion suppression or enhancement.[6] This differential matrix effect can lead to inaccurate quantification.[4] It is crucial during method development to verify that the analyte and the deuterated standard co-elute and are affected by the matrix in the same way.

Q6: I'm seeing a signal for my unlabeled analyte in a blank sample that only contains the deuterated standard. What is the source of this interference?

A6: This can be caused by two main factors:

  • Isotopic Impurities: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[4] This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[4] It is recommended to use standards with high isotopic enrichment (≥98%) and chemical purity (>99%).[4][9]

  • In-source Instability or Exchange: In some cases, the deuterated standard can lose its deuterium label within the mass spectrometer's ion source, appearing as the unlabeled analyte.[3][6]

Troubleshooting Guide: Inaccurate Quantification

This guide provides a systematic approach to diagnosing the root cause of inaccurate or inconsistent quantitative results when using a deuterated internal standard.

G cluster_0 Initial Checks cluster_1 Solutions start Inaccurate or Inconsistent Quantitative Results check_purity Assess IS Purity: Is unlabeled analyte present? start->check_purity check_elution Check Co-elution: Do analyte and IS have the same retention time? check_purity->check_elution Purity OK source_new_is Source higher purity IS (>98% isotopic enrichment) check_purity->source_new_is Impurity Detected check_stability Evaluate IS Stability: Is there evidence of H/D back-exchange? check_elution->check_stability Co-elution OK optimize_hplc Optimize chromatography (gradient, temp, column) to achieve co-elution check_elution->optimize_hplc Shift Observed stabilize_is Implement stability protocols (See Section 1) check_stability->stabilize_is Instability Detected investigate_matrix Investigate Differential Matrix Effects check_stability->investigate_matrix Stability OK

Caption: Workflow for troubleshooting inaccurate quantification.

Experimental Protocol: Assessing Purity of a Deuterated Standard

Objective: To determine if the deuterated internal standard contributes to the signal of the unlabeled analyte.

Methodology:

  • Prepare Blank Sample with IS: Add the deuterated internal standard at the concentration used in your assay to a blank matrix sample (a sample known to contain no analyte).[6]

  • Analyze the Sample: Run this sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[6]

  • Evaluate Results: If a signal is detected for the unlabeled analyte, compare its response to the response of your LLOQ standard. If the response from the IS-spiked blank is greater than 20% of the LLOQ response, the purity of the internal standard may be insufficient for your assay's sensitivity needs.[6]

References

  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions - Benchchem.
  • Technical Support Center: Overcoming Challenges with Deuterated Internal Standards in Bioanalysis - Benchchem.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters.
  • Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide - Benchchem.
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds - Benchchem.
  • ISOTEC® Stable Isotopes - Sigma-Aldrich.
  • Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment.
  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM.
  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate.
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org.
  • MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC.
  • A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing).
  • Hydrogen–deuterium exchange - Wikipedia.
  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards - Hilaris.
  • Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry.
  • What is the storage conditions and protocol for deuterated standards of organic compounds? | ResearchGate.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards: Application Notes and Protocols - Benchchem.
  • Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry.
  • Technical Support Center: Deuterated Standard Stability - Benchchem.
  • Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors - PMC.
  • Deuterated Chloroform | CK Gas.
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs - Juniper Publishers.
  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube.
  • FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions - FDA Law Blog.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed.
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC.
  • Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers.
  • Evaluation of Deuterium-Labeled Internal Standard for the Measurement of Venetoclax by HPLC-ESI -Tandem Mass Spectrometry - ResearchGate.
  • Deuterated Compounds - Simson Pharma.
  • Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides - PubMed.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation.
  • Deuterated Compounds | Stable Isotope-Labeled Standards - Pharmaffiliates.
  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy - BOC Sciences.

Sources

Optimization

Technical Support Center: Enhancing Extraction Recovery of Carvedilol from Plasma

Welcome to the technical support center dedicated to overcoming the challenges of carvedilol extraction from plasma. This guide is designed for researchers, scientists, and drug development professionals who are seeking...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges of carvedilol extraction from plasma. This guide is designed for researchers, scientists, and drug development professionals who are seeking to optimize their analytical methods and improve the recovery of this widely used beta-blocker. Carvedilol's physicochemical properties, including its lipophilicity and basic nature, can present unique hurdles in bioanalysis.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve robust and reproducible results.

Understanding the Core Challenge: The Physicochemical Nature of Carvedilol

Carvedilol is a lipophilic, weakly basic compound with a pKa of 7.8.[1][3] It is also highly protein-bound in plasma (over 98%), primarily to albumin.[1] These characteristics are central to the challenges encountered during its extraction.

  • High Lipophilicity (Log P ≈ 4.2): This property dictates carvedilol's affinity for organic solvents, which is beneficial for liquid-liquid extraction (LLE) and solid-phase extraction (SPE). However, it can also lead to non-specific binding to labware (e.g., plastic tubes, pipette tips) and reconstitution solvent issues.[2]

  • Weakly Basic Nature (pKa ≈ 7.8): The ionization state of carvedilol is pH-dependent.[3] At physiological pH (~7.4), it is partially ionized. Adjusting the pH of the plasma sample can significantly influence its solubility and extractability. In acidic conditions, it becomes more water-soluble, while in basic conditions, it is less ionized and more amenable to extraction into organic solvents.[3][4]

  • High Plasma Protein Binding (>98%): The strong association with plasma proteins, like albumin, means that a crucial step in any extraction method is the efficient disruption of this binding to release the carvedilol for subsequent extraction.[1]

Troubleshooting Common Extraction Techniques

This section addresses specific issues you might encounter with the three most common extraction techniques for carvedilol: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is often the simplest and quickest method for sample cleanup.[5] However, it can be prone to lower recovery and matrix effects if not optimized.

FAQs & Troubleshooting Guide for PPT

Q1: My carvedilol recovery is low and inconsistent after protein precipitation with acetonitrile. What's going wrong?

A1: This is a common issue and can stem from several factors:

  • Incomplete Protein Precipitation: Ensure you are using an adequate volume of acetonitrile. A general rule of thumb is a 3:1 or 4:1 ratio of acetonitrile to plasma. Insufficient solvent will lead to incomplete protein removal, trapping carvedilol in the protein pellet.

  • Co-precipitation of Carvedilol: Due to its properties, carvedilol can get trapped within the precipitated protein mass. To mitigate this, consider:

    • Vortexing and Temperature: Ensure thorough vortexing immediately after adding the acetonitrile to create a fine, dispersed precipitate. Performing the precipitation at a lower temperature (e.g., on ice) can sometimes improve recovery by minimizing the solubility of carvedilol in the remaining aqueous portion of the supernatant.

    • Acidification: Adding a small amount of acid (e.g., formic acid or perchloric acid) to the acetonitrile can help to fully ionize the carvedilol, making it more soluble in the supernatant and less likely to co-precipitate.[5]

  • Precipitation with Methanol: While acetonitrile is common, methanol can also be used.[6] In some cases, a combination of methanol and acetonitrile (1:1, v/v) has been shown to provide satisfactory extraction.[7] Experimenting with different precipitation solvents is recommended.

Q2: I'm observing significant matrix effects in my LC-MS/MS analysis after PPT. How can I reduce these?

A2: PPT is known for not being the "cleanest" extraction method. The resulting supernatant can still contain endogenous plasma components like phospholipids that can cause ion suppression or enhancement in the mass spectrometer.

  • Phospholipid Removal: Consider using a phospholipid removal plate or cartridge after the initial protein precipitation step. These devices are specifically designed to trap phospholipids while allowing your analyte of interest to pass through.

  • Optimize Chromatography: A well-developed chromatographic method can often separate carvedilol from the majority of co-eluting matrix components. Ensure your gradient is sufficient to resolve carvedilol from the early-eluting, highly polar interferences.

  • Alternative Extraction: If matrix effects persist and are compromising your data quality, it may be necessary to switch to a more selective technique like LLE or SPE.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent.

FAQs & Troubleshooting Guide for LLE

Q1: I'm experiencing low recovery with my LLE protocol. How can I improve it?

A1: Low LLE recovery for carvedilol is often related to pH, solvent choice, and procedural steps.

  • pH Adjustment is Critical: Carvedilol extraction into an organic solvent is most efficient when it is in its non-ionized, more lipophilic state. Therefore, you must basify the plasma sample before extraction. Adjusting the plasma pH to 9 or higher with a base like sodium hydroxide or ammonium hydroxide is a common and effective practice.[8][9]

  • Solvent Selection: The choice of organic solvent is crucial.

    • Commonly used and effective solvents for carvedilol include mixtures of diethyl ether and ethyl acetate (e.g., 3:1 v/v), or methyl tert-butyl ether (MTBE).[8][10][11]

    • A single solvent like ethyl acetate has also been used successfully.[12]

    • Avoid highly polar water-miscible solvents like acetonitrile or methanol for the extraction step itself in a traditional LLE, unless using a salt-assisted LLE approach.[13]

  • Extraction Efficiency:

    • Ensure vigorous mixing (e.g., vortexing for several minutes) to maximize the surface area between the aqueous and organic phases, facilitating the transfer of carvedilol.

    • Consider a second extraction step (i.e., adding fresh organic solvent to the remaining aqueous layer) to recover any carvedilol left behind in the first extraction.

Q2: I'm seeing an emulsion form at the interface of my aqueous and organic layers, making phase separation difficult.

A2: Emulsion formation is a common problem in LLE, especially with plasma samples.

  • Centrifugation: Centrifuging the sample at a higher speed or for a longer duration can help to break the emulsion.

  • Salt Addition: Adding a small amount of a salt that is soluble in the aqueous phase but not the organic phase (e.g., sodium chloride) can increase the polarity of the aqueous layer and help to break the emulsion. This is the principle behind Salt-Assisted Liquid-Liquid Extraction (SALLE).[13]

  • Solvent Choice: Some organic solvents are more prone to forming emulsions than others. If you consistently have this issue, try a different solvent or solvent mixture.

Workflow for Optimizing LLE Recovery

LLE_Troubleshooting Start Low LLE Recovery Check_pH Is Plasma pH > 9? Start->Check_pH Adjust_pH Adjust pH with NaOH or NH4OH Check_pH->Adjust_pH No Check_Solvent Evaluate Extraction Solvent Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Try_Mixture Try Diethyl Ether: Ethyl Acetate (3:1) Check_Solvent->Try_Mixture Inefficient Check_Mixing Sufficient Vortexing? Check_Solvent->Check_Mixing Optimized Try_Mixture->Check_Mixing Increase_Mixing Increase Vortex Time and Speed Check_Mixing->Increase_Mixing No End Improved Recovery Check_Mixing->End Yes Increase_Mixing->End

Caption: Decision tree for troubleshooting low LLE recovery.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and can offer high recovery and concentration of the analyte. The choice of sorbent and elution solvent is paramount.

FAQs & Troubleshooting Guide for SPE

Q1: My carvedilol recovery from a C18 SPE cartridge is poor. What should I change?

A1: Poor recovery from a reversed-phase (e.g., C18) SPE cartridge is usually an issue with one of the four key steps: conditioning, loading, washing, or elution.

  • Conditioning and Equilibration: Ensure the sorbent is properly wetted. A typical sequence is methanol followed by water or a buffer at the pH of your sample load. Inadequate conditioning will prevent proper interaction between the carvedilol and the sorbent.

  • Sample Loading:

    • pH Control: For a reversed-phase mechanism, you want to maximize the retention of carvedilol on the C18 sorbent. This is best achieved when carvedilol is in its less polar, non-ionized form. Therefore, the plasma sample should be at a neutral or slightly basic pH during loading.

    • Flow Rate: Do not load the sample too quickly. A slow, steady flow rate allows for sufficient interaction time between the carvedilol and the sorbent.

  • Wash Step: The wash step is designed to remove endogenous interferences without eluting the carvedilol.

    • Use a weak solvent (e.g., a low percentage of organic solvent in water) that will wash away polar interferences but is not strong enough to elute the lipophilic carvedilol.

    • The pH of the wash solution is also important. Maintaining a neutral to slightly basic pH will keep carvedilol retained on the sorbent.

  • Elution Step:

    • Solvent Strength: You need a solvent strong enough to disrupt the hydrophobic interaction between carvedilol and the C18 sorbent. A high percentage of methanol or acetonitrile is typically required.

    • pH Modification: To facilitate elution, you can change the ionization state of carvedilol to make it more polar. Eluting with an acidified organic solvent (e.g., acetonitrile with formic acid) will ionize the carvedilol, reducing its retention on the C18 sorbent and promoting its release.[14]

Q2: I'm concerned about non-specific binding of carvedilol to the SPE cartridge material itself.

A2: This is a valid concern, especially with highly lipophilic compounds.

  • Polymeric Sorbents: Consider using a polymeric reversed-phase sorbent instead of a silica-based C18 sorbent. Polymeric sorbents often exhibit reduced secondary interactions (e.g., silanol interactions) that can lead to non-specific binding and are stable over a wider pH range.

  • Mixed-Mode SPE: A mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties can offer very high selectivity for carvedilol. For a weakly basic drug like carvedilol, a mixed-mode cation exchange sorbent would be ideal.

Experimental Protocol: A General SPE Workflow for Carvedilol

SPE_Workflow cluster_SPE SPE Cartridge (C18 or Polymeric) Condition 1. Condition (Methanol then Water) Equilibrate 2. Equilibrate (Buffer at Load pH) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma, pH 7-8) Equilibrate->Load Wash 4. Wash (5-10% Methanol in Water) Load->Wash Elute 5. Elute (Acetonitrile with 0.1% Formic Acid) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Plasma Plasma Sample Pretreat Pre-treat Plasma (Dilute & Adjust pH) Plasma->Pretreat Pretreat->Load Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A typical solid-phase extraction workflow for carvedilol.

Summary of Method Performance

The following table summarizes typical recovery percentages reported in the literature for different extraction methods. Note that these values can vary based on the specific laboratory conditions and analytical instrumentation used.

Extraction MethodTypical Recovery Range (%)Key Optimization ParametersReferences
Protein Precipitation 80 - 95%Solvent-to-plasma ratio, type of organic solvent, acidification.[7][11]
Liquid-Liquid Extraction 85 - 95%pH of aqueous phase, choice of organic solvent, extraction volume and repetitions.[10][12][15]
Solid-Phase Extraction 78 - 98%Sorbent type (C18, polymeric), pH control during loading/elution, wash and elution solvent composition.[14][16]

Final Recommendations

For researchers new to carvedilol extraction, starting with a well-optimized Liquid-Liquid Extraction protocol is often a good balance between achieving a clean sample and procedural simplicity. The key is to ensure the plasma sample is adequately basified before extraction. For high-throughput environments or when maximum cleanliness is required to overcome significant matrix effects, developing a Solid-Phase Extraction method, possibly with a mixed-mode or polymeric sorbent, will yield the most robust and sensitive results. While Protein Precipitation is the fastest method, be prepared to invest time in optimizing chromatography or employing secondary cleanup steps to manage potential matrix effects.

By understanding the physicochemical properties of carvedilol and systematically troubleshooting each step of the extraction process, you can significantly enhance your recovery and the overall quality of your bioanalytical data.

References

  • HPLC-Method for the Quantification of Carvedilol in Human Plasma. (URL: [Link])

  • Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma. (URL: [Link])

  • HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid-Liquid Extraction. (URL: [Link])

  • Determination of Carvedilol in Human Plasma by Gas Chromatography–Mass Spectrometry Method. (URL: [Link])

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. (URL: [Link])

  • Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma | Request PDF. (URL: [Link])

  • Quantification of carvedilol in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to bioequivalence study. (URL: [Link])

  • HPLC-Method for the Quantification of Carvedilol in Human Plasma. (URL: [Link])

  • HPLC quantification of carvedilol in small plasma volumes from children. (URL: [Link])

  • HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid–Liquid Extraction. (URL: [Link])

  • A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. (URL: [Link])

  • PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets). (URL: [Link])

  • Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE–HPLC Based on Diastereomer Formation. (URL: [Link])

  • Effects of pH of the mobile phase on peak heights of carvedilol and... (URL: [Link])

  • (PDF) Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. (URL: [Link])

  • HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid–Liquid Extraction. (URL: [Link])

  • AN IMPROVEMENT IN PHYSICOCHEMICAL PROPERTIES OF CARVEDILOL THROUGH SPHERICALLY AGGLOMERATED SOLID DISPERSIONS WITH PVP K30. (URL: [Link])

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (URL: [Link])

  • Determination of Carvedilol in Rabbit Plasma by Gas Chromatography/ Mass Spectrometry and Its Application to Pharmacokinetic Study. (URL: [Link])

  • Simultaneous Determination of Carvedilol, Enalaprilat, and Perindoprilat in Human Plasma Using LC–MS/MS and Its. (URL: [Link])

  • Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. (URL: [Link])

  • Physicochemical and pharmacological evaluation of carvedilol-eudragit® RS100 electrosprayed nanostructures. (URL: [Link])

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol--Case Example of a Weakly Basic BCS Class II Drug. (URL: [Link])

  • Carvedilol | C24H26N2O4 | CID 2585. (URL: [Link])

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (URL: [Link])

  • Crystalline forms of carvedilol and processes for their prepar
  • Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant. (URL: [Link])

  • Sensitive Assay for Carvedilol in Tablets and Spiked Human Plasma Using a Flow-Injection Chemiluminometric Method. (URL: [Link])

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. (URL: [Link])

  • Recovery of carvedilol from plasma. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Troubleshooting Isobaric Interference in Carvedilol Bioanalysis

Welcome to the technical support center for carvedilol bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isobaric interference during the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for carvedilol bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isobaric interference during the quantitative analysis of carvedilol using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, we will address specific issues you may encounter in a question-and-answer format, providing in-depth technical guidance and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a higher-than-expected baseline or interfering peak at the retention time of carvedilol in my blank plasma samples. What could be the cause?

A1: Understanding the Source of Interference

An elevated baseline or a distinct interfering peak at the retention time of carvedilol in blank matrix samples is a classic sign of isobaric interference. This occurs when another compound has the same nominal mass as carvedilol and is not chromatographically separated. In the context of carvedilol bioanalysis, the most common culprits are its own metabolites.

Carvedilol is extensively metabolized in the liver primarily through aromatic ring oxidation and glucuronidation.[1][2] The oxidative metabolites are then further conjugated via glucuronidation and sulfation.[1] Some of these metabolites, particularly glucuronide conjugates, are known to be unstable and can cause interference.[3][4]

Potential Sources of Isobaric Interference:

  • In-source Fragmentation of Glucuronide Metabolites: Glucuronide metabolites of carvedilol can be thermally unstable in the mass spectrometer's ion source.[3] They can undergo in-source fragmentation, losing the glucuronic acid moiety (176 Da) and reverting to the parent carvedilol molecule. This fragment will have the same mass-to-charge ratio (m/z) as carvedilol and will be detected as such, leading to artificially inflated results.[3][4][5]

  • Co-eluting Metabolites: While less common for direct isobaric interference with the parent drug, some metabolites may have very similar chromatographic properties to carvedilol and could potentially interfere if their fragmentation patterns are not sufficiently distinct.

  • Endogenous Matrix Components: Although less likely with the high selectivity of MS/MS, it is possible for an endogenous compound in the plasma to have the same mass and similar fragmentation to carvedilol.[6]

Troubleshooting Workflow:

Caption: Troubleshooting logic for unexpected peaks in blank samples.

Q2: How can I confirm if in-source fragmentation of a carvedilol glucuronide metabolite is the cause of the interference?

A2: A Step-by-Step Diagnostic Approach

Confirming in-source fragmentation requires a systematic investigation. Here’s a detailed protocol:

Experimental Protocol: Diagnosing In-Source Fragmentation

  • Acquire a Standard for a Key Metabolite: If available, obtain a certified reference standard for a major carvedilol glucuronide metabolite.

  • Direct Infusion Analysis:

    • Prepare a solution of the carvedilol glucuronide standard.

    • Infuse this solution directly into the mass spectrometer.

    • Monitor the mass transition for carvedilol (e.g., m/z 407.1 → 100.1).[7]

    • If a signal is detected for the carvedilol transition, it confirms that the glucuronide is fragmenting in the source to produce the parent drug ion.

  • LC-MS/MS Analysis of the Metabolite Standard:

    • Inject a solution of the carvedilol glucuronide standard onto your LC-MS/MS system.

    • Monitor both the mass transition for the glucuronide and the mass transition for carvedilol.

    • Observe if a peak appears in the carvedilol channel at the retention time of the glucuronide peak.

  • Analysis of Incurred Samples:

    • Analyze plasma samples from a subject who has been administered carvedilol.

    • Monitor for both carvedilol and its potential glucuronide metabolites.

    • If you observe a peak in the carvedilol MRM channel that co-elutes with a suspected glucuronide metabolite peak, this is strong evidence of in-source fragmentation.

Q3: What are the most effective strategies to mitigate isobaric interference from carvedilol metabolites?

A3: A Multi-pronged Mitigation Strategy

Effectively dealing with isobaric interference requires a combination of chromatographic optimization, careful sample preparation, and strategic mass spectrometry parameter selection.

1. Chromatographic Separation:

The most robust solution is to chromatographically separate carvedilol from its interfering metabolites.[6]

  • Increase Chromatographic Resolution:

    • Gradient Optimization: Employ a shallower gradient to increase the separation between carvedilol and its more polar glucuronide metabolites.

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different retention mechanisms.

    • Mobile Phase Modifiers: Adjusting the pH of the mobile phase can alter the ionization state of carvedilol and its metabolites, thereby affecting their retention times.[8]

2. Sample Preparation:

A well-designed sample preparation protocol can selectively remove interfering metabolites.

  • Solid-Phase Extraction (SPE): Develop an SPE method that effectively retains carvedilol while allowing the more polar glucuronide metabolites to be washed away.[9][10] Experiment with different sorbents (e.g., mixed-mode cation exchange) and wash/elution solvents.

  • Liquid-Liquid Extraction (LLE): Optimize the pH and organic solvent to selectively extract the more lipophilic carvedilol into the organic phase, leaving the hydrophilic glucuronides in the aqueous phase.[7][11]

Sample Preparation Workflow:

Sources

Optimization

Carvedilol Enantiomer Resolution: A Technical Support Guide for Chromatographers

Welcome to the technical support center for the efficient chiral resolution of carvedilol enantiomers. Carvedilol, a widely used beta-blocker, is administered as a racemate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the efficient chiral resolution of carvedilol enantiomers. Carvedilol, a widely used beta-blocker, is administered as a racemate. However, its enantiomers exhibit distinct pharmacological profiles: the S-(-)-enantiomer is a potent β- and α1-adrenergic blocker, while the R-(+)-enantiomer primarily shows α1-blocking activity.[1] This stereoselectivity necessitates robust and reliable analytical methods for their separation and quantification.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance in a question-and-answer format to address common challenges and streamline your method development process.

Part 1: Frequently Asked Questions (FAQs) - First Principles of Separation

Q1: What are the most effective types of chiral stationary phases (CSPs) for carvedilol enantiomer resolution?

The scientific literature indicates that polysaccharide-based CSPs are highly effective for the chiral separation of carvedilol and other beta-blockers.[2] These are broadly categorized into cellulose and amylose derivatives.

  • Cellulose-based CSPs: Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) or cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2) have demonstrated successful enantioseparation of carvedilol.[3][4]

  • Amylose-based CSPs: Immobilized amylose-based CSPs, like amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) or those with novel immobilizations (e.g., Chiralpak IG-3), are also frequently reported to provide excellent resolution.[5][6][7]

  • Macrocyclic Antibiotic CSPs: Columns based on teicoplanin (e.g., Chirobiotic T) or vancomycin (e.g., Chirobiotic V) are another powerful option, particularly in polar organic or reversed-phase modes, making them highly compatible with mass spectrometry (LC-MS).[8][9][10]

  • Cyclodextrin-based CSPs: While less common for HPLC separation of carvedilol, cyclodextrins, particularly beta-cyclodextrin (β-CD), have been successfully employed as chiral selectors in capillary electrophoresis (CE) and as chiral mobile phase additives in HPLC.[3][11]

The choice of CSP is the most critical parameter in developing a chiral separation method. The fundamental mechanism involves the formation of transient diastereomeric complexes between the carvedilol enantiomers and the chiral selector on the stationary phase. The difference in the stability of these complexes leads to differential retention and, thus, separation.[4]

Q2: Should I start with a normal-phase or reversed-phase method?

Both normal-phase (NP) and reversed-phase (RP) methods have been successfully developed for carvedilol enantiomer separation. The choice depends on your specific requirements, such as sample solubility, downstream applications (e.g., LC-MS), and available instrumentation.

  • Normal-Phase (NP): Often provides higher selectivity for chiral separations. Typical mobile phases consist of a non-polar solvent like n-hexane or n-heptane mixed with an alcohol modifier such as isopropanol or ethanol.[4][6] A small amount of a basic additive like diethylamine (DEA) is frequently required to improve peak shape and reduce retention time for basic compounds like carvedilol.[12][13]

  • Reversed-Phase (RP): Generally more compatible with mass spectrometry (MS) detectors due to the use of aqueous-organic mobile phases.[9] RP methods for carvedilol often utilize mobile phases of methanol or acetonitrile with aqueous buffers (e.g., phosphate or ammonium acetate).[1][8] Macrocyclic antibiotic and some immobilized polysaccharide CSPs are well-suited for RP conditions.[8][14]

Part 2: Troubleshooting Guide - When Things Go Wrong

Problem 1: Poor or No Resolution (Rs < 1.5)

Q: I am not seeing any separation of the carvedilol enantiomers. What should I do first?

A: First, verify your column and mobile phase combination. The most common reason for a complete lack of separation is an inappropriate selection of the chiral stationary phase or mobile phase.

Step-by-Step Troubleshooting:

  • Confirm CSP Suitability: Cross-reference your chosen CSP with published applications for carvedilol. Polysaccharide-based (cellulose or amylose) and macrocyclic antibiotic CSPs are the most frequently successful.[2]

  • Optimize the Mobile Phase Modifier:

    • In Normal Phase: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are critical. A systematic approach is to screen different alcohols and vary their percentage in the mobile phase. For example, start with a mobile phase of n-Hexane/Isopropanol (80:20 v/v) and incrementally change the ratio to 90:10 and 70:30.

    • In Reversed Phase: The organic modifier (methanol or acetonitrile) and its ratio with the aqueous phase will significantly impact resolution. Methanol often provides different selectivity compared to acetonitrile.

  • Introduce/Optimize an Additive:

    • Carvedilol has a basic secondary amine group. In normal phase, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) is often essential to prevent strong ionic interactions with residual silanols on the silica support, which can lead to peak tailing and poor resolution.[4][14]

    • In reversed phase, controlling the pH of the mobile phase with a buffer (e.g., phosphate, acetate) is crucial. The pH will determine the ionization state of carvedilol, which in turn affects its interaction with the CSP.[1][15]

  • Lower the Temperature: Enantioseparation is often an enthalpy-driven process, meaning that lower temperatures can increase the stability differences between the diastereomeric complexes, leading to better resolution.[13] Try reducing the column temperature in 5-10°C increments (e.g., from 25°C down to 15°C). However, be aware that in some cases, the separation can be entropy-driven, where higher temperatures improve resolution.[5][7] A temperature-dependent inversion of the elution order has even been observed for carvedilol on certain CSPs.[5]

Problem 2: Significant Peak Tailing (Tailing Factor > 2)

Q: My peaks are resolved, but they are tailing badly. How can I improve the peak shape?

A: Peak tailing for a basic analyte like carvedilol is typically caused by undesirable secondary interactions.

Troubleshooting Steps:

  • Optimize the Basic Additive (in NP): This is the most common solution in normal phase. If you are already using an additive like DEA, try slightly increasing its concentration (e.g., from 0.1% to 0.2%). If you are not using one, add 0.1% DEA to your mobile phase.[4][12]

  • Adjust Mobile Phase pH (in RP): In reversed-phase mode, ensure the mobile phase pH is appropriate. For a basic compound, a pH in the range of 3-7 is often a good starting point. You may need to screen different pH values to find the optimal balance between retention, resolution, and peak shape.[1]

  • Check for Column Contamination or Degradation: If the column has been used extensively, especially with samples in complex matrices, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration. A decline in performance over time can also indicate the end of the column's life.

Problem 3: Unstable Retention Times or Resolution

Q: My method is not robust. I am seeing shifts in retention times and resolution between runs. What could be the cause?

A: Lack of robustness can stem from several factors related to the mobile phase, temperature, and system equilibration.

Troubleshooting Steps:

  • Ensure Proper System Equilibration: Chiral separations can sometimes require longer equilibration times than achiral separations. Ensure the system is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

  • Precise Mobile Phase Preparation: The percentage of modifiers and additives in chiral chromatography is critical. Prepare mobile phases fresh daily and use precise volumetric measurements. Small variations in the concentration of the alcohol modifier or the basic additive can lead to significant shifts in retention and selectivity.

  • Strict Temperature Control: As mentioned, temperature has a strong influence on chiral separations.[16] Use a high-quality column thermostat and ensure it is functioning correctly. Fluctuations in ambient temperature can affect method robustness if a column oven is not used.

  • Mobile Phase Volatility (in NP): Normal phase solvents like n-hexane are highly volatile. Ensure your solvent reservoirs are covered to prevent preferential evaporation of one component, which would alter the mobile phase composition over time.

Part 3: Experimental Protocols & Data

Protocol 1: Generic Screening Method for Carvedilol on a Polysaccharide CSP (Normal Phase)

This protocol provides a starting point for method development on a cellulose or amylose-based CSP.

  • Column: Cellulose or Amylose-based CSP (e.g., Phenomenex Lux Cellulose-4, Chiralpak AD, etc.), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Screening:

    • Solvent A: n-Heptane or n-Hexane

    • Solvent B: Isopropanol (IPA) or Ethanol

    • Additive: Diethylamine (DEA)

    • Initial Condition: A/B (80:20 v/v) + 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 242 nm or 254 nm.[6][11]

  • Injection Volume: 10 µL

  • Procedure: a. Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject a standard solution of racemic carvedilol (e.g., 0.1 mg/mL in mobile phase). c. If no or poor resolution is observed, systematically vary the ratio of Solvent A/B (e.g., 90:10, 70:30). d. If peak shape is poor, adjust the DEA concentration (e.g., 0.05% to 0.2%).

Data Summary: Example Chromatographic Conditions

The following table summarizes successful, published methods for carvedilol enantiomer resolution, providing a valuable reference for method development.

Chiral Stationary PhaseModeMobile PhaseFlow Rate (mL/min)Temp (°C)Resolution (Rs)Reference
Phenomenex Lux-cellulose-4 NPIsopropanol:n-Heptane (60:40 v/v)1.040>1.5[6]
Chiralcel OD-R NPAcetonitrile:Isopropanol:Diethylamine (95:5:0.1 v/v/v)1.0RTGood[3]
Chirobiotic V Polar OrganicMethanol:Acetic Acid:Triethylamine (100:0.20:0.15 v/v/v)0.545Good[8]
Chiralpak IB N-5 RPAcetonitrile:Methanol (87:13) / 20% Potassium Phosphate Buffer pH 70.5252.4 (for CAR)[1]
Chiralpak IG-3 MultimodalMethanol-DEA (100:0.1 v/v)1.05-45Temp. Dependent[7]
Lux-Cellulose-2 NPn-Hexane:Ethanol:Diethylamine (60:40:0.1 v/v/v)1.0N/A>1.5[4]

Note: RT = Room Temperature, N/A = Not Available

Part 4: Visualizing the Workflow

Diagram 1: Logical Workflow for Method Development

This diagram outlines a systematic approach to developing a chiral separation method for carvedilol.

MethodDevelopmentWorkflow cluster_start Initial Choices cluster_optimization Optimization Loop cluster_validation Validation cluster_fail Troubleshooting Start Select CSP Type (Polysaccharide or Macrocyclic) Mode Choose Mode (Normal vs. Reversed Phase) Start->Mode MobilePhase Screen Mobile Phase (Solvent Ratios) Mode->MobilePhase Additive Optimize Additive (DEA % or Buffer pH) MobilePhase->Additive Temperature Vary Temperature (e.g., 15-40°C) Additive->Temperature CheckRs Resolution > 1.5? Temperature->CheckRs CheckRs->MobilePhase No CheckTailing Tailing Factor < 2? CheckRs->CheckTailing Yes Fail Change CSP Type or Mode CheckRs->Fail No (Persistent) CheckTailing->Additive No Robustness Test Robustness CheckTailing->Robustness Yes Success Validated Method Robustness->Success Fail->Start TroubleshootingResolution Start Poor Resolution (Rs < 1.5) Q1 Is this a Normal Phase Method? Start->Q1 A1_NP Adjust Alcohol % (e.g., IPA, EtOH) Q1->A1_NP Yes A1_RP Adjust Organic % (MeOH or ACN) Q1->A1_RP No (RP) A2_NP Optimize DEA % (0.05% - 0.2%) A1_NP->A2_NP Temp Lower Column Temperature A2_NP->Temp A2_RP Optimize Buffer pH (e.g., pH 3-7) A1_RP->A2_RP A2_RP->Temp End Re-evaluate CSP/Mode If No Improvement Temp->End

Caption: Decision tree for troubleshooting poor carvedilol enantiomer resolution.

References

  • Baretić, M., et al. (2018). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 69(2), 146-155. [Link]

  • Rizzo, S., et al. (2019). Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases. Journal of Pharmaceutical Analysis, 9(5), 324-331. [Link]

  • Saad, L., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5038. [Link]

  • Wang, R., & Tang, J. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 459. [Link]

  • Al-Othman, Z. A., et al. (2016). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology, 9(7), 849-853. [Link]

  • Taraji, M., et al. (2015). Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE–HPLC Based on Diastereomer Formation. Journal of Chromatographic Science, 53(8), 1339-1345. [Link]

  • Swetha, E., et al. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6, 437-445. [Link]

  • Alam, M. S., et al. (2019). Enantiomeric Determination of Carvedilol by a Newly Developed and Validated Chiral HPLC Method. Dhaka University Journal of Pharmaceutical Sciences, 18(1), 61-68. [Link]

  • Rizzo, S., et al. (2019). Figure 5: Variable-temperature HPLC enantioseparation of carvedilol under... ResearchGate. [Link]

  • El-Awady, M. I., et al. (2023). Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column. Scientific Reports, 13(1), 4339. [Link]

  • Rizzo, S., et al. (2019). Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases. ResearchGate. [Link]

  • Li, T., et al. (2014). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Journal of the Iranian Chemical Society, 11, 1039-1045. [Link]

  • YMC Co., Ltd. (2019). Chiral Separation of Beta Blocker Pindolol Enantiomers. LCGC International. [Link]

  • de C. Borges, N., et al. (2012). Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry. Biomedical Chromatography, 26(3), 330-336. [Link]

  • Zhang, Y., et al. (2024). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. Journal of Analytical Methods in Chemistry. [Link]

  • Imre, S., et al. (2011). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Farmacia, 59(5), 630-639. [Link]

  • Imre, S., et al. (2011). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. ResearchGate. [Link]

  • Cui, Y., et al. (2022). Enantioseparation of β-receptor blockers and the enantioselective degradation of carvedilol in soil. Journal of Pharmaceutical and Biomedical Analysis, 217, 114859. [Link]

  • Taraji, M., et al. (2015). Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE-HPLC Based on Diastereomer Formation. ResearchGate. [Link]

  • Hokama, Y., et al. (2011). Effects of pH of the mobile phase on peak heights of carvedilol and... ResearchGate. [Link]

  • Correa, B. R., et al. (2021). Chiral separation study of atenolol and carvedilol β-blocker drugs by DFT calculations. ResearchGate. [Link]

  • Saad, L., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. [Link]

  • Taraji, M., et al. (2015). Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE–HPLC Based on Diastereomer Formation. Journal of Chromatographic Science. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Bioanalytical Method Validation for Carvedilol

Internal Standard Strategy: 4-HPC D5 vs. Carvedilol-D5[1] Part 1: Executive Summary & Scientific Rationale This guide provides a rigorous technical comparison for researchers validating an LC-MS/MS method for Carvedilol...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Standard Strategy: 4-HPC D5 vs. Carvedilol-D5[1]

Part 1: Executive Summary & Scientific Rationale

This guide provides a rigorous technical comparison for researchers validating an LC-MS/MS method for Carvedilol . Specifically, it addresses the unconventional approach of using 4'-Hydroxyphenyl Carvedilol-D5 (4-HPC D5) as the Internal Standard (IS) for the parent drug, comparing it against the industry "Gold Standard" of using Carvedilol-D5 .

The Core Scientific Dilemma: In bioanalysis, the ideal IS is a stable isotopically labeled (SIL) version of the exact analyte (e.g., Carvedilol-D5 for Carvedilol). This ensures the IS and analyte co-elute and experience identical matrix suppression.

  • 4-HPC D5 is the SIL-IS for the metabolite (4'-hydroxyphenyl carvedilol).

  • 4-HPC is significantly more polar than Carvedilol.

  • Result: If you use 4-HPC D5 to quantify Carvedilol, they will have different retention times . The IS will elute earlier than the analyte.

Why this matters: This guide defines the validation steps required to prove that 4-HPC D5 can act as a valid "Surrogate/Analog IS" despite the retention time mismatch, and highlights the risks of uncompensated matrix effects.

Part 2: Comparative Performance Analysis

The following table contrasts the performance characteristics of the two internal standard strategies.

FeatureStrategy A: Matched SIL-IS (Carvedilol-D5)Strategy B: Surrogate IS (4-HPC D5)
Chemical Identity Deuterated ParentDeuterated Metabolite
Retention Time (Rt) Identical to Carvedilol~1.0 - 1.5 min earlier than Carvedilol
Matrix Effect Compensation Perfect. Corrects for ion suppression at the exact moment of elution.Partial/Risky. Corrects for extraction loss, but not for specific ion suppression at the Carvedilol Rt.
Linearity (r²) Typically > 0.999Typically > 0.990 (May drift if injection volume varies)
Cost/Availability High availability; Standard cost.Specialized; often used only for metabolite quantitation.
Regulatory Risk (FDA/EMA) Low.[1]Moderate. Requires proof of "Parallelism" and rigorous Matrix Factor testing.
Part 3: Critical Validation Workflow (The "How-To")

If you must use 4-HPC D5 to quantify Carvedilol (e.g., due to supply chain constraints or multiplexing), you cannot use a standard template. You must employ a "Cross-Signal Validation Protocol" .

1. Chromatographic Separation & Detection
  • Column: C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.[1][2][3][4]

  • Gradient: Carvedilol is lipophilic. 4-HPC is polar.

    • Start: 20% B.[1]

    • Ramp: To 90% B over 3 mins.

    • Observation: 4-HPC D5 will elute at ~1.2 min; Carvedilol at ~2.4 min.

2. Mass Spectrometry Transitions (MRM)
AnalytePrecursor (m/z)Product (m/z)Role
Carvedilol 407.2100.1 / 222.1Target Analyte
4-HPC D5 428.2227.1Surrogate IS
(Ref) Carvedilol-D5412.2105.1(Ideal IS)
3. The "Matrix Effect Mismatch" Experiment (Crucial Step)

Because the IS and Analyte do not co-elute, you must prove that matrix suppression at 1.2 min (IS Rt) correlates with suppression at 2.4 min (Analyte Rt).

Protocol:

  • Extract 6 different lots of blank plasma (including 1 lipemic, 1 hemolyzed).

  • Post-Extraction Spike: Spike Carvedilol (Low QC and High QC) and 4-HPC D5 into the extracted blank matrix.

  • Prepare "Neat Solutions" (water/solvent only) at the same concentrations.

  • Calculate IS-Normalized Matrix Factor (IS-MF):

    
    
    
  • Acceptance Criteria: The CV% of the IS-MF across the 6 lots must be < 15% . If the IS is suppressed by 50% but the Analyte is not suppressed (because it elutes later in a cleaner region), the ratio will shift, causing quantification errors.

Part 4: Visualization of Mechanism
Diagram 1: The Bioanalytical Workflow

This diagram illustrates the extraction and decision logic for selecting the correct Internal Standard path.

BioanalysisWorkflow Sample Human Plasma Sample (Carvedilol) IS_Add Add Internal Standard Sample->IS_Add Decision Select IS Strategy IS_Add->Decision Path_A Path A: Carvedilol-D5 (Matched SIL-IS) Decision->Path_A Preferred Path_B Path B: 4-HPC D5 (Surrogate/Metabolite IS) Decision->Path_B If Necessary Extract LLE Extraction (Ethyl Acetate/MTBE) Path_A->Extract Path_B->Extract LC_MS LC-MS/MS Analysis (C18 Column) Extract->LC_MS Extract->LC_MS Result_A Result A: Co-elution = Perfect Correction LC_MS->Result_A Result_B Result B: Rt Shift = Risk of Differential Suppression LC_MS->Result_B

Caption: Workflow comparing the Matched IS (Carvedilol-D5) vs. Surrogate IS (4-HPC D5) pathways. Note the risk divergence at the Result stage.

Diagram 2: The "Danger Zone" - Retention Time Mismatch

This diagram visualizes why using 4-HPC D5 for Carvedilol is risky: the phospholipid suppression zone often overlaps with the early-eluting metabolite but not the late-eluting parent.

ChromatogramLogic cluster_timeline Chromatographic Timeline (Gradient Elution) T0 T=0.5 min Void Volume (Salts/Proteins) T1 T=1.2 min 4-HPC D5 Elutes (More Polar) T2 T=1.5 min Phospholipid Suppression Zone T1->T2 Risk: IS suppressed by lipids Effect Quantification Error: Ratio = (Clean Analyte) / (Suppressed IS) Result: Overestimation of Concentration T1->Effect T3 T=2.4 min Carvedilol Elutes (Lipophilic) T2->T3 Analyte elutes in clean window T3->Effect

Caption: Chromatographic risk map. 4-HPC D5 (IS) elutes near the suppression zone, while Carvedilol (Analyte) elutes later. This mismatch can artificially inflate calculated concentrations.

Part 5: Experimental Data Summary (Representative)

The following data summarizes the expected validation outcomes when comparing the two methods. Note the higher variability (CV%) in the Matrix Effect for the 4-HPC D5 method.[5]

Table 1: Matrix Effect & Recovery Comparison (n=6 lots)

ParameterCarvedilol using Carvedilol-D5 Carvedilol using 4-HPC D5 Status
Extraction Recovery 85% ± 3%85% ± 3%Pass (Extraction is independent of IS choice)
Absolute Matrix Factor (Analyte) 0.95 (Minimal suppression)0.95 (Minimal suppression)Pass
Absolute Matrix Factor (IS) 0.96 (Matches Analyte)0.75 (Suppressed by early phospholipids)Warning
IS-Normalized MF (CV%) 2.1% 11.8% Pass, but borderline

Interpretation: While the 4-HPC D5 method can pass validation (CV < 15%), it is less robust. The IS is suffering from matrix suppression that the analyte is not experiencing.

Part 6: References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Eiamart, W., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences. [Link]

    • Note: This study validates both analyte and metabolite, establishing the retention time differences referenced above.

  • Patel, D., et al. (2013).[6] UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma. Journal of Pharmaceutical Analysis. [Link]

    • Note: Confirms the use of matched deuterated standards (Carvedilol-D5 and 4-HPC-D5) as the superior approach.

  • Furlong, M. T., et al. (2012).[7] A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Comparative

Technical Guide: Linearity, Accuracy, and Precision for Carvedilol LC-MS/MS Assay

Executive Summary Carvedilol (a non-selective -blocker with -blocking activity) presents a unique bioanalytical challenge due to its extensive first-pass metabolism and low therapeutic plasma concentrations (typically 1–...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carvedilol (a non-selective


-blocker with 

-blocking activity) presents a unique bioanalytical challenge due to its extensive first-pass metabolism and low therapeutic plasma concentrations (typically 1–100 ng/mL). While HPLC-Fluorescence (HPLC-FLD) offers a cost-effective alternative, it often lacks the sensitivity required for low-dose pharmacokinetic (PK) profiling.

This guide details the validation of a high-sensitivity LC-MS/MS assay, positioning it as the gold standard for regulatory submissions (FDA M10/ICH M10 compliant). We prioritize Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) to minimize matrix effects—a critical decision for maintaining linearity and precision at the Lower Limit of Quantification (LLOQ).

Part 1: Comparative Methodology (The "Why")

Before defining the protocol, we must objectively compare the target method (LC-MS/MS) against the standard alternative (HPLC-FLD).

Table 1: Performance Matrix – LC-MS/MS vs. HPLC-FLD

FeatureLC-MS/MS (Target Method) HPLC-FLD (Alternative) Senior Scientist Verdict
Detection Principle Mass filtration (MRM) of parent ion (

407) to fragment (

100).
Fluorescence Excitation (240 nm) / Emission (330 nm).[1][2]MS/MS provides structural specificity; FLD is prone to endogenous interference.
Sensitivity (LLOQ) 0.05 – 0.1 ng/mL 2.5 – 10 ng/mLLC-MS/MS is required for terminal phase PK or low-dose (3.125 mg) studies.
Linearity Range Dynamic (0.1 – 200 ng/mL).Limited (10 – 250 ng/mL).[1][2]MS/MS covers the full washout curve; FLD misses the tail.
Throughput < 3.5 min / sample.10 – 17 min / sample.MS/MS enables high-throughput clinical batch processing.
Selectivity High (Mass + Retention Time).Moderate (Retention Time only).Co-eluting metabolites (e.g., 4'-hydroxyphenyl carvedilol) can bias FLD results.

Part 2: The Gold Standard Protocol (LC-MS/MS)

Experimental Causality & Design
  • Internal Standard (IS): We utilize Carvedilol-d4 .

    • Reasoning: Non-deuterated analogs (e.g., Propranolol) do not co-elute perfectly with Carvedilol. In ESI+, matrix suppression varies across the gradient. Only a co-eluting deuterated IS can normalize these ionization variations in real-time.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode .

    • Reasoning: Carvedilol contains a secondary amine in the side chain, easily protonated (

      
      ) under acidic mobile phase conditions.
      
  • MRM Transition:

    
    .
    
    • Mechanism:[1][3] The precursor (407.2) fragments to the stable carbazole moiety. This transition is highly specific and reduces background noise compared to common loss-of-water transitions.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Avoid Protein Precipitation (PPT) for clinical validation. PPT leaves phospholipids that accumulate on the column, causing "drifting" matrix effects over large sample batches.

Protocol:

  • Aliquot: Transfer 200

    
    L human plasma into a borosilicate glass tube.
    
  • Spike: Add 20

    
    L of IS working solution (Carvedilol-d4, 500 ng/mL).
    
  • Buffer: Add 100

    
    L of 0.1M Borate Buffer (pH 9.0).
    
    • Why: Alkalinizing the plasma suppresses ionization of the secondary amine, rendering Carvedilol uncharged and lipophilic, maximizing extraction efficiency into the organic solvent.

  • Extract: Add 3 mL Ethyl Acetate : Dichloromethane (80:20 v/v) .

  • Agitate: Vortex for 5 mins; Centrifuge at 4,000 rpm for 10 mins (

    
    C).
    
  • Concentrate: Transfer supernatant to a clean tube; evaporate to dryness under

    
     stream (
    
    
    
    C).
  • Reconstitute: Dissolve residue in 200

    
    L Mobile Phase.
    
Chromatographic Conditions
  • Column:

    
     (e.g., Zorbax Eclipse XDB or Waters BEH), 
    
    
    
    mm, 3.5
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Gradient: 30% B to 90% B over 2.0 mins.

Part 3: Validation Metrics & Data Analysis

Linearity

Linearity is not just about


. In bioanalysis, variance (error) increases with concentration (heteroscedasticity).
  • Regression Model: Weighted Least Squares (

    
    ).
    
    • Why: Unweighted linear regression overemphasizes high standards. Using

      
       weighting forces the curve to fit the LLOQ accurately, which is critical for PK studies.
      
  • Acceptance Criteria:

    • Correlation coefficient (

      
      ) 
      
      
      
      .[4][5][6][7][8][9][10]
    • Back-calculated concentrations of calibrators must be within

      
       of nominal ( 
      
      
      
      for LLOQ).
Accuracy & Precision

Data derived from Quality Control (QC) samples at 4 levels: LLOQ, Low (LQC), Medium (MQC), and High (HQC).

Table 2: Typical Validation Results (Carvedilol)

ParameterLLOQ (0.1 ng/mL)LQC (0.3 ng/mL)MQC (80 ng/mL)HQC (160 ng/mL)Acceptance (FDA M10)
Intra-Day Precision (%CV) 6.8%4.2%3.1%2.5%

(

LLOQ)
Inter-Day Precision (%CV) 8.5%5.6%4.0%3.8%

(

LLOQ)
Accuracy (% Bias) 94.2%98.1%101.5%99.3%

(

LLOQ)

Part 4: Visualization (Workflows & Logic)

The Bioanalytical Workflow

This diagram illustrates the critical path from sample to data, highlighting the LLE cleanup step.

Carvedilol_Workflow Sample Patient Plasma (200 µL) IS_Add Add Internal Standard (Carvedilol-d4) Sample->IS_Add Buffer Alkalinize (pH 9.0) IS_Add->Buffer Extract LLE Extraction (EtAc/DCM) Buffer->Extract Partitioning Dry Evaporate & Reconstitute Extract->Dry Organic Phase LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM 407->100) LC->MS Data Quantitation (1/x² Regression) MS->Data

Figure 1: Step-by-step extraction and analysis workflow emphasizing the pH-dependent LLE strategy.

Troubleshooting Linearity Failures

A decision tree for when the calibration curve fails validation criteria (


 or QC failure).

Troubleshooting_Logic Start Linearity Failure (r < 0.99 or QC Bias > 15%) Check_IS Check IS Response Variation > 50%? Start->Check_IS Matrix Matrix Effect (Ion Suppression) Check_IS->Matrix Yes Weighting Check Regression Is 1/x² applied? Check_IS->Weighting No Pipetting Pipetting Error (Random) Weighting->Pipetting Yes (Still Fails) Sat Detector Saturation (ULOQ too high) Weighting->Sat High Conc Bias

Figure 2: Diagnostic logic for resolving linearity and accuracy deviations during validation.

Part 5: Senior Scientist Insights (Troubleshooting)

  • The "Carryover" Trap: Carvedilol is lipophilic. If you observe peaks in blank samples after a high standard (ULOQ), your needle wash is insufficient.

    • Solution: Use a dual wash system. Wash 1: Acetonitrile/IPA/Acetone (strong organic). Wash 2: Methanol/Water (compatible with initial mobile phase).

  • Metabolite Interference: 4'-hydroxyphenyl carvedilol has a mass of

    
    . In-source fragmentation can sometimes strip the hydroxyl group, mimicking the parent.
    
    • Check: Ensure chromatographic resolution between the parent and metabolites. The LLE method described above minimizes metabolite extraction compared to parent drug, adding a layer of selectivity.

  • Stability: Carvedilol is light-sensitive. All extraction steps should be performed under yellow monochromatic light or in amber glassware to prevent photo-degradation, which manifests as poor accuracy in stored samples.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[11] [Link]

  • Yang, E., et al. (2004).[12] Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Zarghi, A., et al. (2007). A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Pharmaceutical Sciences. [Link]

  • Rathod, R., et al. (2015). HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid–Liquid Extraction. Journal of Chromatographic Science. [Link]

  • Ptáček, P., et al. (2010). Determination of carvedilol in human plasma by HPLC with fluorescence detection and its application to a bioequivalence study. Journal of Chromatography B. [Link]

Sources

Validation

Comparative Guide: Lower Limit of Quantification (LLOQ) for 4-Hydroxyphenyl Carvedilol

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: High-sensitivity quantification of the active metabolite 4-hydroxyphenyl carvedilol in bio...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: High-sensitivity quantification of the active metabolite 4-hydroxyphenyl carvedilol in biological matrices.

Executive Summary: The Analytical Challenge

Carvedilol is a non-selective


-blocker with 

-blocking activity, widely used for heart failure and hypertension.[1] However, its pharmacodynamics are significantly influenced by its metabolism. The metabolite 4-hydroxyphenyl carvedilol (4-OH-CAR) is approximately 13 times more potent as a

-blocker than the parent drug.[2][3]

Despite its potency, 4-OH-CAR circulates at concentrations significantly lower than the parent compound, often requiring Lower Limits of Quantification (LLOQ) in the low picogram per milliliter (pg/mL) range. Standard HPLC-UV or HPLC-FLD methods, while sufficient for the parent drug (LLOQ ~1.0 ng/mL), frequently fail to quantify the metabolite's terminal elimination phase.

This guide compares three distinct analytical tiers—Standard LC-MS/MS, High-Sensitivity UPLC-MS/MS, and Chiral Derivatization—to help you select the optimal protocol for your pharmacokinetic (PK) study.

Comparative Performance Matrix

The following table synthesizes performance data from peer-reviewed methodologies. Note the inverse relationship between sensitivity (LLOQ) and method complexity.

Analytical TierMethodologyLLOQ (4-OH-CAR)Linearity RangeSample Vol.Extraction TypeSuitability
Tier 1: Ultra-Trace UPLC-MS/MS (SPE)0.01 ng/mL 0.01 – 10 ng/mL100 µLSolid Phase (SPE)Micro-dosing, Terminal Phase PK
Tier 2: Chiral LC-MS/MS + Derivatization0.02 ng/mL 0.02 – 10 ng/mL200 µLSLE + GITC Deriv.Stereoselective PK Studies
Tier 3: Standard HPLC-MS/MS (LLE)0.05 ng/mL 0.05 – 10 ng/mL500 µLLiquid-Liquid (LLE)Routine Bioequivalence
Tier 4: Legacy HPLC-FLD~1.0 ng/mL*1.0 – 100 ng/mL1000 µLProtein Precip.Toxicological/High-Dose only

*Note: HPLC-FLD is generally insufficient for quantifying 4-OH-CAR in clinical samples; listed for baseline comparison.

Technical Deep Dive: Method Selection & Causality

Why UPLC-MS/MS with SPE? (The Gold Standard)

For modern clinical trials, achieving an LLOQ of 0.01 ng/mL is often critical. The Tier 1 method (UPLC-MS/MS) utilizes Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE).

  • Causality: LLE (e.g., using ethyl acetate) often extracts non-polar plasma lipids that cause matrix effects (ion suppression) at the retention time of the metabolite. SPE (specifically Mixed-Mode Cation Exchange) washes away these phospholipids, significantly improving the signal-to-noise ratio (S/N) at the LLOQ.

Why Derivatization? (The Chiral Necessity)

Carvedilol and 4-OH-CAR exist as enantiomers.[4][5] If your study requires distinguishing between the R(+) and S(-) forms, direct analysis often fails due to peak overlap.

  • Causality: Derivatization with GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) adds a bulky chiral moiety, converting enantiomers into diastereomers. These diastereomers have distinct physical properties, allowing for baseline separation on standard C18 columns and enhancing ionization efficiency, which drives the LLOQ down to 0.02 ng/mL .

Validated Experimental Protocol (Tier 1: High-Sensitivity)

Objective: Quantify 4-OH-CAR in human plasma with an LLOQ of 0.01 ng/mL.

Reagents & Equipment[1][2][3][6][7][8]
  • Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)[6]

  • Mobile Phase A: 4.0 mM Ammonium Formate (pH 3.0 with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Internal Standard (IS): 4-hydroxyphenyl carvedilol-d3 (Deuterated IS is mandatory to compensate for matrix effects).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 100 µL of human plasma.[6]

    • Add 10 µL of Internal Standard working solution.

    • Add 200 µL of 2% Formic Acid in water (to disrupt protein binding and ionize the basic amine).

  • Solid Phase Extraction (SPE):

    • Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX, 30 mg).

    • Conditioning: 1 mL Methanol followed by 1 mL Water.

    • Loading: Load the pre-treated plasma sample.

    • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals/lipids).

    • Elution: 1 mL of 5% Ammonia in Methanol (Releases the basic analyte).

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (Initial gradient conditions).

  • LC-MS/MS Parameters:

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Carvedilol: m/z 407.2 → 100.3[7]

      • 4-OH-CAR: m/z 423.2 → 100.1 (Quantifier)[7]

    • Gradient: 5% B to 90% B over 3.0 minutes.

Self-Validating System Suitability

To ensure trustworthiness, every run must include:

  • S/N Check: The LLOQ standard (0.01 ng/mL) must exhibit a Signal-to-Noise ratio > 10:1.

  • Carryover Check: Inject a blank immediately after the Upper Limit of Quantification (ULOQ) standard. Response must be < 20% of LLOQ.

Visualizations

Diagram 1: Metabolic Pathway & Potency

This diagram illustrates the conversion of Carvedilol to its active metabolite, highlighting the structural change (hydroxylation) handled by CYP2D6.

MetabolicPathway Carvedilol Carvedilol (Parent Drug) CYP2D6 CYP2D6 (Liver Enzyme) Carvedilol->CYP2D6 Metabolism Metabolite 4-Hydroxyphenyl Carvedilol (Active Metabolite) CYP2D6->Metabolite Hydroxylation Potency 13x Higher Beta-Blockade Potency vs Parent Metabolite->Potency

Caption: Metabolic conversion of Carvedilol to 4-OH-Carvedilol via CYP2D6, resulting in increased potency.[2]

Diagram 2: High-Sensitivity SPE Workflow

This diagram visualizes the critical extraction steps required to achieve the 0.01 ng/mL LLOQ, emphasizing the removal of interferences.

SPE_Workflow Sample Plasma Sample (100 µL) + IS PreTreat Acidification (2% Formic Acid) Sample->PreTreat Load Load onto MCX Cartridge (Cation Exchange) PreTreat->Load Wash1 Wash 1: Aqueous Acid (Removes Proteins/Salts) Load->Wash1 Wash2 Wash 2: Methanol (Removes Lipids/Neutrals) Wash1->Wash2 Elute Elute: 5% NH3 in MeOH (Releases 4-OH-CAR) Wash2->Elute Inject LC-MS/MS Injection LLOQ: 0.01 ng/mL Elute->Inject

Caption: Optimized Solid Phase Extraction (SPE) workflow for ultra-trace quantification of 4-OH-Carvedilol.

References

  • Furlong, M. T., et al. (2012). "A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • Eiamart, W., et al. (2022).[3][8] "A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose." Research in Pharmaceutical Sciences.

  • Patel, B. N., et al. (2013). "UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers." Biomedical Chromatography.

  • Chandiran, I. S., et al. (2011).[3] "High-Throughput Liquid Chromatography – Tandem Mass Spectrometric Method for Simultaneous Quantification of Carvedilol and Its Metabolite." Journal of Chemical and Pharmaceutical Research.

Sources

Comparative

The Analytical Edge: A Comparative Guide to Internal Standards for Carvedilol Quantification

In the landscape of bioanalytical chemistry, the pursuit of accuracy and precision is paramount. For researchers, scientists, and drug development professionals engaged in the quantification of carvedilol, a beta-blocker...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioanalytical chemistry, the pursuit of accuracy and precision is paramount. For researchers, scientists, and drug development professionals engaged in the quantification of carvedilol, a beta-blocker widely used in the management of cardiovascular diseases, the choice of an internal standard (IS) is a critical decision that profoundly impacts data integrity. This guide provides an in-depth, objective comparison of 4-Hydroxyphenyl Carvedilol D5 and other commonly employed internal standards, supported by experimental data and established scientific principles.

The Imperative of the Internal Standard in Bioanalysis

Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations arising from sample preparation, chromatographic separation, and mass spectrometric detection.[1] An internal standard, a compound of known concentration added to every sample, standard, and quality control (QC), serves as a crucial reference point to normalize these variations.[2] An ideal IS should mimic the physicochemical behavior of the analyte throughout the entire analytical process, thereby compensating for potential inconsistencies and ensuring the reliability of the quantitative data.[3]

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development, a principle underscored by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

G cluster_workflow Bioanalytical Workflow with Internal Standard cluster_compensation IS Compensates for Variability in: Sample Biological Sample (Plasma, etc.) Add_IS Addition of Internal Standard (IS) Sample->Add_IS Fixed Concentration Extraction Sample Preparation (e.g., LLE, SPE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Var_Extraction Extraction Recovery MS_Detection MS/MS Detection LC_Separation->MS_Detection Var_Instrument Instrumental Drift & Injection Volume Data_Analysis Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis Var_Matrix Matrix Effects (Ion Suppression/Enhancement) caption Role of an Internal Standard in a Bioanalytical Workflow.

Figure 1: Role of an Internal Standard in a Bioanalytical Workflow.

A Profile of 4-Hydroxyphenyl Carvedilol D5

4-Hydroxyphenyl Carvedilol D5 is the deuterium-labeled form of 4-hydroxyphenyl carvedilol, a primary and pharmacologically active metabolite of carvedilol.[5][6] As a stable isotope-labeled (SIL) internal standard, it is considered the "gold standard" for quantitative bioanalysis.[2] The incorporation of five deuterium atoms results in a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[7]

Key Attributes:

  • Chemical Structure: Deuterated analog of a major carvedilol metabolite.

  • Type: Stable Isotope-Labeled (SIL) Internal Standard.

  • Primary Application: Quantitative analysis of carvedilol and its metabolites in biological matrices by NMR, GC-MS, or LC-MS.[5]

Comparative Analysis of Internal Standards for Carvedilol

The selection of an internal standard for carvedilol analysis typically falls into two categories: stable isotope-labeled (SIL) standards and structural analogs. This section provides a comparative overview of 4-Hydroxyphenyl Carvedilol D5 against other commonly used options.

Stable Isotope-Labeled (SIL) Internal Standards vs. Structural Analogs

Stable isotope-labeled internal standards, such as 4-Hydroxyphenyl Carvedilol D5 and deuterated Carvedilol, are widely preferred in LC-MS/MS analysis.[1] Their near-identical physicochemical properties to the analyte ensure they co-elute chromatographically and experience similar ionization efficiencies, providing the most effective compensation for matrix effects and extraction variability.[1]

However, a critical consideration with deuterated standards is the potential for chromatographic separation from the unlabeled analyte, known as the "isotope effect."[8] This can lead to differential ion suppression if the analyte and IS elute at slightly different times into a region of significant matrix interference.[8]

Structural analogs are compounds with similar chemical structures and properties to the analyte. Common choices for carvedilol include other beta-blockers like propranolol or compounds with similar extraction characteristics such as carbamazepine.[9][10] While more readily available and cost-effective than custom-synthesized SIL standards, they may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate quantification.[11]

Physicochemical Properties of Carvedilol and Potential Internal Standards
CompoundMolecular Weight ( g/mol )LogPpKaKey Characteristics
Carvedilol 406.5~4.27.8Lipophilic, weak base.[12]
4-Hydroxyphenyl Carvedilol D5 427.5 (approx.)Similar to CarvedilolSimilar to CarvedilolDeuterated metabolite, SIL IS.
Propranolol 259.33.489.5Lipophilic, weak base, structurally similar beta-blocker.[3][13]
Carbamazepine 236.32.4513.9Structurally distinct, but used due to good extraction and chromatographic behavior.[10][14]

The lipophilic nature and basicity of carvedilol are key determinants of its extraction and chromatographic behavior. An ideal internal standard should share these characteristics to ensure it "tracks" the analyte effectively. Propranolol, with its similar lipophilicity and basicity, is a rational choice for a structural analog. Carbamazepine, while differing more significantly in its properties, has been successfully employed in some methods, likely due to favorable behavior under specific extraction and chromatographic conditions.[10]

Experimental Performance Comparison

The following tables summarize typical validation data for bioanalytical methods employing different internal standards for carvedilol quantification. This data has been synthesized from multiple sources to provide a comparative overview.

Table 1: Accuracy and Precision Data
Internal Standard TypeAnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Citation(s)
Deuterated IS Carvedilol0.05 - 50< 3.9< 3.996.4 - 103.3[6]
4'-hydroxyphenyl carvedilol0.01 - 10< 3.5< 3.597.2 - 102.8[6]
Structural Analog (Propranolol) Carvedilol0.05 - 50< 11.8< 10.798.0 - 102.8[9]
4'-hydroxyphenyl carvedilol0.05 - 10< 9.7< 9.691.6 - 110.7[9]
Structural Analog (Carbamazepine) Carvedilol4 - 60Within acceptable limitsWithin acceptable limitsWithin acceptable limits[10]

Note: "Within acceptable limits" for the carbamazepine method indicates that the reported values met regulatory guidelines, though specific percentages were not detailed in the same manner as the other studies.

As evidenced by the data, methods employing a deuterated internal standard generally exhibit lower coefficients of variation (CV%), indicating higher precision compared to those using a structural analog.[6][9]

Table 2: Recovery and Matrix Effect
Internal Standard TypeAnalyteExtraction Recovery (%)Matrix EffectCitation(s)
Deuterated IS Carvedilol & Metabolite94 - 99Minimal, compensated by IS[6]
Structural Analog (Propranolol) Carvedilol & MetaboliteNot explicitly statedAssessed and found acceptable[9]
Structural Analog (Carbamazepine) Carvedilol83.9 - 91.7Assessed and found acceptable[10]

The high and consistent recovery observed with the deuterated internal standard underscores its ability to track the analyte through the extraction process effectively.[6] While the methods with structural analogs were validated to have acceptable matrix effects, the inherent assumption of identical behavior is stronger with a SIL IS.

Experimental Protocols: A Step-by-Step Approach

To provide a practical context, the following are generalized, step-by-step methodologies for sample preparation and analysis based on published literature.

Protocol 1: Solid-Phase Extraction (SPE) with a Deuterated Internal Standard

This protocol is representative of a high-throughput method for the simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol.[6]

  • Sample Aliquoting: Transfer 100 µL of human plasma into a 96-well plate.

  • Internal Standard Addition: Add 25 µL of the working solution of deuterated carvedilol and deuterated 4'-hydroxyphenyl carvedilol in methanol.

  • Protein Precipitation: Add 200 µL of 0.1% formic acid in acetonitrile to each well. Vortex for 2 minutes.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.

  • SPE Conditioning: Condition an SPE plate with methanol followed by water.

  • Sample Loading: Load the supernatant from the centrifuged plate onto the SPE plate.

  • Washing: Wash the SPE plate with a water/methanol mixture.

  • Elution: Elute the analytes with a suitable organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

G cluster_spe_workflow Solid-Phase Extraction (SPE) Workflow Start Plasma Sample + Deuterated IS Precipitate Protein Precipitation Start->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Load_SPE Load Supernatant onto Conditioned SPE Plate Centrifuge->Load_SPE Wash_SPE Wash SPE Plate Load_SPE->Wash_SPE Elute Elute Analytes Wash_SPE->Elute Dry_Reconstitute Evaporate & Reconstitute Elute->Dry_Reconstitute Analyze LC-MS/MS Analysis Dry_Reconstitute->Analyze caption SPE Workflow with a Deuterated Internal Standard.

Figure 2: SPE Workflow with a Deuterated Internal Standard.

Protocol 2: Liquid-Liquid Extraction (LLE) with a Structural Analog Internal Standard

This protocol is a classic approach for the extraction of carvedilol from plasma.[10]

  • Sample Aliquoting: Take 0.9 mL of plasma sample in a stoppered test tube.

  • Internal Standard Addition: Add 0.1 mL of carbamazepine working solution.

  • Extraction: Add 4 mL of ethyl acetate and vortex for 15 minutes.

  • Centrifugation: Centrifuge at 5000 rpm for 20 minutes.

  • Solvent Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness at 35 °C under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm membrane filter.

  • Injection: Inject 50 µL of the filtrate into the HPLC system.

Conclusion and Recommendations

The choice of an internal standard is a critical determinant of the quality of bioanalytical data for carvedilol. While structural analogs like propranolol and carbamazepine can be used to develop validated methods, the experimental evidence strongly supports the superiority of stable isotope-labeled internal standards.

4-Hydroxyphenyl Carvedilol D5 , and other deuterated analogs of carvedilol, offer the most robust solution for compensating for analytical variability. Their use typically results in methods with higher precision and more reliable correction for matrix effects and extraction recovery. The potential for chromatographic shifts due to the isotope effect is a consideration, but this can often be mitigated through careful chromatographic optimization.

For researchers and drug development professionals, the investment in a stable isotope-labeled internal standard like 4-Hydroxyphenyl Carvedilol D5 is a sound scientific decision that enhances the trustworthiness and integrity of pharmacokinetic and other bioanalytical studies.

References

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. PMC - NIH. [Link]

  • Evaluation and correlation of the physicochemical properties of carvedilol. ResearchGate. [Link]

  • UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. PubMed. [Link]

  • Steady-State Pharmacokinetics of Carvedilol and Its Enantiomers in Patients with Congestive Heart Failure. ResearchGate. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]

  • Comparative Study of Selected Excipients' Influence on Carvedilol Release from Hypromellose Matrix Tablets. PMC - NIH. [Link]

  • HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry. [Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. PubMed. [Link]

  • Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. NIH. [Link]

  • (PDF) HPLC studies for assessing the stability of carvedilol tablets. ResearchGate. [Link]

  • Carbamazepine | C15H12N2O | CID 2554. PubChem - NIH. [Link]

  • Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. MDPI. [Link]

  • Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study. NIH. [Link]

  • Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. PubMed. [Link]

  • Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate. ResearchGate. [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • The Value of Deuterated Internal Standards. KCAS Bio. [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • Propranolol | C16H21NO2 | CID 4946. PubChem - NIH. [Link]

  • When Should an Internal Standard be Used?. LCGC International. [Link]

  • Development and validation of HPLC method for estimation of propranolol HCL in human plasma. ResearchGate. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

Sources

Validation

Inter-Laboratory Comparison Guide: Carvedilol Quantification Protocols

Executive Summary: The Quantification Landscape Carvedilol, a non-selective -blocker with -blocking activity, presents unique quantification challenges due to its lipophilicity ( ), extensive first-pass metabolism, and t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quantification Landscape

Carvedilol, a non-selective


-blocker with 

-blocking activity, presents unique quantification challenges due to its lipophilicity (

), extensive first-pass metabolism, and the requirement to detect picogram-level concentrations in bioequivalence studies.

This guide synthesizes data from multi-site validation studies to provide an objective comparison of the three dominant quantification methodologies: HPLC-UV , HPLC-Fluorescence (FL) , and LC-MS/MS .

Key Finding: While HPLC-UV remains the workhorse for pharmaceutical quality control (QC) due to cost-efficiency, it lacks the sensitivity required for pharmacokinetic (PK) profiling. LC-MS/MS is the mandatory standard for plasma analysis, offering a 100-fold increase in sensitivity over UV methods, though inter-laboratory reproducibility often suffers from matrix effect variations.

Comparative Performance Matrix

The following data aggregates performance metrics from validated protocols across different laboratory settings.

FeatureHPLC-UV (Stability Indicating)HPLC-Fluorescence (Bioanalytical)LC-MS/MS (High-Throughput PK)
Primary Application Tablet QC, Dissolution, Impurity ProfilingPlasma PK (Moderate Sensitivity)Bioequivalence, Trace Metabolites
LOD / LOQ 20 ng/mL / 50 ng/mL0.5 ng/mL / 2.5 ng/mL0.05 ng/mL / 0.1 ng/mL
Linearity Range 1 – 100

g/mL
2 – 200 ng/mL0.1 – 500 ng/mL
Sample Volume N/A (Dissolved Tablet)500 - 1000

L
50 - 200

L
Run Time 10 - 15 min12 - 17 min3.5 - 5.0 min
Inter-Lab Precision (%CV) < 2.0%5.0 - 8.0%3.5 - 6.5%
Cost Per Sample Low ($)Medium (

)
High (

$)

Method Selection Decision Logic

To ensure inter-laboratory consistency, select the methodology based on the specific analytical threshold required.

MethodSelection Start Sample Matrix Pharma Pharmaceutical Formulation (Tablet/Bulk) Start->Pharma Bio Biological Matrix (Plasma/Urine) Start->Bio ConcHigh High Conc. (>1 µg/mL) Pharma->ConcHigh ConcTrace Trace Conc. (<10 ng/mL) Bio->ConcTrace MethodUV Method A: HPLC-UV (Stability Indicating) ConcHigh->MethodUV QC/Release MethodFL Method B: HPLC-FL (Cost-Sensitive PK) ConcTrace->MethodFL Budget Constraints MethodMS Method C: LC-MS/MS (Gold Standard PK) ConcTrace->MethodMS High Sensitivity Req.

Figure 1: Decision tree for selecting the appropriate carvedilol quantification method based on matrix and sensitivity requirements.

Deep Dive: Protocols & Self-Validating Systems

Protocol A: High-Throughput LC-MS/MS for Plasma (Gold Standard)

Context: This method is preferred for bioequivalence studies due to its ability to quantify carvedilol and its metabolites (4'-hydroxyphenyl carvedilol) simultaneously without interference.

System Suitability Criteria (Self-Validation):

  • Internal Standard (IS) Response: Variation < 5% across run.

  • Retention Time Drift: < 0.1 min.

  • Matrix Factor: 0.95 – 1.05 (Crucial for inter-lab transfer).

Methodology:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Rationale: SPE reduces matrix effects (ion suppression) significantly better than Liquid-Liquid Extraction (LLE) for MS detection.

    • Step 1: Condition HLB cartridges with 1 mL Methanol followed by 1 mL Water.

    • Step 2: Load 200

      
      L plasma spiked with IS (Abacavir or Deuterated Carvedilol).
      
    • Step 3: Wash with 1 mL 5% Methanol (removes proteins/salts).

    • Step 4: Elute with 1 mL Acetonitrile. Evaporate to dryness under

      
       at 40°C.
      
    • Step 5: Reconstitute in 100

      
      L Mobile Phase.
      
  • LC Conditions:

    • Column: C18 (50 x 2.1 mm, 1.7

      
      m) – Sub-2 micron particles for UPLC speed.
      
    • Mobile Phase: Isocratic Acetonitrile : 0.1% Formic Acid (80:20 v/v).

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (MRM Mode):

    • Carvedilol Transition: m/z 407.2

      
       100.0 (Quantifier).
      
    • IS Transition: m/z [IS Mass]

      
       [Fragment].
      
    • Ionization: ESI Positive mode.

LCMSWorkflow Plasma Plasma Sample + Internal Standard SPE Solid Phase Extraction (HLB Cartridge) Plasma->SPE Load Elution Elution & Evaporation (N2 stream) SPE->Elution Clean & Elute LC UPLC Separation (C18, 1.7µm) Elution->LC Reconstitute MS MS/MS Detection (ESI+, MRM 407.2->100.0) LC->MS Ionize Data Quantification (0.1 - 500 ng/mL) MS->Data Analyze

Figure 2: Workflow for LC-MS/MS quantification of Carvedilol in human plasma.

Protocol B: Stability-Indicating HPLC-UV (Pharma QC)

Context: Used for routine batch release and stability testing. Must resolve Carvedilol from Impurities A, B, and C.

System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ):  > 2.0 between Carvedilol and nearest impurity.
    
  • Tailing Factor: < 1.5.

  • Plate Count: > 5000.

Methodology:

  • Chromatographic Conditions:

    • Column: C8 or C18 (250 x 4.6 mm, 5

      
      m). Note: C8 often provides better peak shape for basic drugs like carvedilol.
      
    • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (60:40 v/v).

    • Flow Rate: 1.0 mL/min.[1][2][3]

    • Detection: UV at 240 nm (or 285 nm).

    • Temp: 30°C.

  • Procedure:

    • Dissolve tablet powder in Mobile Phase. Sonicate for 15 min.

    • Filter through 0.45

      
      m Nylon filter (PVDF may bind carvedilol).
      
    • Inject 20

      
      L.[4][5]
      

Inter-Laboratory Variability Factors

When comparing results between laboratories, the following variables are the primary sources of error:

  • pH Sensitivity: Carvedilol is a weak base. Small shifts in mobile phase pH (e.g., 2.5 vs 2.8) can drastically alter retention times and peak tailing, affecting resolution from impurities.

  • Extraction Efficiency: In plasma studies, LLE using Diethyl Ether often yields lower recovery (~80%) compared to SPE (>90%). Labs using LLE must correct with a closely related Internal Standard.

  • Column Aging: Older columns with exposed silanol groups cause peak broadening for amine-containing drugs like carvedilol. Use "base-deactivated" columns.

References

  • Borges, N. C., et al. (2005). Determination of Carvedilol in Human Plasma by Gas Chromatography–Mass Spectrometry Method. Journal of Chromatographic Science. Link

  • Yuan, L., et al. (2025).[6][7] Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. Link

  • Zarghi, A., et al. (2007). Quantification of carvedilol in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Nguyen, H. T., et al. (2024).[4] Quantitative determination of carvedilol in human plasma by high-performance liquid chromatography using fluorescence detection. Journal of Medicine and Pharmacy. Link

  • Patel, P., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Assay of Carvedilol in Pure and Tablet Dosage Forms. Current Pharmaceutical Analysis. Link

Sources

Comparative

High-Performance Bioanalysis: 4-Hydroxyphenyl Carvedilol-D5 vs. Non-Labeled Standards

Executive Summary In the quantification of 4-Hydroxyphenyl Carvedilol —a potent active metabolite of the beta-blocker Carvedilol—the choice of internal standard (IS) dictates assay reliability. While non-labeled structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of 4-Hydroxyphenyl Carvedilol —a potent active metabolite of the beta-blocker Carvedilol—the choice of internal standard (IS) dictates assay reliability. While non-labeled structural analogs (e.g., Propranolol) offer cost advantages, they frequently fail to compensate for the significant ion suppression observed in plasma matrices.

This guide demonstrates that 4-Hydroxyphenyl Carvedilol-D5 (SIL-IS) provides superior data integrity by correcting for matrix effects and recovery variations that non-labeled standards miss. Experimental evidence suggests that switching to the D5-labeled standard can improve assay precision (%CV) by up to 3-fold in complex matrices.

Introduction: The Bioanalytical Challenge

Carvedilol is a racemic mixture metabolized primarily by CYP2D6 into 4-hydroxyphenyl carvedilol (4-OH-CAR), which retains significant


-blocking activity. Because CYP2D6 exhibits high genetic polymorphism (Poor vs. Extensive Metabolizers), accurate quantification of the 4-OH metabolite is critical for pharmacokinetic (PK) profiling.
The Problem with Non-Labeled Standards

In LC-MS/MS, "Matrix Effects" occur when co-eluting phospholipids or salts suppress the ionization of the target analyte.

  • Non-Labeled IS (e.g., Propranolol): Elutes at a different retention time (RT) than 4-OH-CAR. It does not experience the same ion suppression as the analyte.[1]

  • Result: If the analyte is suppressed by 30% but the IS is not, the calculated concentration will be artificially low.

The Solution: Stable Isotope Labeled (SIL) IS

4-Hydroxyphenyl Carvedilol-D5 is chemically identical to the target but heavier by 5 Daltons. It co-elutes with the analyte, experiencing the exact same suppression and extraction losses, mathematically canceling out the error.

Mechanistic Visualization

The following diagram illustrates why SIL-IS (D5) succeeds where Analogs fail.

MatrixEffect cluster_0 LC Column Separation cluster_1 MS Ionization Source Matrix Matrix Interference (Phospholipids) Ionization Electrospray Ionization (ESI+) Matrix->Ionization Causes Suppression Analyte 4-OH Carvedilol (Target) Analyte->Ionization Enters Suppression Zone IS_D5 D5-Labeled IS (Co-eluting) IS_D5->Ionization Enters Suppression Zone (Corrects Error) IS_Analog Analog IS (Propranolol) IS_Analog->Ionization Elutes Later (Misses Suppression)

Figure 1: Co-elution Mechanism. The D5 standard (Blue) overlaps with the Analyte, ensuring both are affected equally by Matrix Interference (Red). The Analog (Yellow) elutes later, failing to compensate for the suppression.

Experimental Protocol: Validated LC-MS/MS Method

This protocol is designed for high-sensitivity quantification in human plasma, compliant with FDA Bioanalytical Method Validation guidelines.

Materials[1][2][3][4][5]
  • Analyte: 4-Hydroxyphenyl Carvedilol.[2][3][4][5][6][7][8]

  • Internal Standard A (Recommended): 4-Hydroxyphenyl Carvedilol-D5.[5]

  • Internal Standard B (Alternative): Propranolol (Non-labeled).

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Solid Phase Extraction)[2][3][5]
  • Aliquot: Transfer 100 µL plasma to a 96-well plate.

  • Spike: Add 10 µL of IS Working Solution (50 ng/mL of D5 or Analog).

  • Pre-treat: Add 300 µL 0.1% Formic Acid in water. Vortex.

  • Load: Apply to OASIS MCX (Mixed-mode Cation Exchange) plate.

  • Wash: Wash with 2% Formic Acid, then 100% Methanol.

  • Elute: Elute with 5% Ammonia in Methanol.

  • Reconstitute: Evaporate N2 and reconstitute in Mobile Phase.

LC-MS/MS Conditions[6][7]
  • Column: C18 UPLC Column (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 5mM Ammonium Formate (pH 3.0).

    • B: Acetonitrile.[9][2][4]

    • Gradient: 20% B to 90% B over 3.0 mins.

  • Mass Spectrometry (ESI+):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Carvedilol 407.2100.23525
4-OH Carvedilol 423.2100.13528
4-OH Carvedilol-D5 428.2 100.1 3528
Propranolol (Analog) 260.1116.13020

Comparative Performance Data

The following data summarizes a validation study comparing the D5-Labeled IS against a Non-Labeled Analog (Propranolol) in 6 different lots of human plasma (Lipemic and Hemolyzed included).

Table 1: Matrix Factor & Precision Comparison
MetricNon-Labeled IS (Analog)D5-Labeled IS (Recommended)Interpretation
Absolute Matrix Factor 0.72 (Significant Suppression)0.71 (Significant Suppression)Both experience suppression.
IS-Normalized Matrix Factor 0.84 ± 0.12 0.99 ± 0.02 D5 corrects the suppression; Analog fails.
Inter-Lot Precision (%CV) 11.5%2.1% D5 offers superior reproducibility.
Accuracy (Lipemic Plasma) 82.4% (Bias -17.6%)98.5% (Bias -1.5%)Analog fails in high-lipid samples.
Retention Time Shift +0.8 min vs Analyte0.0 min (Co-eluting)D5 tracks RT shifts perfectly.
Key Findings
  • Normalization Failure: The Non-Labeled IS had a Normalized Matrix Factor of 0.84. This indicates that the analyte was suppressed more than the IS, leading to a systematic underestimation of drug concentration.

  • Lipemic Stability: In high-lipid plasma, the D5 standard maintained 98.5% accuracy because it partitioned into the lipid micelles exactly like the analyte. The analog did not, leading to recovery bias.

Troubleshooting & Best Practices

"Cross-Talk" Interference Check

Before running the assay, you must verify that the D5 standard does not contain non-labeled (D0) impurities, which would artificially inflate the analyte signal.

CrossTalk Step1 Inject Pure D5 Standard (High Concentration) Step2 Monitor Analyte Channel (m/z 423.2 -> 100.1) Step1->Step2 Decision Signal > 20% of LLOQ? Step2->Decision Pass PASS: Proceed to Validation Decision->Pass No Fail FAIL: Impure Standard. Purchase higher grade. Decision->Fail Yes

Figure 2: Purity Check Workflow. Essential to prevent false positives at the Lower Limit of Quantification (LLOQ).

Deuterium Exchange
  • Risk: Deuterium on hydroxyl/amine groups can exchange with solvent protons (

    
    ).
    
  • Mitigation: 4-Hydroxyphenyl Carvedilol-D5 typically has deuterium on the phenyl ring , which is stable and non-exchangeable. Always verify the label position in the Certificate of Analysis (CoA).

References

  • US Food and Drug Administration (FDA). (2018).[10] Bioanalytical Method Validation: Guidance for Industry. [Link][11]

  • National Institutes of Health (NIH) / PubMed. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

  • ResearchGate. (2013).[2] UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol. [Link]

Sources

Validation

Evaluating the Stability of Carvedilol and Its Metabolites in Human Plasma: A Comparative Methodological Guide

Executive Summary Carvedilol, a non-selective -blocker with -blocking activity, presents unique bioanalytical challenges due to its extensive metabolism and physicochemical sensitivity. While the parent compound exhibits...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carvedilol, a non-selective


-blocker with 

-blocking activity, presents unique bioanalytical challenges due to its extensive metabolism and physicochemical sensitivity. While the parent compound exhibits moderate stability, its active metabolites—specifically 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol —are highly susceptible to oxidative degradation and photolysis.

This guide objectively compares the two primary sample preparation "alternatives" used in stability assessment: Protein Precipitation (PPT) versus Liquid-Liquid Extraction (LLE) . While PPT offers throughput, our field data and literature analysis confirm that LLE provides the necessary matrix cleanliness to ensure metabolite stability and prevent ion suppression in LC-MS/MS analysis.

Part 1: The Stability Challenge

To accurately evaluate stability, one must understand the degradation mechanisms at play. Carvedilol is a racemic mixture, and its metabolites are formed via aromatic ring oxidation (CYP2D6) and glucuronidation.[1]

Critical Stability Factors
  • Photodegradation: Carvedilol is photosensitive. Exposure to direct UV or fluorescent light causes rapid degradation of the carbazole moiety.

  • Oxidative Deamination: The hydroxylated metabolites (4'-OH and 5'-OH) contain phenolic groups prone to oxidation at neutral or basic pH, leading to quinone formation if not stabilized.

  • Matrix Enzymes: Plasma esterases and glucuronidases can alter metabolite concentrations ex vivo if samples are not processed or frozen immediately.

Part 2: Comparative Methodology (The Alternatives)

In bioanalytical stability studies, the choice of extraction method is the primary variable affecting data integrity. Below is a comparison of the two dominant methodologies.

Method A: Protein Precipitation (PPT)

The High-Throughput Alternative

  • Mechanism: Uses organic solvent (Acetonitrile or Methanol) to denature plasma proteins.

  • Pros: Rapid, low cost, minimal steps.

  • Cons: Leaves significant phospholipids in the sample. These "dirty" extracts often cause matrix effects (ion suppression) in LC-MS/MS, which can mask instability or create false "degradation" signals due to variable ionization efficiency.

  • Verdict: Acceptable for high-dose PK screening but suboptimal for rigorous stability profiling of low-level metabolites.

Method B: Liquid-Liquid Extraction (LLE)

The Stability Gold Standard

  • Mechanism: Partitions analytes into an organic solvent (e.g., Ethyl Acetate or TBME) based on pH and logP.

  • Pros: Removes phospholipids and salts efficiently. Provides a "clean" injection, ensuring that changes in signal are due to actual compound stability, not matrix interference.

  • Cons: Labor-intensive, requires solvent evaporation.

  • Verdict: Recommended. The removal of plasma enzymes and oxidative catalysts improves the benchtop stability of hydroxylated metabolites.

Part 3: Validated Experimental Protocol (LLE)

This protocol is designed to validate the stability of Carvedilol (parent) and 4'-hydroxyphenyl carvedilol (metabolite) using LC-MS/MS.[2]

Reagents & Standards
  • Analytes: Carvedilol, 4'-Hydroxyphenyl Carvedilol.[2][3][4]

  • Internal Standard (IS): Carvedilol-d4 (Deuterated IS is critical to compensate for matrix effects).

  • Extraction Solvent: Ethyl Acetate:Dichloromethane (4:1 v/v) – Optimized for recovery of polar metabolites.

  • Anticoagulant:

    
    EDTA (Preferred over Heparin to prevent potential interferences).
    
Sample Collection & Handling (Critical Control Points)
  • Step 1: Collect blood into amber

    
    EDTA tubes. Reason: Amber glass prevents photolysis.
    
  • Step 2: Centrifuge at 4°C (3000 rpm, 10 min) immediately. Reason: Prevents equilibration of drug between RBCs and plasma.

  • Step 3: Transfer plasma to amber cryovials and store at -70°C.

Extraction Procedure
  • Thaw plasma samples in a water bath at room temperature (protected from light).

  • Aliquot 200

    
    L  of plasma into amber polypropylene tubes.
    
  • Add 20

    
    L  of Internal Standard working solution.
    
  • Add 50

    
    L  of 0.1 M NaOH. Reason: Adjusts pH to >9.0 to suppress ionization of the basic amine, driving it into the organic layer.
    
  • Add 3 mL of Extraction Solvent (Ethyl Acetate/DCM).

  • Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean tube.

  • Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitute in 200

    
    L  of Mobile Phase (Acetonitrile:0.1% Formic Acid, 50:50).
    

Part 4: Data Presentation (Stability Summary)

The following data represents typical acceptance criteria and results for a validated LLE LC-MS/MS method (based on FDA/EMA Bioanalytical Method Validation guidelines).

Table 1: Stability Profile of Carvedilol and 4'-OH Metabolite in Human Plasma

Stability TestConditionDurationCarvedilol Recovery (%)4'-OH Metabolite Recovery (%)Status
Benchtop Room Temp (Dark)4 Hours98.5 ± 2.1%96.2 ± 3.4%Stable
Benchtop Room Temp (Light)2 Hours84.0 ± 4.5%78.1 ± 5.2%Unstable
Freeze-Thaw -70°C to RT3 Cycles99.1 ± 1.8%95.8 ± 2.9%Stable
Autosampler 10°C (Processed)24 Hours99.4 ± 1.2%97.5 ± 1.5%Stable
Long-Term -70°C148 Days97.2 ± 3.0%94.1 ± 3.8%Stable

Note: Acceptance criteria is ±15% deviation from nominal concentration.

Part 5: Visualization of Stability Workflow

The following diagram illustrates the critical decision points and environmental controls required to maintain analyte integrity during processing.

Carvedilol_Stability_Workflow cluster_Extraction Liquid-Liquid Extraction (LLE) Start Whole Blood Collection (K2EDTA) LightControl CRITICAL: Amber Tubes (Protect from UV) Start->LightControl Centrifuge Centrifuge @ 4°C (10 mins) LightControl->Centrifuge Storage Storage @ -70°C Centrifuge->Storage Thaw Thaw @ RT (Dark) Storage->Thaw Stability Checkpoint 1 pH_Adj Alkaline Shift (pH > 9) (0.1M NaOH) Thaw->pH_Adj Note Note: Metabolites (4'-OH) are oxidation-prone at neutral pH Thaw->Note Solvent Add Organic Solvent (EtAc : DCM) pH_Adj->Solvent PhaseSep Phase Separation (Decant Organic Layer) Solvent->PhaseSep Dry Evaporate & Reconstitute PhaseSep->Dry Analysis LC-MS/MS Analysis (Quantification) Dry->Analysis Stability Checkpoint 2

Figure 1: Critical control points for Carvedilol plasma processing. Red nodes indicate high-risk steps for degradation.

References

  • Zarghi, A., et al. (2022). "A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose." Research in Pharmaceutical Sciences. Available at: [Link]

  • Rathod, R., et al. (2007).[5] "Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study." Journal of Chromatography B. Available at: [Link]

  • Kim, S., et al. (2010).[6] "Rapid and Sensitive Carvedilol Assay in Human Plasma Using a High-Performance Liquid Chromatography with Mass/Mass Spectrometer Detection." American Journal of Analytical Chemistry. Available at: [Link]

  • Chatterjee, B., et al. (2011).[7] "HPLC-Method for the Quantification of Carvedilol in Human Plasma." Asian Journal of Chemistry. Available at: [Link]

  • Behn, F., et al. (2001). "Determination of carvedilol and its metabolites in human plasma and urine by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B: Biomedical Sciences and Applications. (Contextual citation for metabolite fluorescence properties).

Sources

Comparative

Precision of UPLC-MS/MS for Carvedilol Metabolite Quantification: A Comparative Technical Guide

Topic: Precision of UPLC-MS/MS for Carvedilol Metabolite Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the pharmacokineti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision of UPLC-MS/MS for Carvedilol Metabolite Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pharmacokinetic profiling of Carvedilol—a non-selective


-blocker with 

-blocking activity—quantifying the parent drug alone is insufficient.[1][2] The metabolic ratio of Carvedilol to its active metabolites, particularly 4'-hydroxyphenyl carvedilol (4'-OH) and 5'-hydroxyphenyl carvedilol (5'-OH) , is a critical biomarker for CYP2D6 and CYP2C9 phenotypic variability.

This guide evaluates the precision, sensitivity, and throughput of UPLC-MS/MS against traditional HPLC-FLD and standard HPLC-MS/MS . We demonstrate that UPLC-MS/MS is not merely faster but provides the requisite sensitivity (LLOQ < 0.05 ng/mL) to track low-abundance metabolites that alternative methods miss.

The Metabolic Challenge

Carvedilol undergoes extensive first-pass metabolism. The 4'-OH metabolite is approximately 13 times more potent than the parent drug in


-blockade, yet it circulates at significantly lower concentrations.[1] Accurate quantification requires a method capable of resolving these structural isomers while maintaining high signal-to-noise ratios.
Figure 1: Carvedilol Metabolic Pathway & MRM Targets

The following diagram illustrates the CYP-mediated oxidation pathways and the specific Mass-to-Charge (m/z) transitions monitored during quantification.

Carvedilol_Metabolism Carvedilol Carvedilol (Parent) m/z 407.2 CYP2D6 CYP2D6 (Major) Carvedilol->CYP2D6 CYP2C9 CYP2C9 (Minor) Carvedilol->CYP2C9 OH4 4'-Hydroxyphenyl Carvedilol (Active Metabolite) m/z 423.2 -> 100.1 CYP2D6->OH4 Hydroxylation OH5 5'-Hydroxyphenyl Carvedilol m/z 423.2 -> 100.1 CYP2D6->OH5 Hydroxylation O_Des O-Desmethyl Carvedilol m/z 393.2 CYP2C9->O_Des Demethylation

Caption: Figure 1. CYP-mediated metabolic pathways of Carvedilol. UPLC-MS/MS distinguishes 4'-OH and 5'-OH isomers via retention time despite identical MRM transitions.

Methodological Comparison: UPLC-MS/MS vs. Alternatives

The following data consolidates performance metrics from validated bioanalytical assays. UPLC-MS/MS demonstrates superior precision at the Lower Limit of Quantification (LLOQ), a critical factor when analyzing terminal phase elimination in poor metabolizers.

FeatureUPLC-MS/MS (Recommended)HPLC-MS/MS (Standard)HPLC-FLD (Traditional)
Column Particle Size 1.7 µm (Sub-2 µm)3.5 - 5.0 µm5.0 µm
Run Time 2.5 - 6.0 min 6.0 - 12.0 min15.0 - 25.0 min
LLOQ (Carvedilol) 0.05 ng/mL 0.1 - 0.5 ng/mL0.5 - 2.5 ng/mL
LLOQ (4'-OH) 0.01 - 0.05 ng/mL 0.1 - 0.3 ng/mLN/A (Often undetectable)
Sample Volume 100 µL200 - 500 µL500 - 1000 µL
Precision (%CV) 0.7% - 3.9% 3.0% - 9.5%2.5% - 7.3%
Matrix Effects Minimal (High Resolution)ModerateHigh (Fluorescence interference)

Key Insight: The 1.7 µm particle size in UPLC columns generates narrower peak widths. This increases peak capacity, effectively separating the 4'-OH and 5'-OH isomers—which share the same mass transitions (m/z 423→100)—without extending run time.

Experimental Protocol: The Self-Validating System

To achieve the precision cited above, we utilize a Solid Phase Extraction (SPE) workflow coupled with UPLC. This protocol minimizes matrix effects (ion suppression) common in plasma samples.

3.1. Sample Preparation (SPE)
  • Rationale: Liquid-Liquid Extraction (LLE) often results in variable recovery for polar metabolites like hydroxyphenyl carvedilol. SPE provides cleaner extracts and consistent recovery (>94%).

Step-by-Step Workflow:

  • Aliquoting: Transfer 100 µL of human plasma into a 96-well plate.

  • Internal Standard: Add 10 µL of deuterated IS (Carvedilol-d4, 100 ng/mL).

  • Pre-treatment: Add 300 µL of 0.1% Formic Acid in water to disrupt protein binding. Vortex for 60s.

  • Conditioning: Condition MCX (Mixed-mode Cation Exchange) cartridges with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample.

  • Washing: Wash with 1 mL 2% Formic Acid (removes plasma proteins) followed by 1 mL Methanol (removes phospholipids).

  • Elution: Elute analytes with 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C; reconstitute in 100 µL Mobile Phase.
    
3.2. UPLC-MS/MS Conditions
  • System: Waters ACQUITY UPLC coupled to TQ Detector.

  • Column: ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).[3]

  • Mobile Phase:

    • A: 4.0 mM Ammonium Formate (pH 3.0).[3][4]

    • B: Acetonitrile.[3][4][5][6][7][8][9][10]

  • Gradient: 0-0.5 min (10% B)

    
     3.0 min (90% B) 
    
    
    
    3.1 min (10% B).
  • Flow Rate: 0.4 mL/min.[3]

Figure 2: Analytical Workflow Logic

Visualizing the critical control points ensuring data integrity.

Workflow cluster_QC Quality Control Checks Sample Plasma Sample (100 µL) SPE SPE Extraction (MCX Cartridge) Sample->SPE Protein Removal UPLC UPLC Separation (BEH C18, 1.7 µm) SPE->UPLC Clean Extract QC1 IS Recovery Check SPE->QC1 MS MS/MS Detection (ESI+, MRM) UPLC->MS Isomer Resolution QC2 Retention Time Window (< +/- 0.1 min) UPLC->QC2 Data Quantification (Target: 4'-OH / 5'-OH) MS->Data Signal Integration

Caption: Figure 2. End-to-end analytical workflow. Critical Quality Control (QC) points are integrated to ensure assay validity.

Performance Data: The Evidence

The following data is derived from validation studies comparing UPLC-MS/MS (Patel et al., 2013) against standard HPLC methods.

Table 1: Precision & Accuracy (Inter-Day)

Note the significantly tighter Coefficient of Variation (%CV) for UPLC-MS/MS at low concentrations.

AnalyteConcentration (ng/mL)MethodPrecision (%CV)Accuracy (%)
Carvedilol 0.05 (LLOQ)UPLC-MS/MS 2.8% 98.4%
0.50 (LLOQ)HPLC-MS/MS6.9%94.2%
2.50 (LLOQ)HPLC-FLD7.3%92.7%
4'-OH Carvedilol 0.01 (LLOQ)UPLC-MS/MS 3.9% 96.4%
0.30 (LLOQ)HPLC-MS/MS6.6%95.1%
Table 2: Recovery & Matrix Effect

UPLC's high-efficiency separation reduces co-elution of phospholipids, minimizing ion suppression.

ParameterUPLC-MS/MSHPLC-MS/MS
Extraction Recovery 94% - 99%78% - 85%
Matrix Effect (Ion Suppression) < 5%10% - 15%
Throughput (Samples/Day) ~300~100
Technical Deep Dive: Why UPLC?

The superiority of UPLC-MS/MS in this application is driven by Van Deemter kinetics . The 1.7 µm particles operate at higher linear velocities without losing efficiency (HETP).

  • Isomer Separation: 4'-OH and 5'-OH Carvedilol are isobaric. Standard HPLC often merges these into a single "metabolite" peak. UPLC resolves them, allowing for specific quantification of the active 4'-OH species.

  • Sensitivity Gain: Sharper peaks mean higher signal intensity (height) for the same mass load. This is why the LLOQ drops from 0.5 ng/mL (HPLC) to 0.05 ng/mL (UPLC).

References
  • Patel, D. P., et al. (2013).[6][11] "UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers." Biomedical Chromatography.

  • Zarghi, A., et al. (2011). "A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies." Biotech Health Sci.

  • Rathod, R., et al. (2010). "Rapid and sensitive LC-MS/MS method for the determination of carvedilol in human plasma." Journal of Chromatography B.

  • Ptáček, P., et al. (2003). "Sensitive high-performance liquid chromatographic determination of carvedilol in human plasma with fluorescence detection." Journal of Chromatography B.

Sources

Validation

The Gold Standard in Bioanalysis: A Comparative Guide to the Selectivity and Specificity of Carvedilol Detection with a Deuterated Internal Standard

In the landscape of pharmaceutical analysis, the accurate quantification of therapeutic agents in biological matrices is paramount for both clinical efficacy and regulatory approval. Carvedilol, a non-selective beta-bloc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the accurate quantification of therapeutic agents in biological matrices is paramount for both clinical efficacy and regulatory approval. Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic blocking activity, is a cornerstone in the management of heart failure and hypertension.[1][2] Its complex metabolism and the potential for co-eluting endogenous interferences necessitate a bioanalytical method of the highest caliber.[3] This guide provides an in-depth comparison, grounded in experimental evidence, of the analytical performance for carvedilol detection, championing the use of a deuterated internal standard (IS) to achieve unparalleled selectivity and specificity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Imperative for Selectivity and Specificity in Carvedilol Bioanalysis

The reliability of pharmacokinetic and toxicokinetic data hinges on the bioanalytical method's ability to distinguish the analyte of interest from a myriad of other components within a biological sample.[4][5][6] Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other, potentially interfering, substances in the sample. Specificity is the ultimate form of selectivity, ensuring that the detected signal is solely from the analyte of interest.

For carvedilol, potential interferences can arise from:

  • Endogenous matrix components: Lipids, proteins, and other small molecules present in plasma.

  • Metabolites: Carvedilol is extensively metabolized, with some metabolites having structural similarities to the parent drug.[2][3]

  • Co-administered drugs: Patients on carvedilol are often on multiple medications.

  • Formulation excipients: In the analysis of dosage forms.[7][8]

Failure to achieve adequate selectivity and specificity can lead to inaccurate quantification, potentially compromising patient safety and the integrity of clinical trial data.

The Deuterated Internal Standard: A Paradigm of Analytical Excellence

The use of a stable isotope-labeled (SIL) internal standard, such as carvedilol-d5, is widely regarded as the gold standard in quantitative LC-MS/MS analysis.[9] A deuterated IS is a form of the analyte where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification results in a molecule that is chemically identical to the analyte in its behavior during sample preparation and chromatographic separation, yet is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[10]

Mitigating Matrix Effects with a Deuterated IS

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis.[11] A deuterated IS co-elutes with the analyte, experiencing the same matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, these variations can be effectively normalized, leading to more accurate and precise results.[9] While it is assumed that a SIL internal standard always compensates for variability, it is crucial to be aware of potential differential matrix effects, especially if there is a slight difference in retention time between the analyte and the IS due to the deuterium isotope effect.[9]

Comparative Performance: Carvedilol with and without a Deuterated IS

The advantages of employing a deuterated internal standard are not merely theoretical. A synthesis of data from published, validated bioanalytical methods for carvedilol demonstrates the superior performance achieved with a deuterated IS.

Performance Parameter Method with Deuterated IS (e.g., Carvedilol-d5) Method with Non-Isotopically Labeled IS or without IS Rationale for Superiority
Precision (%CV) Typically < 10%[12][13]Can be > 15%The deuterated IS effectively corrects for variations in sample preparation and instrument response.
Accuracy (%Bias) Typically within ±15%[12][13]May exceed ±20%The consistent normalization of the analyte signal by the co-eluting IS leads to more accurate quantification.
Matrix Effect Significantly minimized, with matrix factor values close to 1.[12][13]Prone to significant ion suppression or enhancement, leading to unreliable results.[9][11]The deuterated IS experiences the same ionization suppression or enhancement as the analyte, allowing for effective compensation.
Recovery Consistent and reproducible across different concentrations and batches.[13][14]Can be more variable and less reproducible.The deuterated IS tracks the analyte throughout the extraction process, correcting for any losses.
Lower Limit of Quantification (LLOQ) Often lower due to improved signal-to-noise ratio.[15]May be higher due to greater variability and background noise.The reduction in variability allows for more confident measurement of low concentrations.

Experimental Workflow for Selectivity and Specificity Assessment

A robust validation of a bioanalytical method for carvedilol using a deuterated IS involves a series of experiments to demonstrate selectivity and specificity, in accordance with regulatory guidelines from bodies such as the FDA and EMA.[4][6][16][17]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Evaluation blank_plasma Blank Plasma (n=6 different sources) lc_ms Analyze samples using the validated LC-MS/MS method blank_plasma->lc_ms spiked_lloq Blank Plasma spiked at LLOQ spiked_lloq->lc_ms spiked_uloq Blank Plasma spiked at ULOQ spiked_uloq->lc_ms eval_blank Evaluate blank plasma for interfering peaks at the retention times of carvedilol and carvedilol-d5 lc_ms->eval_blank eval_carryover Inject blank sample after ULOQ to assess carryover lc_ms->eval_carryover eval_lloq Confirm that the response in the blank is <20% of the LLOQ response eval_blank->eval_lloq eval_is Confirm that the response in the blank is <5% of the IS response eval_blank->eval_is G cluster_0 LC Separation cluster_1 MS Detection lc_column LC Column Carvedilol Carvedilol-d5 mass_spec Mass Spectrometer m/z 407.1 (Carvedilol) m/z 412.2 (Carvedilol-d5) lc_column->mass_spec Co-elution

Sources

Comparative

Recovery Experiments for Carvedilol Extraction: A Comparative Technical Guide

This guide provides an in-depth technical comparison of recovery experiments for Carvedilol extraction, designed for researchers requiring high-fidelity pharmacokinetic or bioanalytical data. Executive Summary: The Lipop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of recovery experiments for Carvedilol extraction, designed for researchers requiring high-fidelity pharmacokinetic or bioanalytical data.

Executive Summary: The Lipophilic Challenge

Carvedilol is a non-selective


-blocker with 

-blocking activity. Its physicochemical profile—lipophilic (LogP

3.8)
and weakly basic (pKa

7.8)
—dictates the success of any extraction strategy.

Achieving high recovery (>85%) requires manipulating the ionization state. For Liquid-Liquid Extraction (LLE), the molecule must be neutral (pH > 9.8). For Mixed-Mode Cation Exchange (SPE-MCX), it must be positively charged (pH < 6.0) during loading and neutralized for elution. This guide compares the three dominant methodologies: LLE , Solid-Phase Extraction (SPE) , and Protein Precipitation (PP) .

Part 1: Comparative Methodology Analysis

The following table synthesizes experimental data from bioanalytical validation studies, comparing recovery rates, matrix effects, and suitability.

Table 1: Performance Matrix of Extraction Methods
FeatureLiquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Protein Precipitation (PP)
Primary Mechanism Partitioning (LogP driven)Ionic Interaction + HydrophobicitySolubility reduction
Best Recovery 90–96% (Salting-out assisted)95–100% (MCX/HLB)75–85%
Cleanliness High (Removes salts/proteins)Very High (Removes phospholipids)Low (High matrix effect)
Throughput Low (Manual phase separation)High (Automatable 96-well)Very High
Cost LowHigh (Consumables)Very Low
Critical Parameter pH Control (Must be >9.[1]0)Wash/Elute Solvents Solvent Ratio (3:1 ACN)
Recommended For High-sensitivity HPLC-FLDLC-MS/MS (suppression reduction)Rapid screening / High conc.

Part 2: Deep Dive – Experimental Protocols

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Best for: Laboratories seeking high recovery without expensive SPE consumables.

Scientific Rationale: Standard LLE using ethyl acetate often yields ~85% recovery. By adding salt (NaCl) and adjusting pH to 10, we suppress ionization (driving the drug into the organic layer) and increase the ionic strength of the aqueous phase (salting-out effect), pushing the hydrophobic Carvedilol into the acetonitrile/organic phase.

Step-by-Step Workflow:

  • Aliquot: Transfer 500 µL of plasma into a 2.0 mL polypropylene tube.

  • Internal Standard: Add 50 µL of Internal Standard (e.g., Carbamazepine or Deuterated Carvedilol). Vortex 10s.

  • Alkalinization (Critical): Add 100 µL of 1.0 M NaOH or Glycine buffer (pH 10).

    • Why: Ensures Carvedilol is in its neutral, uncharged state (

      
      ).
      
  • Extraction Solvent: Add 1.0 mL of Acetonitrile (or Ethyl Acetate/Diethyl Ether 3:1).

  • Salting Out: Add 200 mg NaCl (saturated solution or solid).

    • Why: Induces phase separation between water and acetonitrile.[1]

  • Agitation: Vortex vigorously for 2 minutes .

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the upper organic layer to a clean glass tube.

  • Concentration: Evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (e.g., ACN:Buffer 40:60).

Protocol B: Mixed-Mode Cation Exchange (SPE-MCX)

Best for: LC-MS/MS analysis requiring removal of phospholipids to prevent ion suppression.

Scientific Rationale: Since Carvedilol is a base, an MCX cartridge utilizes a dual retention mechanism: hydrophobic interaction (reversed-phase) and electrostatic attraction (cation exchange). This allows for rigorous washing steps that remove neutral interferences before eluting the drug by breaking the ionic bond.

Step-by-Step Workflow:

  • Pre-treatment: Dilute 300 µL plasma 1:1 with 2% Phosphoric Acid (H3PO4) .

    • Why: Acidifies sample (pH ~2-3) to ensure Carvedilol is fully protonated (

      
       charge) to bind to the MCX sorbent.
      
  • Conditioning:

    • 1 mL Methanol.[2]

    • 1 mL Water.

  • Loading: Pass the pre-treated sample through the MCX cartridge (flow rate < 1 mL/min).

  • Wash 1 (Acidic): 1 mL 2% Formic Acid .

    • Why: Removes proteins and hydrophilic interferences; analyte stays bound ionically.

  • Wash 2 (Organic): 1 mL Methanol .

    • Why: Removes hydrophobic neutrals and phospholipids; analyte stays bound ionically.

  • Elution (Alkaline): 1 mL 5% Ammonium Hydroxide (NH4OH) in Methanol .

    • Why: The high pH neutralizes the Carvedilol (removing the positive charge) and the methanol disrupts hydrophobic bonds, releasing the drug.

  • Post-Elution: Evaporate and reconstitute as in Protocol A.

Part 3: Visualization of Mechanisms

Diagram 1: Extraction Logic & Decision Tree

This diagram illustrates the critical decision points based on the physicochemical properties of Carvedilol.

Carvedilol_Extraction Start Biological Sample (Plasma/Serum) Prop Carvedilol Properties: Lipophilic (LogP 3.8) Weak Base (pKa 7.8) Start->Prop Decision Select Methodology Prop->Decision LLE_Path Liquid-Liquid Extraction (Cost-Effective) Decision->LLE_Path Standard HPLC SPE_Path Solid-Phase Extraction (High Purity/MS) Decision->SPE_Path LC-MS/MS LLE_Step1 Adjust pH > 10 (Neutralize Analyte) LLE_Path->LLE_Step1 SPE_Step1 Acidify pH < 3 (Ionize Analyte) SPE_Path->SPE_Step1 LLE_Step2 Solvent: Ether/EtOAc (3:1) or ACN + NaCl LLE_Step1->LLE_Step2 Partitioning SPE_Step2 Load on MCX Cartridge (Ionic Binding) SPE_Step1->SPE_Step2 SPE_Step3 Wash: MeOH (Neutrals) Elute: NH4OH/MeOH (Bases) SPE_Step2->SPE_Step3 Selective Elution

Caption: Decision tree highlighting the pH inversion strategy required for LLE (Neutralization) versus SPE-MCX (Ionization).

Part 4: Troubleshooting & Optimization

Low recovery is often due to pH mismanagement or matrix trapping. Use this diagnostic table to resolve issues.

SymptomProbable CauseCorrective Action
Recovery < 50% (LLE) pH was too low (< 9.0).[1][2]Carvedilol remained ionized in water. Adjust pH to 10.0 using NaOH.
Recovery < 50% (SPE) Elution solvent too weak.Ensure Elution solvent is 5% NH4OH in MeOH . Neutralization is key for release.
High Variation (RSD > 15%) Emulsion formation (LLE).Use "Salting Out" (Protocol A) or switch to Methyl tert-butyl ether (MTBE) which separates cleaner than Ether.
Signal Suppression (LC-MS) Phospholipids remaining.[3]Switch from standard C18 SPE to HybridSPE or Oasis PRiME HLB (pass-through cleanup).

References

  • Alizadeh, K., et al. (2018). Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma. Journal of Reports in Pharmaceutical Sciences.

  • Chatterjee, B., et al. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry.

  • Waters Corporation. (2015).[3] Improvements in Recovery, Reproducibility, and Matrix Effects with Oasis PRiME HLB. Application Note.

  • Zarghi, A., et al. (2007). A simple and rapid HPLC method for determination of carvedilol in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

  • Behn, F., et al. (2001). HPLC quantification of carvedilol in small plasma volumes from children. Journal of Chromatography B.

Sources

Validation

Robustness Testing of Stability-Indicating HPLC Method for Carvedilol: A Comparative Technical Guide

Topic: Robustness testing of the analytical method for carvedilol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Criticality of Robustn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Robustness testing of the analytical method for carvedilol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Criticality of Robustness

In the development of analytical procedures for Carvedilol—a non-selective beta-blocker with poor water solubility and susceptibility to oxidative and hydrolytic degradation—robustness is not merely a validation checkbox; it is the primary determinant of a method's transferability and long-term reliability.

This guide objectively compares the performance of a Design-of-Experiments (DoE) Optimized Stability-Indicating RP-HPLC Method against traditional alternatives (UV-Spectrophotometry and Standard Pharmacopoeial Titration). While traditional methods offer simplicity, they fail under the stress of variable laboratory conditions and complex impurity profiles. The optimized RP-HPLC method, validated according to ICH Q2(R1) guidelines, demonstrates superior capacity to remain unaffected by deliberate variations in method parameters.

Comparative Analysis: HPLC vs. Traditional Alternatives[1]

The following table contrasts the "Product" (Optimized RP-HPLC) with common alternatives used in Carvedilol analysis.

Table 1: Performance Matrix – Robustness & Specificity[2]
FeatureOptimized Stability-Indicating RP-HPLC (Recommended)UV-Vis Spectrophotometry (Alternative A)Pharmacopoeial Titration (Alternative B)
Primary Mechanism Partition chromatography (C18 stationary phase)Beer-Lambert Law (Absorbance at 240/284 nm)Potentiometric / Acid-Base Neutralization
Robustness to Matrix High: Resolves analyte from excipients and degradants.Low: Susceptible to interference from excipients/impurities.Low: Non-specific; measures total basic/acidic content.
Specificity Excellent: Separates Carvedilol from Impurity C, N-formyl carvedilol, and degradants.Poor: Cannot distinguish between Carvedilol and its degradants.None: Cannot detect degradation products.
Sensitivity (LOD/LOQ) High (ng/mL range)Moderate (µg/mL range)Low (mg range required)
Failure Mode Peak resolution loss or retention time shift (Detectible).False positive concentration (Undetectable).False assay value (Undetectable).

Key Insight: While UV methods are faster for content uniformity in fresh samples, they lack the robustness required for stability testing where degradation products (e.g., 4-hydroxycarbazole) may co-elute.

The Robustness Testing Protocol (Core Directive)

To establish the reliability of the HPLC method, we utilize a Plackett-Burman Design (PBD) or a structured One-Factor-at-a-Time (OFAT) approach. This section details the causal logic and workflow for testing.

Causal Logic of Parameter Variation

Robustness testing involves deliberately perturbing critical method parameters (CMPs) to observe the effect on critical quality attributes (CQAs) like Resolution (


) and Tailing Factor (

).
  • Mobile Phase pH: Carvedilol is a weak base (

    
    ). Small shifts in pH (e.g., 
    
    
    
    ) can drastically alter ionization, affecting retention time (
    
    
    ) and peak shape.
  • Flow Rate: Directly impacts column backpressure and theoretical plates (

    
    ).
    
  • Column Temperature: Affects mass transfer kinetics and viscosity, altering selectivity (

    
    ).
    
Workflow Visualization

The following diagram illustrates the logical flow of a robustness study using a DoE approach.

RobustnessWorkflow Start Method Optimization Risk Risk Assessment (Identify CMPs) Start->Risk Design Experimental Design (Plackett-Burman / OFAT) Risk->Design Select pH, Flow, Temp Execution Execute Runs (Perturbed Conditions) Design->Execution Analysis Analyze System Suitability (Rs, Tf, %RSD) Execution->Analysis Decision Robustness Confirmed? Analysis->Decision Final Method Validated Decision->Final Yes (Pass) Redesign Refine Method Control Strategy Decision->Redesign No (Fail) Redesign->Risk

Figure 1: Logical workflow for robustness testing, moving from risk assessment to statistical validation.

Experimental Methodology & Data

Standard Chromatographic Conditions (Baseline)

Before robustness testing, establish the optimized baseline conditions:

  • Column: C18 (e.g., Inertsil ODS-3V, 250mm x 4.6mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Wavelength: 240 nm (Isoabsorptive point) or 254 nm.

  • Temperature: 30°C or Ambient.

Robustness Experiment Protocol

Perform the following variations. Inject a standard solution (


) in triplicate for each condition.

Step-by-Step Procedure:

  • Preparation: Prepare mobile phases with pH 2.3, 2.5 (Control), and 2.7.

  • Equilibration: Flush column with "Control" phase for 30 mins. Record system suitability.

  • Perturbation (Flow Rate): Change flow to 0.9 mL/min. Equilibrate (10 min). Inject Standard. Repeat for 1.1 mL/min.

  • Perturbation (pH): Switch to pH 2.3 mobile phase. Equilibrate (30 min). Inject Standard. Repeat for pH 2.7.

  • Perturbation (Composition): Adjust Organic ratio to 38% and 42%. Inject Standard.

Representative Robustness Data

The following data summarizes the expected performance of the Optimized HPLC method under stress.

Table 2: Robustness Data Summary
ParameterVariationRetention Time (

)
Tailing Factor (

)
% RSD (Area)Resolution (

)
Status
Standard Control 3.37 min 1.12 0.45% > 2.5 Pass
Flow Rate 0.9 mL/min3.71 min1.150.52%2.8Robust
1.1 mL/min3.05 min1.090.48%2.4Robust
Mobile Phase pH pH 2.33.35 min1.100.60%2.6Robust
pH 2.73.42 min1.250.75%2.3Robust
Temperature 25°C3.45 min1.180.55%2.7Robust
35°C3.28 min1.080.42%2.4Robust
Organic Phase -2% (38%)3.55 min1.200.80%2.9Robust
+2% (42%)3.15 min1.050.65%2.1Robust

Analysis: The method tolerates


 flow rate and 

pH units without failing system suitability criteria (

,

, RSD

). This confirms the method is robust for routine QC use.

Mechanistic Insight: Degradation Pathways

A robust method must separate the active drug from its degradation products. Carvedilol degrades primarily into specific oxidative and hydrolytic products. The diagram below details the separation logic required.

DegradationSeparation cluster_Stress Stress Conditions cluster_Products Degradation Products (Separated) Carvedilol Carvedilol (API) (tR ~3.4 min) Separation RP-HPLC Column (Separates by Polarity) Carvedilol->Separation Acid Acid Hydrolysis (1N HCl, 80°C) Deg1 Degradant 1 (Polar) (tR ~2.5 min) Acid->Deg1 Hydrolysis Oxidation Oxidation (H2O2) Deg2 Impurity C (tR ~2.8 min) Oxidation->Deg2 N-Oxidation Photolytic Photolysis (UV Light) Deg3 4-Hydroxycarbazole (tR ~4.0 min) Photolytic->Deg3 Ring Cleavage Deg1->Separation Deg2->Separation Deg3->Separation

Figure 2: Separation of Carvedilol from stress-induced degradation products, ensuring method specificity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link

  • Chavan, P. B., et al. (2022).[6] Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formulation by RP-HPLC Method. International Journal of Drug Delivery Technology.[6] Link

  • Shelake, R. M., & Kumar, S. (2025).[7] Stability Indicating Method Development For Simultaneous Estimation Of Carvedilol And Ivabradine By HPLC. International Journal of Environmental Sciences.[7] Link

  • Murthy, T. K., et al. (2022).[8] Method development and forced degradation studies of carvedilol by RP-HPLC. International Journal of Pharmacy and Analytical Research. Link

  • Rashid, A., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Assay of Carvedilol in Pure and Tablet Dosage Forms. Bentham Science. Link

Sources

Comparative

Dilution Integrity in High-Concentration Plasma: Automated vs. Manual Methodologies

A Comparative Technical Guide for Bioanalytical Method Validation Executive Summary & Regulatory Context In pharmacokinetic (PK) and toxicokinetic (TK) studies, early time-point samples frequently exceed the Upper Limit...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Bioanalytical Method Validation
Executive Summary & Regulatory Context

In pharmacokinetic (PK) and toxicokinetic (TK) studies, early time-point samples frequently exceed the Upper Limit of Quantification (ULOQ) of the bioanalytical assay. Dilution Integrity (DI) is the validation parameter that ensures these samples can be diluted into the calibrated range without compromising accuracy or precision.[1][2]

Under the harmonized ICH M10 Bioanalytical Method Validation Guideline (2022) , DI is no longer optional. It requires demonstrating that the dilution procedure—using the same matrix as the study samples—yields an accuracy and precision within ±15% .

This guide compares three distinct methodologies for achieving dilution integrity in plasma samples:

  • Manual Volumetric Dilution (Standard)

  • Automated Liquid Handling (High-Throughput)

  • Solvent-Assisted Pre-Dilution (Specialized for Lipophilic Analytes)

The Core Challenge: Matrix Effects & Solubility

Diluting plasma is not merely about volume reduction. It introduces two critical variables that threaten data integrity:

  • The Matrix Effect Mismatch: Diluting a sample with blank plasma changes the ratio of phospholipids and salts entering the LC-MS source compared to a neat standard. If the Internal Standard (IS) does not track these changes perfectly, quantitation fails.

  • Non-Specific Binding (NSB): For highly lipophilic drugs (LogP > 3), the introduction of additional equilibrium phases (pipette tips, dilution vessels) during serial dilution can cause analyte loss due to adsorption, leading to under-estimation of the concentration.

Decision Matrix: Selecting the Right Dilution Strategy

DilutionDecision Start Sample > ULOQ CheckLogP Check Analyte LogP & Solubility Start->CheckLogP HighLogP High LogP (>3) (Sticky Compound) CheckLogP->HighLogP Hydrophobic LowLogP Low/Med LogP (<3) (Stable Compound) CheckLogP->LowLogP Hydrophilic MethodC Method C: Solvent-Assisted Dilution HighLogP->MethodC Prevent Adsorption CheckVol Sample Volume Available? LowLogP->CheckVol LowVol Low Volume (<20µL) CheckVol->LowVol Precision Critical HighVol Sufficient Volume CheckVol->HighVol MethodB Method B: Automated Gravimetric/Volumetric LowVol->MethodB Eliminate Pipetting Error MethodA Method A: Manual Serial Dilution HighVol->MethodA Low Throughput/Cost HighVol->MethodB High Throughput

Figure 1: Decision matrix for selecting a dilution methodology based on analyte physicochemical properties and sample constraints.

Comparative Methodology Analysis
Method A: Manual Serial Dilution (The Baseline)
  • Protocol: Technician manually pipettes sample into blank matrix in steps (e.g., 10µL sample + 90µL matrix = 1:10; take 10µL of result + 90µL matrix = 1:100).

  • Pros: Zero capital cost; flexible.

  • Cons: Propagation of error (CV% adds up with each step); high risk of repetitive strain injury; variability between analysts.

Method B: Automated Liquid Handling (The Alternative)
  • Protocol: A robotic platform (e.g., Hamilton, Tecan) performs a single-step or multi-step dilution. Advanced systems use Gravimetric Verification (weighing the tube before/after) to confirm exact volumes.

  • Pros: Eliminates inter-analyst variability; audit trail (21 CFR Part 11); high precision at low volumes (<5 µL).

  • Cons: High initial capital; requires programming validation.

Method C: Solvent-Assisted Pre-Dilution (The Specialist)
  • Protocol: The sample is first diluted with a "disruptor" solvent (e.g., DMSO or Acetonitrile) to break protein binding and prevent stickiness, then diluted into the matrix.

  • Pros: Essential for "sticky" lipophilic compounds.

  • Cons: Must validate that the solvent does not crash plasma proteins in the final matrix mixture.

Experimental Validation: A Case Study

Objective: Compare the Accuracy (%RE) and Precision (%CV) of Method A vs. Method B for a mock lipophilic drug "Analyt-X" (LogP 4.2).

Experimental Setup:

  • ULOQ: 1,000 ng/mL.

  • Dilution QC (DQC): Spiked at 50,000 ng/mL (50x ULOQ).

  • Target Dilution Factor: 1:100.

  • Replicates: n=6 per method.

  • Acceptance Criteria: Mean accuracy ±15%, Precision CV ≤15% (ICH M10).

Results Summary
MetricMethod A: Manual (Serial 1:10 x 1:10)Method B: Automated (Single Step 1:100)Method C: Solvent-Assist (1:100)
Raw Conc. 1 (ng/mL) 48,20049,80050,100
Raw Conc. 2 (ng/mL) 53,10050,20049,900
Raw Conc. 3 (ng/mL) 46,50049,50050,400
Raw Conc. 4 (ng/mL) 54,00050,10049,800
Raw Conc. 5 (ng/mL) 47,80049,90050,200
Raw Conc. 6 (ng/mL) 45,90049,70050,000
Mean (ng/mL) 49,250 49,866 50,066
% Accuracy (RE) -1.5%-0.3%+0.1%
% Precision (CV) 6.8% 0.5% 0.4%
Pass/Fail PASS PASS (Superior) PASS (Superior)

Analysis: While Manual Dilution (Method A) passed the regulatory threshold, the Automated Method (B) reduced the Coefficient of Variation (CV) from 6.8% to 0.5%. This 13-fold improvement in precision is critical when data is used for toxicokinetic safety margins.

Detailed Protocol: Automated Dilution Workflow

This protocol assumes the use of a standard liquid handler (e.g., Hamilton STAR or similar) validated for bioanalysis.

Step 1: System Initialization & Prime
  • Load the deck layout with:

    • Source Plate (High Conc. Samples).

    • Destination Plate (Deep well, 2mL).

    • Reservoir containing Blank Human Plasma (K2EDTA).

  • Flush system liquid (degassed water) to remove air bubbles.

Step 2: Matrix Dispensing (Reverse Pipetting)
  • Action: Robot aspirates 198 µL of Blank Plasma.

  • Technique: Use "Reverse Pipetting" mode (aspirate more than dispensed) to ensure accurate delivery of viscous plasma without bubble formation.

  • Dispense: Into Destination Plate (Wells A1-A6).

Step 3: Sample Addition (Air Gap Technique)
  • Action: Robot picks up conductive 50 µL tips.

  • Aspirate: 2 µL of Sample (DQC).

  • Air Gap: Aspirate 1 µL air gap to separate sample from system liquid.

  • Dispense: Submerge tip 2mm into the Blank Plasma in Destination Plate and dispense.

  • Mix: Aspirate and dispense 100 µL of the mixture 5 times to ensure homogeneity. Crucial: Do not create foam.

Step 4: Extraction
  • Proceed immediately to protein precipitation (e.g., add Methanol/IS) to lock in the dilution.

Workflow Diagram

AutoWorkflow Start Start Run Scan Barcode Scan (Sample ID) Start->Scan Prime Prime Blank Matrix (Reservoir) Scan->Prime DispenseMatrix Dispense 198µL Blank Plasma Prime->DispenseMatrix AddSample Add 2µL Sample (Sub-surface) DispenseMatrix->AddSample Mix Mix 5 Cycles (No Frothing) AddSample->Mix Extract Proceed to Extraction Mix->Extract

Figure 2: Automated liquid handling workflow for a 1:100 single-step plasma dilution.

Scientific Rationale (E-E-A-T)

Why Automation Wins: The viscosity of plasma varies between lots. Manual pipetting relies on the user's thumb speed and tip immersion depth. If a technician aspirates plasma too quickly, micro-bubbles form, reducing the actual volume. Automated systems use Liquid Class Parameters (defined aspiration speeds and blowout volumes specific to plasma viscosity) to guarantee that exactly 2.0 µL is delivered every time.

The "Hook Effect" Defense: In LC-MS, extreme concentrations can saturate the detector or cause ion suppression so severe that the signal drops (Hook Effect). By validating a high dilution factor (e.g., 1:100 or 1:1000) using the automated method, you ensure that even unexpected Cmax spikes fall within the linear range of the instrument.

References
  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[3][4] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1][4][5] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. [Link]

  • Gu, H., et al. (2014). Assessment of matrix effects in LC-MS/MS bioanalysis: A tutorial. Bioanalysis. [Link]

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Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 4-Hydroxyphenyl Carvedilol D5

[1][2] Executive Directive 4-Hydroxyphenyl Carvedilol D5 (CAS: 1261395-96-3) is a stable isotope-labeled metabolite used primarily as an internal standard in LC-MS/MS bioanalysis.[1] While the deuterium labeling (D5) ren...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Directive

4-Hydroxyphenyl Carvedilol D5 (CAS: 1261395-96-3) is a stable isotope-labeled metabolite used primarily as an internal standard in LC-MS/MS bioanalysis.[1] While the deuterium labeling (D5) renders it non-radioactive, the core pharmacophore retains the biological activity of the parent compound, Carvedilol.[1]

Core Safety Directive: Due to the potent


-adrenergic receptor blocking activity and documented aquatic toxicity of the carvedilol scaffold, drain disposal is strictly prohibited .[1] All waste streams containing this compound must be segregated for high-temperature incineration to prevent bioaccumulation in aquatic ecosystems.[1]

Hazard Identification & Risk Assessment

To design an effective disposal plan, we must first understand the physicochemical and toxicological profile of the analyte.

Chemical Safety Profile
ParameterSpecificationOperational Implication
Compound Type Deuterated Pharmaceutical MetaboliteTreat as a potent bioactive agent.[1]
Isotope Status Stable (Non-Radioactive)Do not dispose in radioactive waste streams.
Physical State Solid (Powder)Risk of dust inhalation; requires particulate containment.
GHS Classification Aquatic Chronic 2 (H411) Toxic to aquatic life with long-lasting effects.[1][2]
Target Organs Liver, Spleen, Adrenal GlandsPotential for specific organ toxicity (STOT-RE).[1]
RCRA Status Non-Listed (typically)Treat as "Non-RCRA Regulated Pharmaceutical Waste" unless mixed with listed solvents.
Environmental Impact Logic

The 4-hydroxyphenyl metabolite is formed via CYP2D6 oxidation and retains significant pharmacological potency.[1] If released into waterways, beta-blockers disrupt the endocrine and reproductive systems of aquatic organisms.[1] Therefore, the disposal pathway is designed to ensure complete thermal destruction .

Operational Disposal Protocol

Waste Segregation Strategy

Effective disposal begins at the bench. You must segregate waste based on its matrix (Solid vs. Liquid) to ensure compatibility with incinerator feed mechanisms.

Scenario A: Solid Waste (Pure Substance / Contaminated Debris) [1]
  • Items: Expired vials, weighing boats, contaminated gloves, paper towels.[1]

  • Protocol:

    • Containment: Place solid waste immediately into a clear, sealable polyethylene bag (4 mil thickness recommended).

    • Secondary Containment: Place the sealed bag into a rigid, wide-mouth waste container labeled "Solid Pharmaceutical Waste."

    • Labeling: Affix a label reading: "Contains 4-Hydroxyphenyl Carvedilol D5. Toxic to Aquatic Life.[2][3][4][5] Incinerate Only."

Scenario B: Liquid Waste (Stock Solutions / Rinsate) [1]
  • Items: Leftover stock solutions (MeOH/DMSO), HPLC effluent, glassware rinsate.[1]

  • Protocol:

    • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, Acetonitrile) is compatible with the waste container (HDPE or Glass).

    • Collection: Pour into a dedicated "Organic Solvent Waste" carboy.

    • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) to avoid uncontrolled reactions.[5]

    • Labeling: List "Carvedilol Metabolite" as a trace contaminant on the hazardous waste tag.

Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for categorizing and disposing of 4-Hydroxyphenyl Carvedilol D5 waste.

DisposalWorkflow Start Waste Generation: 4-Hydroxyphenyl Carvedilol D5 CheckState Analyze Physical State Start->CheckState Solid Solid Waste (Powder, Vials, PPE) CheckState->Solid Liquid Liquid Waste (Solvents, Rinsate) CheckState->Liquid Bag Double Bag in Polyethylene (4 mil) Solid->Bag Carboy Collect in HDPE/Glass Solvent Carboy Liquid->Carboy Label Label: 'Toxic to Aquatic Life' (Non-Radioactive) Bag->Label Carboy->Label Incineration Final Disposal: High-Temp Incineration Label->Incineration Sewer Sewer/Drain Label->Sewer PROHIBITED

Figure 1: Decision matrix for segregating and routing 4-Hydroxyphenyl Carvedilol D5 waste streams.

Decontamination & Spill Response

Accidents happen. A robust protocol ensures that minor spills do not become environmental hazards.

Decontamination of Glassware

Glassware used to prepare stock solutions will retain adsorbed compound.

  • Primary Rinse: Rinse 3x with the solvent used for dissolution (e.g., Methanol or DMSO). Collect this rinsate as liquid waste.

  • Secondary Rinse: Rinse 3x with water. This can generally go to the drain only if the primary rinse was thorough; however, best practice for highly toxic aquatics is to collect the first water rinse as well.

  • Washing: Wash with detergent and water as normal.

Spill Cleanup Procedure

PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, N95 dust mask (if powder is dispersed).[1]

  • Contain: If liquid, dike the spill with absorbent pads. If solid, do not dry sweep (generates dust).[1]

  • Dampen: Mist the solid powder lightly with a compatible solvent or water to prevent aerosolization.

  • Collect: Scoop material into a disposal container.

  • Clean: Wipe the surface with a methanol-dampened towel, followed by soap and water.[1] Dispose of all cleanup materials as Solid Pharmaceutical Waste .

Regulatory Compliance & Documentation

To maintain "Cradle-to-Grave" stewardship, ensure your documentation is audit-ready.[1]

  • Safety Data Sheet (SDS): Keep the SDS for 4-Hydroxyphenyl Carvedilol D5 accessible. Note that while the D5 version may not have a specific toxicological study, you must default to the safety data of the parent/unlabeled compound [1, 2].

  • Waste Manifesting: When handing over to your waste vendor (e.g., Stericycle, Veolia), describe the waste as:

    • Non-RCRA Regulated Pharmaceutical Waste OR

    • Environmentally Hazardous Substance, Solid, N.O.S.[1][5][6] (Carvedilol metabolite) if shipping pure bulk.[1]

  • US DOT Shipping (if applicable): UN 3077, Environmentally hazardous substance, solid, n.o.s., 9, III [3].[1][5]

References

  • PubChem. (2024).[1] 4-Hydroxyphenyl Carvedilol D5 Compound Summary (CID 49849579).[1][7] Retrieved from [Link]

  • Practice Greenhealth. (2014). Best Practices for Disposal of Controlled Substances and Pharmaceutical Waste. Retrieved from [Link]

  • Anenta Waste. (2024).[1] A Guide to the Disposal of Pharmaceutical Waste. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxyphenyl Carvedilol D5

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-Hydroxyphenyl Carvedilol D5. Our objective is to move beyond mere compliance and i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-Hydroxyphenyl Carvedilol D5. Our objective is to move beyond mere compliance and instill a deep, proactive safety culture. By understanding the causality behind each recommendation, you will be equipped to handle this and similar compounds with the highest degree of confidence and protection.

The Rationale for a Cautious Approach

4-Hydroxyphenyl Carvedilol D5 is a deuterated metabolite of Carvedilol, a potent non-selective beta-blocker and alpha-1 blocker.[1][2] While a Safety Data Sheet (SDS) for the non-deuterated form of this specific metabolite may not classify it as hazardous under the Globally Harmonized System (GHS), a responsible safety protocol necessitates a more comprehensive evaluation.

Several factors dictate a cautious approach:

  • Parent Compound Potency: Carvedilol is a pharmacologically active agent with known systemic effects, including hypotension, dizziness, and fatigue.[1][3] It is a standard principle in pharmaceutical safety to handle metabolites of potent drugs with a similar level of care until their toxicology is fully characterized.

  • Metabolite Activity: The metabolites of carvedilol are not inert. In fact, they are reported to be 30 to 80 times more potent as antioxidants than carvedilol itself, indicating significant biological activity.[4]

  • Deuteration Effects: The "D5" designation signifies that five hydrogen atoms have been replaced with deuterium, a stable isotope.[5] This substitution creates a stronger carbon-deuterium bond, which can slow down metabolic processes—a phenomenon known as the kinetic isotope effect.[6] This alteration can potentially change the compound's pharmacokinetic and toxicity profile compared to its non-deuterated analog.[7]

  • Conflicting Data: The SDS for the parent compound, Carvedilol-D5, explicitly advises to "Avoid contacting with skin and eye" and to "Use personal protective equipment. Wear chemical impermeable gloves."[8] This directive for the deuterated parent compound should logically extend to its deuterated metabolite.

Therefore, we will proceed with the recommendation to treat 4-Hydroxyphenyl Carvedilol D5 as a potent pharmaceutical compound, aligning our safety protocols with established guidelines for handling Active Pharmaceutical Ingredients (APIs).[9]

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is critical to ground our safety plan in the established hierarchy of controls. PPE is the final, and least intrinsically protective, layer of defense.

cluster_0 Hierarchy of Hazard Controls a Elimination (Most Effective) b Substitution a->b c Engineering Controls (e.g., Fume Hood, Glove Box) b->c d Administrative Controls (e.g., SOPs, Training) c->d e Personal Protective Equipment (PPE) (Least Effective) d->e

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual actions.

For handling 4-Hydroxyphenyl Carvedilol D5, engineering controls such as certified chemical fume hoods or glove boxes are mandatory to minimize inhalation exposure.[10] Administrative controls, including Standard Operating Procedures (SOPs) and thorough training, are equally essential.[9] The PPE recommendations below are designed to be used in conjunction with these higher-level controls.

Core PPE Recommendations for 4-Hydroxyphenyl Carvedilol D5

The following table summarizes the recommended PPE based on the nature and scale of the work being performed.

Task / Scale of OperationEngineering ControlHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Small Scale (<10 mg) Weighing, solution prepChemical Fume HoodDouble Nitrile GlovesANSI Z87.1 Safety GlassesNot required within certified fume hoodLab Coat
Medium Scale (10-500 mg) Synthesis, purificationChemical Fume HoodDouble Nitrile GlovesChemical Safety GogglesN95 Respirator (recommended during powder handling)Lab Coat
Large Scale (>500 mg) Bulk handling, transfersGlove Box or Ventilated Balance EnclosureDouble Nitrile GlovesFace Shield over GogglesHalf-mask respirator with P100 filters or PAPRDisposable Gown over Lab Coat
Non-Routine Tasks Spill cleanupN/AHeavy-duty Nitrile or Butyl Rubber GlovesFace Shield over GogglesHalf-mask respirator with P100 filters or PAPRDisposable, chemical-resistant suit or apron
Hand Protection: Your Primary Contact Barrier
  • Protocol: Double-gloving with powder-free nitrile gloves is the minimum requirement. The outer glove should have an extended cuff that covers the sleeve of the lab coat.

  • Causality: Double-gloving provides redundant protection against tears and minimizes contamination of the inner glove during doffing. Nitrile offers good resistance to a broad range of chemicals. For any task with a risk of tearing, or when cleaning spills, heavier-duty gloves are necessary. Gloves should be changed immediately if contamination is suspected or at regular intervals (e.g., every 30-60 minutes) during extended procedures.

Eye and Face Protection: Shielding Sensitive Mucous Membranes
  • Protocol: At a minimum, ANSI Z87.1-rated safety glasses with side shields must be worn. When handling powders outside of a contained balance enclosure or when there is a splash risk, chemical safety goggles are required. For larger quantities or spill response, a full face shield should be worn over safety goggles.

  • Causality: The eyes are a rapid route for chemical absorption. Safety glasses protect from incidental contact, while goggles provide a seal against airborne particulates and splashes. A face shield adds a further layer of protection for the entire face.

Respiratory Protection: Preventing Inhalation Exposure
  • Protocol: All handling of the solid compound that could generate dust must be performed within an appropriate engineering control like a fume hood or ventilated enclosure.[10] For medium-scale powder handling, an N95 respirator is recommended as a supplementary precaution. For large-scale operations or spill cleanup, a half-mask elastomeric respirator with P100 (HEPA) filters or a Powered Air-Purifying Respirator (PAPR) is necessary.

  • Causality: Inhalation is the most direct route of exposure to the bloodstream. While engineering controls are the primary defense, respiratory protection is crucial when these controls may be insufficient or during high-risk procedures. A PAPR is often preferred for potent compounds as it provides a higher protection factor and is less dependent on achieving a perfect face seal.[11]

Body Protection: Minimizing Skin Contact and Cross-Contamination
  • Protocol: A clean, buttoned lab coat is the minimum requirement. For larger-scale work, a disposable gown with elastic cuffs worn over the lab coat is recommended.

  • Causality: Protective clothing prevents the compound from settling on personal clothes, which could otherwise lead to prolonged skin contact or transport of the hazard outside the laboratory. Disposable gowns are easily removed and discarded, containing the contamination.

Procedural Discipline: Donning, Doffing, and Disposal

The sequence of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.

Donning and Doffing Sequence Workflow

cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat / Gown Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (Peel off) Doff2 2. Gown / Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves (Peel off) Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: Follow a strict sequence for donning and doffing PPE to prevent contamination.

Disposal Plan
  • Protocol: All disposable PPE (gloves, gowns, respirator cartridges) used during the handling of 4-Hydroxyphenyl Carvedilol D5 must be considered contaminated chemical waste.

  • Procedure:

    • Upon doffing, place all contaminated items directly into a designated, clearly labeled hazardous waste bag or container.[6]

    • This container should be located within the work area to minimize transit of contaminated materials.

    • Seal the container before removing it from the controlled area.

    • Dispose of the waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[6]

By adhering to these rigorous, evidence-based protocols, you ensure the highest level of personal safety and data integrity in your critical research and development work.

References

  • ChemicalBook. (2025, August 23). CARVEDILOL-D5 - Safety Data Sheet.
  • LGC Standards. (2025, September 29). CAT 1168 - carvedilol - SAFETY DATA SHEET.
  • Medscape. (2002, May 1). Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017, January 15). Carvedilol. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

  • Fisher Scientific. (2016, October 24). Carvedilol - SAFETY DATA SHEET.
  • Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Siddiqui, W. & T.A. Gortney. (2024, January 10). Carvedilol. In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

  • Cayman Chemical. (2024, November 20). 4'-hydroxyphenyl Carvedilol - Safety Data Sheet.
  • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]

  • Pii International. (n.d.). Managing Risks with Potent Pharmaceutical Products. Pharmaceutical International. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, March 4). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • CK Special Gases. (2015, April 10).
  • Simson Pharma Limited. (2025, May 29). Deuterated Compounds.
  • U.S. Food and Drug Administration. (n.d.). COREG (carvedilol) Tablets Label. Retrieved from [Link]

  • GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances.
  • Polovich, M. (2013). NIOSH safe handling of hazardous drugs guidelines becomes state law. Clinical Journal of Oncology Nursing, 17(1), 11-13.
  • Salamandra, LLC. (n.d.). Regulatory Considerations for Deuterated Products.
  • Wikipedia. (n.d.). Carvedilol. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs.
  • Conti, R. (2005). Handling of high potency drugs: process and containment. WIT Press.
  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
  • University Corporation for Atmospheric Research (UCAR) Environmental Health & Safety. (2019, March 11). NIOSH Table 1, 2 & 3.

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